N-Boc-dolaproine
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
3-methoxy-2-methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-9(12(16)17)11(19-5)10-7-6-8-15(10)13(18)20-14(2,3)4/h9-11H,6-8H2,1-5H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEHHTWYEBGHBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1CCCN1C(=O)OC(C)(C)C)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-Boc-dolaproine chemical structure and properties
An In-Depth Technical Guide to N-Boc-Dolaproine
Introduction
This compound, a protected amino acid derivative, serves as a crucial chiral building block in the field of medicinal chemistry and drug development. Its primary significance lies in its role as a key structural component of Dolastatin 10, a potent antimitotic agent originally isolated from the marine sea hare Dolabella auricularia.[1][2][3] Dolastatin 10 and its synthetic analogs, known as auristatins, exhibit powerful cytotoxic activity against a range of cancer cell lines by inhibiting tubulin polymerization.[3][4] Consequently, this compound is an advanced intermediate of high value for the synthesis of antibody-drug conjugates (ADCs) and other targeted cancer therapeutics.[2][5] This document provides a comprehensive overview of its chemical structure, properties, synthesis, and biological relevance for researchers and drug development professionals.
Chemical Structure and Identification
This compound is formally named (2R,3R)-3-[(2S)-1-(tert-butoxycarbonyl)-2-pyrrolidinyl]-3-methoxy-2-methylpropanoic acid.[6] The "Boc" group (tert-butoxycarbonyl) serves as a protecting group for the amine on the pyrrolidine ring, which is essential for controlled peptide synthesis.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (2R,3R)-3-[(2S)-1-(tert-butoxycarbonyl)-2-pyrrolidinyl]-3-methoxy-2-methylpropanoic acid[6] |
| CAS Number | 120205-50-7[1][2][3][7] |
| Molecular Formula | C₁₄H₂₅NO₅[1][2][3][7] |
| Synonyms | (2R,3R)-BOC-dolaproine, Dolproline, N-Boc-dolaproline[2][7][8] |
| InChI Key | LNEHHTWYEBGHBY-OUAUKWLOSA-N[6] |
| SMILES | C--INVALID-LINK--OC(C)(C)C)OC">C@HC(=O)O[6][7] |
Physicochemical and Computational Properties
This compound is typically supplied as a colorless to light yellow oil or solid.[2][3] Its physicochemical properties, largely predicted from computational models, are summarized below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 287.35 g/mol | [2][6] |
| Appearance | Colorless to light yellow oil or solid | [2][3] |
| Boiling Point | 397.8 ± 17.0 °C (Predicted) | [2][8][9] |
| Density | 1.133 ± 0.06 g/cm³ (Predicted) | [2][8][9] |
| pKa | 4.27 ± 0.11 (Predicted) | [2][8] |
| Purity | Commercially available at ≥95% to >99% | [3][7] |
Table 3: Computational Data for this compound
| Parameter | Value | Source |
| Topological Polar Surface Area (TPSA) | 76.07 Ų | [7] |
| LogP | 1.36 - 2.12 | [4][7] |
| Hydrogen Bond Donors | 1 | [7] |
| Hydrogen Bond Acceptors | 4 | [7] |
| Rotatable Bonds | 4 | [7] |
Biological Significance and Mechanism of Action
This compound is not biologically active in this form but is a critical precursor to the Dolastatin 10 family of molecules.[5] Dolastatin 10 exerts its potent anticancer effects by interfering with microtubule dynamics, a fundamental process for cell division (mitosis). It binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[3][4]
Caption: Mechanism of Dolastatin 10-induced apoptosis.
Experimental Protocols
Synthesis of this compound via Reformatsky Reaction
A patented method describes the synthesis of this compound, which offers good yields and facilitates purification of intermediates.[5] The following protocol is an outline of this process.
Methodology:
-
Activation: Zinc powder is added to an organic solvent in a reaction vessel. The atmosphere is purged to reduce oxygen content (≤1.0%). Trimethylchlorosilane is added, and the mixture is heated to 50-55°C and stirred for 1-2 hours to activate the zinc.[5]
-
Reformatsky Reaction: The system is cooled to 25-35°C. A solution of N-Boc-L-prolinal in tetrahydrofuran is added dropwise to the activated zinc mixture and stirred for 15-30 minutes. This is followed by the addition of a reactant like an α-halo ester (e.g., ethyl 2-bromopropionate).[5]
-
Methylation: After the initial reaction, the resulting intermediate undergoes methylation.[5]
-
Hydrolysis: The final step involves a hydrolysis reaction to convert the ester intermediate into the carboxylic acid, yielding the final this compound product.[5]
Caption: Workflow for the synthesis of this compound.
Preparation of a Solution for In Vivo Studies
For preclinical research, this compound or its derivatives may need to be formulated for administration. A general protocol for solubilizing similar compounds is provided by suppliers.
Methodology:
-
Prepare a stock solution of the compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again until the solution is clear.
-
Add 450 µL of saline to reach the final volume of 1 mL. This protocol yields a clear solution of at least 2.5 mg/mL.[3]
Spectral Data
Characterization of this compound is confirmed using various spectroscopic methods. While raw spectra are proprietary to suppliers, analytical data including ¹H NMR, ¹³C NMR, and Mass Spectrometry are typically provided with purchased products to confirm structural integrity and purity.[1][10][11]
Safety, Handling, and Storage
This compound should be handled with care in a laboratory setting, using appropriate personal protective equipment.
Table 4: GHS Hazard Information
| Category | Information |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Storage: For long-term stability, this compound should be stored under an inert atmosphere. Recommended storage temperatures are between 2-8°C for short-term and -20°C or -80°C for long-term storage.[1][2][3][8] It is typically shipped at ambient temperature.[1][7]
References
- 1. This compound, 120205-50-7 | BroadPharm [broadpharm.com]
- 2. N-Boc-(2R,3R,4S)-dolaproine CAS-No-120205-50-7 - Career Henan Chemical Co. [coreychem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (2R,3R)-BOC-dolaproine | CAS#:120205-50-7 | Chemsrc [chemsrc.com]
- 5. CN111393346A - Synthesis of this compound and Boc-Dap DCHA - Google Patents [patents.google.com]
- 6. This compound | C14H25NO5 | CID 14753398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. chembk.com [chembk.com]
- 9. N-Boc-(2R,3R,4S)-dolaproine CAS#: 120205-50-7 [m.chemicalbook.com]
- 10. N-Boc-(2R,3R,4S)-dolaproine(120205-50-7) 1H NMR [m.chemicalbook.com]
- 11. N-Boc-(2R,3R,4S)-dolaproine | 120205-50-7 [chemicalbook.com]
The Crucial Role of N-Boc-Dolaproine in the Synthesis and Potency of Dolastatin 10
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the integral function of N-Boc-dolaproine, a protected amino acid derivative, in the chemical synthesis and biological activity of the potent antineoplastic agent, dolastatin 10. We will explore its role as a critical building block, the significance of the Boc protecting group, and its contribution to the overall cytotoxicity of the parent compound. This document provides a comprehensive overview, including quantitative data on biological activity, detailed synthetic protocols, and visual representations of the synthetic workflow and mechanism of action.
Introduction to Dolastatin 10 and its Unique Constituents
Dolastatin 10 is a naturally occurring pentapeptide isolated from the marine sea hare Dolabella auricularia. It exhibits exceptionally potent cytotoxic activity against a wide range of cancer cell lines, primarily through its interaction with tubulin, a key component of the cellular cytoskeleton. The unique structure of dolastatin 10 comprises several non-proteinogenic amino acids, which are crucial for its biological function. These include dolavaline (Dov), valine (Val), dolaisoleuine (Dil), dolaproine (Dap), and dolaphenine (Doe). The complex and stereochemically rich nature of these residues necessitates a carefully planned synthetic strategy for the total synthesis of dolastatin 10 and its analogues.
This compound: A Key Synthetic Intermediate
This compound is the N-tert-butyloxycarbonyl (Boc) protected form of dolaproine, the fourth amino acid residue in the dolastatin 10 sequence. The Boc group is a widely used protecting group in peptide synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions.
The primary role of this compound is to serve as a key building block in the stepwise assembly of the dolastatin 10 peptide chain. The Boc protecting group on the nitrogen atom of the proline ring prevents unwanted side reactions and ensures that the peptide bond formation occurs specifically at the carboxyl terminus of the growing peptide chain. This controlled, sequential addition of amino acids is fundamental to achieving the correct primary structure of dolastatin 10.
The Synthetic Workflow of Dolastatin 10
The total synthesis of dolastatin 10 is a multi-step process that typically involves the individual synthesis of the unique amino acid residues in their protected forms, followed by their sequential coupling. The following diagram illustrates a generalized workflow for the solid-phase peptide synthesis (SPPS) of dolastatin 10, highlighting the incorporation of this compound.
An In-depth Technical Guide to N-Boc-dolaproine (CAS 120205-50-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-dolaproine, with CAS number 120205-50-7, is a crucial chiral building block in the synthesis of dolastatin 10 and its potent analogues.[1][2][3][4][5] Dolastatin 10, a natural pentapeptide isolated from the sea hare Dolabella auricularia, and its synthetic derivatives are highly cytotoxic agents that have garnered significant interest in oncology research.[6][7][8] These compounds exert their anticancer effects by inhibiting tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[2][6][8][9] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, and its pivotal role in the development of dolastatin-based therapeutics. Detailed experimental protocols, quantitative biological data, and visual diagrams of synthetic and mechanistic pathways are presented to support researchers in the field of cancer drug development.
Physicochemical and Spectroscopic Data
This compound is a β-methoxy-γ-amino acid component of dolastatin 10.[1][2][5] Its chemical and physical properties are summarized in the tables below.
Table 1: General and Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 120205-50-7 | [1][3][10][11][12] |
| Molecular Formula | C₁₄H₂₅NO₅ | [10][11] |
| Molecular Weight | 287.35 g/mol | [13] |
| IUPAC Name | (2R,3R)-3-methoxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid | [13] |
| Appearance | Colorless to light yellow oil/solid | [1][5] |
| Boiling Point | 397.8 ± 17.0 °C (Predicted) | [1] |
| Density | 1.133 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 4.27 ± 0.11 (Predicted) | [1] |
| Storage Temperature | 2-8°C or -20°C | [1][3] |
Table 2: Computed Properties
| Property | Value | Reference |
| XLogP3 | 1.7 | [13] |
| Hydrogen Bond Donor Count | 1 | [13] |
| Hydrogen Bond Acceptor Count | 5 | [13] |
| Rotatable Bond Count | 5 | [13] |
| Exact Mass | 287.17327290 Da | [13] |
| Topological Polar Surface Area | 76.1 Ų | [13] |
Spectroscopic Data
While specific spectra are not publicly available in the search results, several chemical suppliers note the availability of 1H NMR, IR, and mass spectrometry data for this compound.[3][14][15] Researchers are advised to request this data from the respective suppliers.
Role in Cancer Research and Drug Development
This compound is a key intermediate in the synthesis of dolastatin 10 and its analogues, which are potent antineoplastic agents.[1][5][16] Dolastatin 10 and its derivatives have shown remarkable cytotoxicity against a variety of cancer cell lines at sub-nanomolar concentrations.[6][7][17] The primary mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[6][8][9]
The high potency of dolastatin analogues has made them attractive payloads for antibody-drug conjugates (ADCs). ADCs utilize the specificity of a monoclonal antibody to deliver a highly potent cytotoxic agent like a dolastatin analogue directly to cancer cells, thereby minimizing systemic toxicity.[7][17] Monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), both derivatives of dolastatin 10, are prominent examples of payloads used in approved ADCs.[7]
Mechanism of Action: Inhibition of Tubulin Polymerization
Dolastatin 10 binds to the vinca alkaloid binding site on tubulin, leading to the inhibition of microtubule assembly and the formation of tubulin aggregates.[8][9][18] This disruption of the microtubule network is critical for several cellular functions, most notably mitosis. The inability of the cell to form a proper mitotic spindle results in mitotic arrest and ultimately triggers the apoptotic cell death pathway.[8]
Caption: Mechanism of Dolastatin 10 Analogues.
Synthesis and Experimental Protocols
The synthesis of this compound and its subsequent use in the preparation of dolastatin 10 analogues involve multi-step chemical reactions.
Synthesis of this compound
A detailed synthetic method for this compound is disclosed in Chinese patent CN111393346A.[19] The process involves a Reformatsky reaction followed by methylation and hydrolysis. A general workflow is outlined below.
Caption: Synthesis Workflow for this compound.
Experimental Protocol: Synthesis of Dolastatin 10 Analogue from this compound
The following is a representative, generalized protocol for the synthesis of a dolastatin 10 analogue using this compound as a building block, based on procedures for synthesizing similar analogues.[6][20][21] This protocol involves solid-phase peptide synthesis (SPPS) or solution-phase coupling.
Materials:
-
This compound
-
Other protected amino acid units (e.g., Boc-Dolaisoleuine, Fmoc-Valine, (Me)₂Val-OH)
-
Coupling reagents (e.g., HATU, EDCI, HOBt)
-
Bases (e.g., DIEA, Et₃N)
-
Solvents (e.g., DMF, CH₂Cl₂, Dioxane)
-
Deprotection reagents (e.g., TFA for Boc group, Piperidine for Fmoc group)
-
Resin for SPPS (e.g., 2-chlorotrityl chloride resin)
Generalized Procedure for Solution-Phase Synthesis:
-
Boc Deprotection of the C-terminal Amine: The Boc-protecting group of the C-terminal amine (e.g., H-Phe-OMe) is removed using 4M HCl in dioxane. The reaction is monitored by LC-MS until completion. The solvent is removed in vacuo to yield the HCl salt of the amine.[21]
-
Peptide Coupling: The deprotected amine is coupled with this compound. To a solution of this compound in a suitable solvent (e.g., CH₂Cl₂ or DMF), a coupling agent (e.g., EDCI/HOBt or HATU) and a base (e.g., Et₃N or DIEA) are added, followed by the deprotected amine. The reaction is stirred at room temperature until completion as monitored by LC-MS.[20][21]
-
Work-up and Purification: The reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried and concentrated. The crude product is purified by column chromatography or preparative HPLC.
-
Iterative Deprotection and Coupling: Steps 1-3 are repeated to sequentially add the remaining amino acid units to build the pentapeptide chain.
-
Final Deprotection: The final N-terminal protecting group is removed to yield the desired dolastatin 10 analogue.
Biological Activity of Dolastatin 10 and its Analogues
The cytotoxic activity of dolastatin 10 and its analogues is typically evaluated in vitro against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) values are determined to quantify their potency.
Table 3: In Vitro Cytotoxicity of Dolastatin 10 and Selected Analogues
| Compound | Cell Line | Assay Type | IC₅₀ / GI₅₀ (nM) | Reference |
| Dolastatin 10 | L1210 (Murine Leukemia) | Cell Growth | 0.03 | [7][17] |
| Dolastatin 10 | NCI-H69 (Small Cell Lung Cancer) | Cell Growth | 0.059 | [7][17] |
| Dolastatin 10 | DU-145 (Human Prostate Cancer) | Cell Growth | 0.5 | [7][17] |
| Dolastatin 10 | HT-29 (Colon Cancer) | Cell Growth | 0.06 | [17] |
| Dolastatin 10 | MCF7 (Breast Cancer) | Cell Growth | 0.03 | [17] |
| Analogue with P2/P4 Azide Modifications | - | - | 0.057 | [9][20] |
| Dolastatinol | MDA-MB-231 (Breast Cancer) | Cytotoxicity | ~5 | [6] |
| Dolastatinol | BT474 (Breast Cancer) | Cytotoxicity | ~5 | [6] |
| Dolastatinol | SKBR3 (Breast Cancer) | Cytotoxicity | ~5 | [6] |
| Ariel Cpd DT-NH2 | Various Cancer Cells | Antiproliferative | 0.48-1.32 | [22] |
Conclusion
This compound is a fundamentally important molecule in the field of medicinal chemistry, particularly in the development of highly potent anticancer agents. Its unique structure is integral to the remarkable biological activity of dolastatin 10 and its synthetic analogues. The continued exploration of dolastatin derivatives, facilitated by the availability of key intermediates like this compound, holds significant promise for the future of targeted cancer therapies, especially in the context of antibody-drug conjugates. This guide provides a foundational resource for researchers aiming to leverage the therapeutic potential of this class of compounds.
References
- 1. N-Boc-(2R,3R,4S)-dolaproine synthesis - chemicalbook [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 120205-50-7 | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Boc-(2R,3R,4S)-dolaproine CAS-No-120205-50-7 - Career Henan Chemical Co. [coreychem.com]
- 6. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. asu.elsevierpure.com [asu.elsevierpure.com]
- 10. Differential effects of active isomers, segments, and analogs of dolastatin 10 on ligand interactions with tubulin. Correlation with cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemscene.com [chemscene.com]
- 12. This compound | 120205-50-7 [sigmaaldrich.com]
- 13. This compound | C14H25NO5 | CID 14753398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. N-Boc-(2R,3R,4S)-dolaproine(120205-50-7) 1H NMR [m.chemicalbook.com]
- 15. N-Boc-(2R,3R,4S)-dolaproine | 120205-50-7 [chemicalbook.com]
- 16. IR _2007 [uanlch.vscht.cz]
- 17. mdpi.com [mdpi.com]
- 18. Interaction of dolastatin 10 with tubulin: induction of aggregation and binding and dissociation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CN111393346A - Synthesis of this compound and Boc-Dap DCHA - Google Patents [patents.google.com]
- 20. Synthesis and Evaluation of Linear and Macrocyclic Dolastatin 10 Analogues Containing Pyrrolidine Ring Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Ariel Scientific Innovations describes new dolastatin 10 analogues and conjugates | BioWorld [bioworld.com]
The Unseen Driver: Unraveling the Biological Significance of the Dolaproine Moiety
A Technical Guide for Researchers and Drug Development Professionals
The dolaproine (Dap) moiety, a unique non-proteinogenic amino acid, stands as a critical component within the intricate architecture of dolastatin 10 and its synthetic analogues, the auristatins. These potent antineoplastic agents, originally isolated from the sea hare Dolabella auricularia, have garnered significant attention for their profound cytotoxicity against a wide array of cancer cell lines. While much focus has been placed on the terminal units of these pentapeptides, emerging research underscores the pivotal role of the internal dolaproine residue in modulating biological activity, cellular uptake, and overall therapeutic potential. This technical guide delves into the core biological significance of the dolaproine moiety, offering an in-depth analysis of its impact on anticancer efficacy, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
The Dolaproine Moiety: A Key Modulator of Cytotoxicity
The dolaproine unit, designated as the P4 residue in the dolastatin 10 peptide sequence, has traditionally been viewed as a structurally important but less functionally dynamic component compared to the N-terminal (P1) and C-terminal (P5) residues. However, recent structure-activity relationship (SAR) studies have challenged this notion, revealing that subtle modifications to the dolaproine ring can lead to significant enhancements in cytotoxic potency.
One of the most notable modifications involves the introduction of an azide group onto the pyrrolidine ring of the dolaproine moiety. This chemical alteration has been shown to substantially increase the cytotoxic activity of dolastatin 10 analogues.
Table 1: Comparative Cytotoxicity of Dolaproine-Modified Dolastatin 10 Analogues
For instance, a study focusing on the introduction of azide functionalities demonstrated that a dolastatin 10 analogue with azide modifications on both the P2 (Valine) and P4 (Dolaproine) subunits exhibited a remarkable increase in potency compared to the widely used auristatin derivative, monomethyl auristatin E (MMAE).[1]
| Compound | P1 Subunit | P2 Subunit Modification | P4 Subunit Modification | GI50 (nM) in MOLM13 Cells |
| MMAE | Monomethyl-Valine | None | None | >1 |
| Analogue 1 | Dolavaline | None | Azide | 0.231 |
| Analogue 2 | Dolavaline | Azide | Azide | 0.057 |
Data synthesized from "Synthesis and Evaluation of Linear and Macrocyclic Dolastatin 10 Analogues Containing Pyrrolidine Ring Modifications".[1]
This enhanced activity is hypothesized to stem from a more favorable conformational geometry of the pentapeptide, influenced by the electronic and steric properties of the azide groups.[1] These findings highlight the dolaproine moiety as a viable and promising target for further optimization in the design of next-generation auristatin-based therapeutics, including antibody-drug conjugates (ADCs).
Mechanism of Action: Targeting Tubulin Polymerization
The primary mechanism of action for dolastatin 10 and its analogues is the inhibition of tubulin polymerization.[2] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, dolastatins disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[2]
While the precise binding interactions are complex, it is understood that the overall conformation of the pentapeptide is critical for its high-affinity binding to the vinca domain of tubulin. Modifications to the dolaproine moiety can influence this conformation, thereby affecting the compound's ability to inhibit tubulin polymerization. The increased potency observed with certain dolaproine-modified analogues suggests that these changes may lead to a more optimal binding orientation within the tubulin heterodimer.
Experimental Workflow: Tubulin Polymerization Assay
The following diagram illustrates a typical workflow for assessing the effect of dolaproine-modified compounds on tubulin polymerization.
References
A Technical Overview of N-Boc-Dolaproine: Molecular Properties
This guide provides the fundamental molecular characteristics of N-Boc-dolaproine, a key amino acid component derived from the pentapeptide Dolastatin 10.[1][2] Dolastatin 10 is recognized for its anticancer properties, which include the inhibition of tubulin polymerization and mitosis.[2]
Core Molecular Data
The essential molecular information for this compound is summarized in the table below. This data is critical for researchers in drug development and chemical synthesis for accurate measurements and reaction stoichiometry.
| Property | Value |
| Chemical Formula | C₁₄H₂₅NO₅[1][3][4] |
| Molecular Weight | 287.35 g/mol [3][4] |
| CAS Number | 120205-50-7[1][3] |
Note: The molecular weight may be listed with slight variations (e.g., 287.4 or 287.36) depending on the source and calculation method.[1][2]
References
An In-depth Technical Guide to N-Boc-dolaproine: Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-dolaproine is a pivotal, non-natural amino acid that serves as a critical building block in the synthesis of potent anti-cancer agents, most notably dolastatin 10 and its synthetic analogs, the auristatins. This guide provides a comprehensive overview of the origin, discovery, and detailed synthetic methodologies of this compound. It includes a compilation of its chemical and physical properties, and outlines its role in the development of antibody-drug conjugates (ADCs). The experimental protocols and data presented are intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.
Discovery and Origin
This compound is a synthetic derivative of dolaproine, an amino acid residue found in the natural product dolastatin 10. Dolastatin 10 was first isolated in 1987 by Pettit and his team from the sea hare Dolabella auricularia, a mollusk found in the Indian Ocean.[1] This pentapeptide demonstrated remarkable cytotoxic activity and was identified as a potent inhibitor of tubulin polymerization, a mechanism crucial for cell division, making it a significant candidate for cancer therapy.[2][3]
Due to the extremely low natural abundance of dolastatin 10, its total synthesis became a critical goal for further preclinical and clinical evaluation. This necessity spurred the development of synthetic routes for its unique amino acid constituents, including dolaproine. The N-Boc protecting group (tert-butoxycarbonyl) is strategically employed during synthesis to prevent unwanted side reactions at the nitrogen atom of the proline ring, allowing for controlled peptide coupling. Thus, this compound emerged as a key synthetic intermediate, essential for the laboratory and commercial-scale production of dolastatin 10 and its analogs.[1]
Physicochemical Properties
This compound is typically a colorless to light yellow oil or solid.[4][5] Its chemical structure and properties are well-defined, facilitating its use in complex synthetic schemes.
| Property | Value | Reference |
| CAS Number | 120205-50-7 | [4] |
| Molecular Formula | C14H25NO5 | [6] |
| Molecular Weight | 287.35 g/mol | [6][7] |
| IUPAC Name | (2R,3R)-3-methoxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid | [7] |
| Boiling Point | 397.8 ± 17.0 °C (Predicted) | [4][8] |
| Density | 1.133 ± 0.06 g/cm³ (Predicted) | [4][8] |
| pKa | 4.27 ± 0.11 (Predicted) | [4] |
| Physical Form | Oil or Solid | [4][9] |
| Storage Temperature | 2-8°C | [4][8] |
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process that requires precise stereochemical control. Several synthetic routes have been reported, with a common strategy involving the coupling of a protected proline derivative with a propionate moiety. One notable method involves a stereoselective aldol reaction.
Stereoselective Synthesis via Aldol Condensation
A highly effective method for preparing this compound with the correct stereochemistry involves an aldol condensation of a chiral oxazolidinone with N-Boc-L-prolinal, followed by methylation and cleavage.[10]
Experimental Protocol:
-
Aldol Condensation: A chiral oxazolidinone is treated with dibutylboron triflate at -78°C in an appropriate solvent like dichloromethane. N-Boc-L-prolinal (prepared by the reduction of N-Boc-L-proline) is then added dropwise to the reaction mixture. The reaction is carefully monitored by thin-layer chromatography (TLC) until completion. The resulting aldol adduct is obtained after a standard aqueous workup and purification by column chromatography. This step establishes two of the three chiral centers.
-
Methylation: The hydroxyl group of the aldol product is then methylated. The adduct is dissolved in a polar aprotic solvent, such as tetrahydrofuran (THF), and cooled to 0°C. A strong base, like sodium hydride, is added, followed by a methylating agent, such as methyl iodide. The reaction is stirred until the starting material is consumed.
-
Cleavage of the Chiral Auxiliary: The oxazolidinone auxiliary is cleaved to yield the carboxylic acid. This is typically achieved by hydrolysis with lithium hydroxide in a mixture of water and THF.
-
Purification: The final this compound product is purified by column chromatography to yield the desired compound with high stereochemical purity.
A patent describes a synthesis method with a reported yield of 80.9% for a key intermediate step after purification by column chromatography.[1]
Role in the Synthesis of Dolastatin 10 and Auristatins
This compound is a cornerstone in the synthesis of dolastatin 10 and its potent analogs, the auristatins (e.g., Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF)). These synthetic peptides are too potent for systemic administration as standalone drugs due to severe toxicity.[1] However, their high potency makes them ideal "warheads" for antibody-drug conjugates (ADCs).
In an ADC, a highly potent cytotoxic agent is chemically linked to a monoclonal antibody (mAb). This mAb is designed to target a specific antigen expressed on the surface of cancer cells. This targeted delivery system ensures that the cytotoxic payload is delivered directly to the tumor cells, minimizing exposure to healthy tissues and thereby reducing systemic side effects.
The synthesis of these complex molecules involves a series of peptide couplings where this compound is incorporated into the growing peptide chain. The Boc protecting group is removed at the appropriate step to allow for the formation of a new peptide bond.
Caption: Workflow from this compound to ADC-mediated cell death.
Biological Significance and Applications
The biological activity of this compound itself is not the primary focus; its significance lies in its incorporation into larger, highly active molecules. Dolastatin 10 and the auristatins function by inhibiting microtubule assembly.[1][2][3] Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is necessary for chromosome segregation during cell division. By disrupting tubulin polymerization, these compounds arrest the cell cycle, leading to programmed cell death (apoptosis).
The development of ADCs using auristatin payloads derived from this compound has revolutionized the treatment of certain cancers. Several FDA-approved ADCs, such as Adcetris® (brentuximab vedotin) and Polivy® (polatuzumab vedotin), utilize MMAE as their cytotoxic payload, underscoring the immense therapeutic importance of this compound in modern oncology.
Caption: Inhibition of microtubule assembly by auristatins.
Conclusion
This compound, a synthetic amino acid derivative, is an indispensable component in the production of some of the most effective anti-cancer therapeutics developed to date. Its origin is tied to the marine natural product dolastatin 10, but its importance has grown exponentially with the advent of antibody-drug conjugate technology. The stereocontrolled synthesis of this compound remains a key area of research, aimed at improving yields and scalability to meet the increasing demand for ADC-based therapies. This guide has provided a foundational understanding of its discovery, synthesis, and critical role in the development of targeted cancer treatments, offering valuable insights for professionals in the field.
References
- 1. CN111393346A - Synthesis of this compound and Boc-Dap DCHA - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (2R,3R)-BOC-dolaproine | CAS#:120205-50-7 | Chemsrc [chemsrc.com]
- 4. N-Boc-(2R,3R,4S)-dolaproine CAS#: 120205-50-7 [amp.chemicalbook.com]
- 5. N-Boc-(2R,3R,4S)-dolaproine CAS-No-120205-50-7 - Career Henan Chemical Co. [coreychem.com]
- 6. N-Boc-(2R,3R,4S)-dolaproine synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | C14H25NO5 | CID 14753398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-Boc-(2R,3R,4S)-dolaproine | 120205-50-7 [chemicalbook.com]
- 9. This compound | 120205-50-7 [sigmaaldrich.com]
- 10. asu.elsevierpure.com [asu.elsevierpure.com]
N-Boc-Dolaproine: A Pivotal Component in the Synthesis of Potent Auristatin Payloads for Antibody-Drug Conjugates
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-Boc-dolaproine, a critical chiral building block, and elucidates its integral role in the synthesis of auristatins, a class of highly potent cytotoxic agents. Auristatins, particularly monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), are paramount as payloads in the development of antibody-drug conjugates (ADCs), a transformative class of targeted cancer therapeutics. This document details the chemical properties of this compound, outlines its synthesis, and describes its incorporation into the pentapeptide structure of auristatins. Furthermore, it explores the mechanism of action of auristatins as microtubule inhibitors, presenting quantitative data on their cytotoxic activity and providing detailed experimental protocols for key synthetic steps. Visual representations of synthetic workflows and biological pathways are included to facilitate a deeper understanding of the subject matter.
Introduction to this compound and Auristatins
1.1 this compound: A Specialized Amino Acid Derivative
This compound, chemically known as (2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid, is a synthetic, protected amino acid. The "Boc" designation refers to the tert-butoxycarbonyl protecting group on the nitrogen atom of the proline ring, which is essential for controlled, stepwise peptide synthesis. This compound is a key component of dolastatin 10, a natural pentapeptide isolated from the sea hare Dolabella auricularia.[1][2] Dolastatin 10 exhibits potent antineoplastic activity by inhibiting microtubule assembly.[3]
1.2 Auristatins: Synthetic Analogs of Dolastatin 10
Auristatins are structurally related synthetic analogs of dolastatin 10.[4] Due to the high toxicity of dolastatin 10, which limited its therapeutic window as a standalone agent, auristatins were developed to optimize the structure-activity relationship for use in targeted therapies.[4] Monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) are two of the most extensively studied and clinically relevant auristatins.[5] Their exceptional potency, with cytotoxic effects in the picomolar to nanomolar range, makes them ideal payloads for ADCs.[6]
The Relationship between this compound and Auristatins
This compound constitutes the P4 subunit in the pentapeptide backbone of dolastatin 10 and its auristatin analogs.[7] The synthesis of auristatins involves the sequential coupling of five amino acid and amine units. This compound is a crucial intermediate in this process, providing a key structural element that contributes to the overall conformation and biological activity of the final auristatin molecule.[4]
The general structure of an auristatin, such as MMAE, consists of the following subunits, typically assembled from the C-terminus to the N-terminus:
-
P5: Dolaphenine (Doe) or a modified C-terminal amine.
-
P4: Dolaproine (Dap), introduced into the synthesis as this compound.
-
P3: Dolaisoleuine (Dil).
-
P2: Valine (Val).
-
P1: N-methyl-valine (MeVal) for MMAE.
The Boc protecting group on this compound is removed after its coupling to the P5 unit, allowing for the subsequent attachment of the P3 unit. This controlled, stepwise approach is fundamental to modern peptide synthesis.
Figure 1. Relationship between Dolastatin 10, this compound, and Auristatins.
Quantitative Data
The following tables summarize key quantitative data for this compound and representative auristatins.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 120205-50-7 | [8] |
| Molecular Formula | C14H25NO5 | [8] |
| Molecular Weight | 287.35 g/mol | [8] |
| Appearance | Colorless to light yellow oil | [8] |
| Purity | ≥98% (typical) | [8] |
Table 2: In Vitro Cytotoxicity of Auristatin Derivatives
| Compound | Target Cell Line | IC50 (nM) | Reference |
| MMAE | SKBR3 (Breast Cancer) | 3.27 ± 0.42 | [2] |
| MMAE | HEK293 (Kidney) | 4.24 ± 0.37 | [2] |
| L49-vcMMAE (ADC) | SK-MEL-5 (Melanoma) | 0.7 ng/mL | [9] |
| L49-vcMMAF (ADC) | SK-MEL-5 (Melanoma) | 7.1 ng/mL | [9] |
| MMAF | HCT116 (Colon Cancer) | (Potent Inhibition) | [5] |
| Trastuzumab-MMAE (ADC) | SKOV-3 (Ovarian Cancer) | ~50-80 pM | [10] |
| Trastuzumab-MMAU (ADC) | SKOV-3 (Ovarian Cancer) | ~50-80 pM | [10] |
Experimental Protocols
The following sections provide generalized protocols for the synthesis of this compound and its subsequent use in the assembly of an auristatin backbone. These protocols are derived from methodologies described in the scientific literature and patents.[4][7][11]
4.1 Synthesis of this compound
A common synthetic route to this compound involves a Reformatsky reaction.[4]
Step 1: Reformatsky Reaction
-
Activate zinc powder in an anhydrous solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture and add N-Boc-L-prolinal.
-
Slowly add a solution of an α-bromo ester (e.g., ethyl 2-bromopropionate).
-
Maintain the reaction at a controlled temperature (e.g., 25-35°C) for several hours until completion, monitored by a suitable technique like HPLC.[4]
-
Quench the reaction and perform an aqueous workup to isolate the crude product.
Step 2: Methylation
-
Dissolve the product from Step 1 in an appropriate solvent.
-
Treat with a methylating agent (e.g., methyl trifluoromethanesulfonate) in the presence of a non-nucleophilic base (e.g., a proton sponge or lithium hexamethyldisilazide) to methylate the hydroxyl group.[4]
-
Purify the methylated intermediate, typically by column chromatography.
Step 3: Hydrolysis
-
Hydrolyze the ester group of the methylated intermediate using a base such as lithium hydroxide (LiOH) in the presence of hydrogen peroxide.[11]
-
Acidify the reaction mixture to protonate the resulting carboxylate.
-
Extract the final product, this compound, into an organic solvent and purify.
4.2 Synthesis of an Auristatin Pentapeptide (e.g., MMAE backbone)
This process involves sequential peptide coupling and deprotection steps.
Step 1: Coupling of this compound (P4) and Dolaphenine (P5)
-
Dissolve the C-terminal amine unit (e.g., dolaphenine methyl ester) in a suitable solvent like dichloromethane (CH2Cl2) or N,N-dimethylformamide (DMF).
-
Activate the carboxylic acid of this compound using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an additive like 1-hydroxybenzotriazole (HOBt).[7][11]
-
Add the activated this compound to the dolaphenine solution, along with a base like triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA), and stir until the reaction is complete.
-
Purify the resulting dipeptide (N-Boc-Dap-Doe).
Step 2: Boc Deprotection
-
Treat the purified dipeptide with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to remove the Boc protecting group from the dolaproine nitrogen.[7][11]
-
Neutralize the resulting amine salt to prepare it for the next coupling step.
Step 3: Sequential Coupling and Deprotection
-
Repeat the coupling and deprotection steps sequentially, adding N-Boc-dolaisoleuine (P3), N-Boc-valine (P2), and finally N-Boc-N-methyl-valine (P1). Each coupling step requires activation of the carboxylic acid of the incoming amino acid and reaction with the free amine of the growing peptide chain.
Step 4: Final Deprotection and Purification
-
After the final coupling, perform a final deprotection step to remove the N-terminal Boc group.
-
Purify the complete auristatin peptide using a technique such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Figure 2. General workflow for this compound and Auristatin synthesis.
Mechanism of Action of Auristatins
Auristatins exert their potent cytotoxic effects by disrupting the cellular microtubule network, which is essential for various cellular processes, most critically for cell division (mitosis).[12]
The mechanism can be summarized as follows:
-
ADC Internalization: When an ADC binds to its target antigen on a cancer cell, the entire ADC-antigen complex is internalized into the cell, typically via endocytosis.
-
Payload Release: Inside the cell, the linker connecting the auristatin to the antibody is cleaved (for cleavable linkers), releasing the free, active auristatin payload into the cytoplasm.[13]
-
Tubulin Binding: The released auristatin binds to tubulin, the protein subunit that polymerizes to form microtubules.[12] Specifically, auristatins bind at the vinca domain on β-tubulin.[14]
-
Inhibition of Polymerization: This binding inhibits the polymerization of tubulin into functional microtubules.[3] It disrupts the dynamic instability of microtubules, which is the constant switching between periods of growth and shortening required for proper mitotic spindle formation.[15]
-
Mitotic Arrest: The disruption of the mitotic spindle prevents the cell from properly aligning and separating its chromosomes during mitosis, leading to cell cycle arrest, typically at the G2/M phase.[14]
-
Apoptosis: Unable to complete cell division, the cell undergoes programmed cell death, or apoptosis.[14]
Figure 3. Mechanism of action for auristatin-based ADCs.
Conclusion
This compound is a cornerstone in the field of targeted cancer therapy, serving as an indispensable building block for the synthesis of auristatin payloads. Its unique structure is critical for the high potency of these cytotoxic agents. A thorough understanding of the synthesis of this compound and its subsequent incorporation into auristatins, coupled with a clear comprehension of their mechanism of action, is vital for the continued development and optimization of next-generation antibody-drug conjugates. The detailed protocols, quantitative data, and pathway visualizations provided in this guide are intended to support researchers and drug development professionals in this endeavor, ultimately contributing to the advancement of more effective and targeted cancer treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CN111393346A - Synthesis of this compound and Boc-Dap DCHA - Google Patents [patents.google.com]
- 5. Design, synthesis and bioactivity evaluation of novel monomethyl auristatin F analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 7. Synthesis and Evaluation of Linear and Macrocyclic Dolastatin 10 Analogues Containing Pyrrolidine Ring Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Boc-(2R,3R,4S)-dolaproine CAS-No-120205-50-7 - Career Henan Chemical Co. [coreychem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 14. Auristatin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 15. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data and Experimental Protocols for N-Boc-Dolaproine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-dolaproine, a key building block in the synthesis of dolastatin 10 and its analogues. The information presented herein is intended to assist researchers in the identification, characterization, and utilization of this important synthetic intermediate.
Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results | |||
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results | |
Note: Specific chemical shift values, multiplicities, and coupling constants were not explicitly available in the provided search results. Researchers should refer to commercial supplier data sheets or published literature for experimental values.
Infrared (IR) Spectroscopy
Table 3: IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Description |
| Data not available in search results | |
Note: Characteristic IR absorption frequencies were not detailed in the search results. Expected absorptions would include C=O stretching for the carbamate and carboxylic acid, C-O stretching, and C-H stretching vibrations.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| m/z | Ion Type |
| 287.17327290 | [M+H]⁺ (Monoisotopic)[1] |
Note: The molecular formula of this compound is C₁₄H₂₅NO₅, with a molecular weight of approximately 287.35 g/mol [1][2].
Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are crucial for reproducibility. The following sections outline generalized procedures based on common laboratory practices.
Synthesis of this compound
A common synthetic route to this compound involves the reaction of N-Boc-L-prolinal with a suitable reagent to introduce the methoxy-2-methylpropanoic acid side chain. One patented method describes a synthesis involving a Reformatsky reaction under the activation of zinc powder, followed by methylation and hydrolysis to yield this compound[3].
NMR Spectroscopy
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to obtain singlet peaks for each unique carbon. A larger number of scans may be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy
Protocol for FT-IR Analysis:
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For an oily sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrument: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry
Protocol for ESI-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent compatible with electrospray ionization (e.g., methanol or acetonitrile, often with a small amount of formic acid to promote protonation).
-
Instrument: Employ an Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any observed fragment ions.
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound.
References
N-Boc-Dolaproine: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of N-Boc-dolaproine, a key synthetic intermediate in the production of potent anti-cancer agents. Understanding these fundamental physicochemical properties is critical for the successful development of drug candidates, from formulation to clinical application.
Physicochemical Properties of this compound
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data serves as a foundational reference for formulation development and analytical method design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₅NO₅ | ChemScene |
| Molecular Weight | 287.35 g/mol | ChemScene |
| Appearance | Colorless to light yellow oil | Career Henan Chemical Co.[1] |
| Predicted pKa | 4.27 ± 0.11 | Career Henan Chemical Co.[1] |
| Predicted LogP | 2.12 | ChemScene[2] |
| Topological Polar Surface Area (TPSA) | 76.07 Ų | ChemScene[2] |
Solubility Profile
Currently, detailed experimental data on the solubility of this compound in a wide range of pharmaceutically relevant solvents is limited in publicly available literature. The available data is summarized in Table 2.
Table 2: Known Solubility of this compound
| Solvent | Solubility | Conditions | Source |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Ultrasonic agitation may be needed | MedChemExpress |
| In vivo formulation 1 | ≥ 2.5 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | MedChemExpress |
| In vivo formulation 2 | ≥ 2.5 mg/mL | 10% DMSO, 90% (20% SBE-β-CD in saline) | MedChemExpress |
Due to the limited publicly available experimental data, a comprehensive solubility assessment in aqueous and organic solvents is highly recommended.
Stability Profile
This compound is reported to be stable under recommended storage conditions. However, its chemical structure suggests potential degradation pathways under specific stress conditions. A summary of its known stability is provided in Table 3.
Table 3: Stability Summary of this compound
| Condition | Observation | Source |
| Recommended Storage | 2-8°C, stored under nitrogen | Career Henan Chemical Co.[1] |
| Long-term Storage (in solvent) | -80°C for 6 months; -20°C for 1 month (in DMSO, under nitrogen) | MedChemExpress |
| Acidic Conditions | The N-Boc protecting group is susceptible to cleavage. | General Chemical Knowledge[3] |
| Strong Oxidizing Agents | The pyrrolidine ring may be susceptible to oxidation. | General Chemical Knowledge[4] |
Experimental Protocols
To facilitate further investigation, the following sections provide detailed experimental protocols for determining the solubility and stability of this compound. These protocols are based on established pharmaceutical industry best practices.
Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
This protocol outlines the determination of the thermodynamic equilibrium solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, phosphate-buffered saline at various pH levels)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for this compound
Procedure:
-
Add an excess amount of this compound to a glass vial containing a known volume of the selected solvent.
-
Seal the vials and place them in a temperature-controlled orbital shaker.
-
Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined time (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.
-
After agitation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials to sediment the undissolved solid.
-
Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent and analyze the concentration of this compound using a validated HPLC method.
-
Repeat the analysis at different time points until the concentration of this compound in the solution remains constant, indicating that equilibrium has been reached.
Protocol for Forced Degradation and Stability Studies
This protocol describes a systematic approach to identify potential degradation pathways and assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
A photostability chamber
-
A temperature- and humidity-controlled stability chamber
-
HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS) for peak purity analysis and identification of degradation products.
Procedure:
-
Hydrolytic Degradation:
-
Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), neutral (e.g., water), and basic (e.g., 0.1 M NaOH) media.
-
Store the solutions at elevated temperatures (e.g., 40°C, 60°C) and at room temperature.
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw samples and analyze them by HPLC-PDA-MS.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in a suitable solvent and add a solution of hydrogen peroxide.
-
Store the solution at room temperature and protected from light.
-
Analyze samples at various time intervals by HPLC-PDA-MS.
-
-
Photostability:
-
Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Maintain a dark control sample under the same conditions.
-
Analyze the exposed and control samples by HPLC-PDA-MS.
-
-
Thermal Stability:
-
Store solid this compound in a stability chamber at elevated temperatures (e.g., 40°C, 60°C) and controlled humidity.
-
Analyze samples at predetermined time points by HPLC.
-
Data Analysis:
-
For all stability studies, quantify the amount of this compound remaining at each time point.
-
Use the HPLC-PDA-MS data to identify and characterize any significant degradation products.
-
Determine the degradation kinetics and potential degradation pathways.
Visualizations
The following diagrams illustrate key workflows and potential pathways relevant to the study of this compound.
Caption: Workflow for Equilibrium Solubility Determination.
References
An In-depth Technical Guide to N-Boc-dolaproine: Synthesis, Commercial Availability, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-dolaproine is a crucial chiral building block in the synthesis of dolastatin 10 and its potent analogues, a class of antineoplastic agents that have garnered significant attention in the field of oncology. Dolastatin 10, originally isolated from the sea hare Dolabella auricularia, exhibits powerful cytotoxic activity by inhibiting tubulin polymerization.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its commercial availability from various suppliers, detailed synthetic protocols, and its application in the development of tubulin-targeting anticancer drugs.
Commercial Availability of this compound
This compound is commercially available from a range of chemical suppliers, catering to the needs of researchers and drug development professionals. The following table summarizes the availability of this compound from prominent suppliers.
| Supplier | Catalog Number | Purity | Available Quantities | Additional Information |
| Sigma-Aldrich | SY3H7CF2915F | 95% | 100 mg, 250 mg, 1 g | Ships in 10 days from Aldrich Partner.[1] |
| BroadPharm | BP-41449 | >95% | 500 mg, 1 g, 5 g, 10 g | Ships within 24 hours. Storage at -20°C.[3] |
| MedchemExpress | HY-117565 | >98% | 10 mg, 50 mg, 100 mg | Also available as a 10 mM solution in DMSO. |
| ChemicalBook | CB7708849 | 99% | Inquire for pricing | Lists multiple suppliers. |
| Career Henan Chemical Co. | Not specified | 98% | Supplied in kilograms. | Light yellow oily substance. |
Synthesis of this compound: Experimental Protocols
The synthesis of this compound is a critical step in the total synthesis of dolastatin 10 and its analogues. Several synthetic routes have been reported, with a focus on achieving high stereoselectivity. A common approach involves a Reformatsky reaction followed by methylation and hydrolysis. The following protocol is based on a disclosed synthetic method.[4]
Step 1: Reformatsky Reaction
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add zinc powder and a suitable organic solvent such as tetrahydrofuran (THF).
-
Activate the zinc powder by adding a catalytic amount of an activating agent (e.g., iodine or 1,2-dibromoethane) and stirring until the color of the activator disappears.
-
Cool the mixture to 0-5 °C.
-
Slowly and simultaneously add a solution of N-Boc-L-prolinal in THF and a solution of a 2-bromopropionate ester (e.g., ethyl 2-bromopropionate) in THF to the activated zinc suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aldol addition product.
Step 2: Methylation
-
Dissolve the crude product from Step 1 in a suitable aprotic solvent such as THF.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add a strong base, such as sodium hydride or lithium diisopropylamide (LDA), portion-wise to the solution and stir for 30 minutes to deprotonate the hydroxyl group.
-
Add a methylating agent, such as methyl iodide or dimethyl sulfate, dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate to yield the methylated intermediate.
Step 3: Hydrolysis
-
Dissolve the methylated intermediate in a mixture of a suitable organic solvent (e.g., THF or methanol) and water.
-
Add a base, such as lithium hydroxide or sodium hydroxide, to the solution.
-
Stir the reaction at room temperature for several hours until the ester hydrolysis is complete, as monitored by TLC or HPLC.
-
Acidify the reaction mixture to a pH of approximately 3-4 with a dilute acid (e.g., 1 M HCl).
-
Extract the this compound into an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product.
-
The crude this compound can be further purified by column chromatography on silica gel.
A patent for this synthesis method reports that the yield for each step is favorable, and the intermediates are readily purified.[4]
Application in Drug Development: The Dolastatin 10 Family
This compound is a key component of dolastatin 10, a potent antimitotic agent that inhibits tubulin polymerization.[1][2][3] This mechanism of action disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[3]
Mechanism of Action: Tubulin Polymerization Inhibition
The signaling pathway for dolastatin 10's cytotoxic activity is centered on its interaction with tubulin.
References
- 1. asu.elsevierpure.com [asu.elsevierpure.com]
- 2. Dolastatin 10, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN111393346A - Synthesis of this compound and Boc-Dap DCHA - Google Patents [patents.google.com]
The Therapeutic Landscape of N-Boc-dolaproine Derivatives: A Technical Guide to Anticancer Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-dolaproine stands as a cornerstone chiral building block in the synthesis of a potent class of antineoplastic agents known as auristatins. These synthetic analogs of the marine natural product dolastatin 10 have garnered significant attention for their profound cytotoxicity against a range of cancer cell lines. This technical guide delves into the therapeutic applications stemming from this compound, with a primary focus on the well-established anticancer properties of its derivatives, the auristatins. While the direct therapeutic use of this compound derivatives as standalone agents is not documented, their integral role in the architecture of highly active antibody-drug conjugates (ADCs) is a major focus of modern cancer therapy research. This document will provide an in-depth overview of their synthesis, mechanism of action, quantitative biological data, and the experimental protocols used for their evaluation.
From this compound to Potent Anticancer Agents: A Synthetic Overview
The synthesis of therapeutically active auristatins, such as the widely studied Monomethyl Auristatin E (MMAE), is a multi-step process for which this compound is a critical precursor. The tert-butyloxycarbonyl (Boc) protecting group on the dolaproine unit is essential for controlled peptide couplings during the assembly of the pentapeptide backbone of auristatins.
A generalized synthetic workflow is depicted below:
Primary Therapeutic Application: Anticancer Activity
The principal therapeutic application of this compound derivatives lies in their potent anticancer activity, primarily realized through their incorporation into auristatins. These compounds are too toxic for systemic administration as standalone drugs but have found immense value as payloads in ADCs.
Mechanism of Action: Tubulin Polymerization Inhibition
Auristatins exert their cytotoxic effects by inhibiting tubulin polymerization.[1] Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is necessary for cell division. By binding to tubulin, auristatins disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[2][3]
The mechanism of action for an auristatin-based ADC is a multi-step process:
Quantitative Data: In Vitro Cytotoxicity
The following tables summarize the in vitro cytotoxicity of various auristatin derivatives against a panel of human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values, which represent the concentration of the compound required to inhibit cell growth by 50%.
Table 1: Cytotoxicity of Monomethyl Auristatin E (MMAE) and its Derivatives
| Compound | Cancer Cell Line | IC50 / GI50 (nM) | Reference |
| MMAE | SKBR3 (Breast Cancer) | 3.27 ± 0.42 | [2] |
| MMAE | HEK293 (Kidney Cancer) | 4.24 ± 0.37 | [2] |
| MMAE | HCT 116 (Colon Cancer) | - | [4] |
| MMAF | HCT 116 (Colon Cancer) | - | [4] |
| Auristatin PHE | Cryptococcus neoformans | - | [5] |
Table 2: Cytotoxicity of Dolastatin 10 and its Analogs
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| Dolastatin 10 | L1210 (Leukemia) | 0.03 | [6] |
| Dolastatin 10 | NCI-H69 (Small Cell Lung Cancer) | 0.059 | [6] |
| Dolastatin 10 | DU-145 (Prostate Cancer) | 0.5 | [6] |
| Dolastatin 10 | HT-29 (Colon Cancer) | 0.06 | [6] |
| Dolastatin 10 | MCF7 (Breast Cancer) | 0.03 | [6] |
Other Potential Therapeutic Applications: A Field for Future Research
Antiviral and Anti-inflammatory Activity
The current body of scientific literature provides limited evidence for significant antiviral or anti-inflammatory properties of this compound derivatives or their resulting auristatins. While some studies have explored the antiviral potential of natural products, and some dolastatin derivatives have shown activity against the fungus Cryptococcus neoformans, dedicated research into broad-spectrum antiviral or potent anti-inflammatory effects of auristatins is lacking.[5] One study noted the anti-inflammatory potential of auranamide, though this is not a direct derivative of this compound.[7] This represents a potential area for future investigation.
Experimental Protocols
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[8][9][10][11][12]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[8][11] The concentration of the formazan, which is dissolved in a solubilizing solution, is quantified by measuring the absorbance at a specific wavelength (typically between 550 and 600 nm).[10]
Detailed Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (this compound derivatives or auristatins) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[9]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used to subtract background absorbance.[10]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit or enhance the polymerization of tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340-350 nm.[13][14][15] Alternatively, a fluorescent reporter can be used that incorporates into microtubules, leading to an increase in fluorescence.[16]
Protocol (based on a commercial absorbance-based kit):
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin protein in an appropriate buffer (e.g., General Tubulin Buffer containing GTP) on ice.[13]
-
Prepare a 10x stock solution of the test compound in the same buffer. Paclitaxel (a microtubule stabilizer) and nocodazole or vinblastine (microtubule destabilizers) are often used as controls.[15]
-
-
Assay Setup:
-
Polymerization and Measurement:
-
Data Analysis:
-
Plot the absorbance as a function of time to generate polymerization curves.
-
Compare the curves of the test compounds to the control curves to determine if the compound inhibits (lower absorbance plateau) or enhances (higher absorbance plateau or faster polymerization rate) tubulin polymerization.
-
The IC50 for inhibition can be determined by testing a range of compound concentrations.
-
Conclusion
This compound is a vital synthetic intermediate that enables the construction of highly potent anticancer agents, the auristatins. While this compound derivatives themselves are not direct therapeutic agents, their incorporation into auristatins has led to the development of successful antibody-drug conjugates for targeted cancer therapy. The primary mechanism of action is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. The quantitative data presented herein underscores the sub-nanomolar cytotoxicity of these compounds against various cancer cell lines. While the exploration of antiviral and anti-inflammatory applications remains a nascent field, the established and potent anticancer activity of auristatins continues to drive significant research and development efforts in oncology. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the therapeutic potential of this important class of molecules.
References
- 1. adcreview.com [adcreview.com]
- 2. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The dolastatins, a family of promising antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Activities and Postantifungal Effects of the Potent Dolastatin 10 Derivative Auristatin PHE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchhub.com [researchhub.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. abscience.com.tw [abscience.com.tw]
- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 16. maxanim.com [maxanim.com]
An In-depth Technical Guide to the Stereochemistry of N-Boc-(2R,3R,4S)-dolaproine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-(2R,3R,4S)-dolaproine is a crucial chiral building block in the synthesis of the potent antineoplastic agent dolastatin 10 and its analogues, known as auristatins. The precise stereochemistry of this unnatural amino acid is paramount to the biological activity of the final therapeutic compounds. This technical guide provides a comprehensive overview of the stereochemical aspects of N-Boc-(2R,3R,4S)-dolaproine, including its synthesis, characterization, and the analytical methods used to confirm its absolute and relative stereochemistry.
Introduction
Dolaproine, a key component of the marine natural product dolastatin 10, possesses three contiguous stereocenters. The specific isomer, (2R,3R,4S)-dolaproine, is essential for the potent tubulin polymerization inhibitory activity of dolastatin 10 and its derivatives.[1] The N-Boc protected form, N-Boc-(2R,3R,4S)-dolaproine, serves as a stable intermediate in the complex multi-step synthesis of these anticancer agents. This document details the stereoselective synthesis and rigorous stereochemical analysis required to ensure the correct isomeric form of this critical precursor.
Stereoselective Synthesis
The synthesis of N-Boc-(2R,3R,4S)-dolaproine is a significant challenge due to the need to control the stereochemistry at three adjacent chiral centers. The most notable and widely referenced method for achieving this is the stereospecific synthesis developed by Pettit and colleagues. This approach utilizes a substrate-controlled aldol reaction to set the key stereocenters.
Synthetic Workflow
The synthesis commences with the readily available chiral starting material, N-Boc-L-prolinal. A stereoselective aldol condensation is performed, followed by methylation and subsequent workup to yield the desired product.
Caption: Synthetic pathway for N-Boc-(2R,3R,4S)-dolaproine.
Experimental Protocol: Stereospecific Synthesis of Dolaproine Moiety
The following protocol is based on the work of Pettit et al. and outlines the key transformations.[2]
-
Aldol Condensation: A chiral oxazolidinone is condensed with N-Boc-S-prolinal. The reaction is directed by a boron triflate, such as dibutylboron triflate, at low temperatures (e.g., -75°C) to control the stereochemical outcome of the aldol reaction. This step is critical for establishing the correct relative stereochemistry of the newly formed hydroxyl and methyl groups.[2]
-
Methylation: The resulting hydroxyl group in the aldol product is then methylated. This is typically achieved using a methylating agent to form the methoxy group present in dolaproine.[2]
-
Hydrolysis and Purification: The final steps involve the cleavage of the chiral auxiliary and hydrolysis of the ester to yield N-Boc-(2R,3R,4S)-dolaproine. Purification is typically performed using column chromatography.
Stereochemical Characterization
Confirmation of the (2R,3R,4S) stereochemistry is a critical quality control step and is achieved through a combination of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the relative stereochemistry of adjacent chiral centers through the analysis of coupling constants (J-values). For N-Boc-(2R,3R,4S)-dolaproine, the coupling constants between the protons at the C2, C3, and C4 positions are indicative of their spatial relationship.
Table 1: Representative NMR Data for Stereochemical Confirmation
| Protons | Expected Coupling Constant (J) Range for (2R,3R,4S) isomer |
| H2-H3 | ~1-3 Hz (gauche relationship) |
| H3-H4 | ~8-10 Hz (anti-periplanar relationship) |
Note: Actual values can vary depending on the solvent and specific conformation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is employed to determine the enantiomeric and diastereomeric purity of the synthesized N-Boc-dolaproine. A suitable chiral stationary phase (CSP) is used to separate the different stereoisomers.
Experimental Protocol: Chiral HPLC Analysis
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak® series) is often effective.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve baseline separation of the stereoisomers.
-
Flow Rate: A flow rate of approximately 0.5-1.0 mL/min is common.
-
Detection: UV detection at a suitable wavelength (e.g., 210-220 nm) is used to monitor the elution of the isomers.
Caption: Workflow for chiral HPLC analysis.
Specific Rotation
The measurement of specific rotation using polarimetry provides confirmation of the overall chirality of the molecule and can be used as a quality control parameter to ensure the correct enantiomer is produced. While a specific value for N-Boc-(2R,3R,4S)-dolaproine is not widely published in readily accessible literature, the related (2S, 2'R, 3'R)-dolaproine trifluoroacetate salt has a reported specific rotation of [α]D -10° (c 0.5, CH3OH).[3]
Table 2: Physicochemical and Stereochemical Data Summary
| Property | Value |
| IUPAC Name | (2R,3R)-3-[(2S)-1-(tert-butoxycarbonyl)-2-pyrrolidinyl]-3-methoxy-2-methylpropanoic acid |
| Molecular Formula | C₁₄H₂₅NO₅ |
| Molecular Weight | 287.35 g/mol |
| CAS Number | 120205-50-7 |
| Appearance | Light yellow oily substance or solid |
| Stereochemistry | (2R,3R,4S) |
Role in Dolastatin 10 and Biological Significance
N-Boc-(2R,3R,4S)-dolaproine is a precursor to the dolaproine (Dap) unit in dolastatin 10. The stereochemistry of the dolaproine moiety is crucial for the overall conformation of the dolastatin 10 peptide and its binding to tubulin, thereby inhibiting microtubule assembly and exerting its potent cytotoxic effects.[1] Alterations in the stereochemistry at any of the chiral centers within the dolaproine unit can lead to a significant loss of biological activity.
Caption: Role of dolaproine in the mechanism of action of Dolastatin 10.
Conclusion
The stereochemistry of N-Boc-(2R,3R,4S)-dolaproine is a critical determinant of the therapeutic efficacy of dolastatin 10 and its synthetic analogues. Its stereoselective synthesis, guided by substrate-controlled reactions, and rigorous characterization using a combination of NMR, chiral HPLC, and polarimetry are essential for the successful development of these potent anticancer agents. This guide provides a foundational understanding of the key stereochemical aspects and analytical methodologies for researchers and professionals in the field of drug development.
References
- 1. Structure-activity studies with chiral isomers and with segments of the antimitotic marine peptide dolastatin 10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and X-ray crystal structure of the dolabellaauricularia peptide dolastatin 18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of N-Boc-Dolaproine from N-Boc-L-prolinal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of N-Boc-dolaproine, a crucial chiral building block for the potent anticancer agent dolastatin 10 and its analogues. The synthesis commences with the readily available starting material, N-Boc-L-prolinal, and proceeds through a highly diastereoselective aldol condensation, followed by O-methylation and subsequent hydrolysis.
Application Notes
This compound, chemically known as (2R,3R,4S)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid, is a non-proteinogenic amino acid that constitutes a key structural unit of dolastatin 10. The stereochemistry of this fragment is critical for its biological activity, which involves the inhibition of tubulin polymerization. The synthetic route detailed herein offers a reliable and stereocontrolled method for obtaining this valuable intermediate for use in the development of novel anticancer therapeutics.
The presented protocol is based on the work of Pettit et al., who developed a robust synthesis featuring a diastereoselective aldol reaction.[1] This approach provides excellent control over the three contiguous stereocenters of the dolaproine core. The use of a chiral oxazolidinone auxiliary in the aldol condensation step is instrumental in achieving high diastereoselectivity. Subsequent methylation of the hydroxyl group and cleavage of the auxiliary furnishes the desired this compound in good overall yield.
Experimental Protocols
This section details the three main stages for the synthesis of this compound from N-Boc-L-prolinal.
Step 1: Diastereoselective Aldol Condensation
This step involves the reaction of N-Boc-L-prolinal with a chiral N-acyloxazolidinone to form a β-hydroxy amide intermediate. The use of dibutylboron triflate and a hindered base promotes the formation of a specific boron enolate, which directs the stereochemical outcome of the aldol reaction.
Materials:
-
N-Boc-L-prolinal
-
(4R,5S)-4-methyl-5-phenyl-3-propionyl-2-oxazolidinone
-
Dibutylboron triflate (DBBT)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Methanol (MeOH)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a solution of (4R,5S)-4-methyl-5-phenyl-3-propionyl-2-oxazolidinone (1.0 eq) in anhydrous dichloromethane (volume as per literature) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add dibutylboron triflate (1.1 eq) dropwise.
-
After stirring for 15 minutes, add diisopropylethylamine (1.2 eq) dropwise, and continue stirring for another 30 minutes at -78 °C.
-
A solution of N-Boc-L-prolinal (1.2 eq) in anhydrous dichloromethane is then added dropwise to the reaction mixture.
-
The reaction is stirred at -78 °C for 30 minutes, then allowed to warm to 0 °C and stirred for an additional 2 hours.
-
The reaction is quenched by the addition of methanol, followed by a mixture of methanol and 30% hydrogen peroxide at 0 °C.
-
The mixture is stirred for 1 hour, and the volatile solvents are removed under reduced pressure.
-
The residue is partitioned between dichloromethane and water. The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by silica gel column chromatography to yield the desired β-hydroxy amide intermediate.
Step 2: O-Methylation of the β-Hydroxy Amide Intermediate
The secondary hydroxyl group of the aldol adduct is methylated in this step. This is a crucial transformation to install the methoxy group characteristic of the dolaproine structure.
Materials:
-
β-Hydroxy amide intermediate from Step 1
-
Methyl iodide (MeI)
-
Silver(I) oxide (Ag₂O) or other suitable methylating agent and base combination
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a solution of the β-hydroxy amide intermediate (1.0 eq) in anhydrous dichloromethane, add silver(I) oxide (excess, e.g., 5 eq).
-
Add methyl iodide (excess, e.g., 10 eq) to the suspension.
-
The reaction mixture is stirred at room temperature in the dark for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the silver salts, and the filter cake is washed with dichloromethane.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the O-methylated intermediate.
Step 3: Hydrolysis of the N-Acyloxazolidinone
The final step involves the cleavage of the chiral auxiliary to unmask the carboxylic acid functionality, yielding this compound.
Materials:
-
O-methylated intermediate from Step 2
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Sodium sulfite (Na₂SO₃), aqueous solution
-
Diethyl ether or Ethyl acetate
-
Hydrochloric acid (HCl), 1 M
Procedure:
-
Dissolve the O-methylated intermediate (1.0 eq) in a mixture of tetrahydrofuran and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C and add a pre-cooled solution of lithium hydroxide (excess, e.g., 4 eq) and 30% hydrogen peroxide (excess, e.g., 8 eq) in water.
-
Stir the reaction mixture at 0 °C for 1-2 hours, or until the starting material is consumed as indicated by TLC.
-
The reaction is quenched by the addition of an aqueous solution of sodium sulfite at 0 °C to decompose the excess peroxide.
-
The mixture is stirred for 30 minutes, and the tetrahydrofuran is removed under reduced pressure.
-
The aqueous residue is washed with diethyl ether or ethyl acetate to remove the chiral auxiliary.
-
The aqueous layer is acidified to pH ~3 with 1 M HCl at 0 °C.
-
The product is extracted with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to give this compound.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound as reported in the literature.[1]
| Step | Product | Yield (%) |
| 1. Diastereoselective Aldol Condensation | β-Hydroxy amide intermediate | 60 - 80 |
| 2. O-Methylation | O-Methylated intermediate | ~83 |
| 3. Hydrolysis of N-Acyloxazolidinone | This compound | ~93 |
Mandatory Visualization
The following diagram illustrates the synthetic workflow for the preparation of this compound from N-Boc-L-prolinal.
Caption: Synthetic workflow for this compound.
References
Application Note: Synthetic Approaches to N-Boc-Dolaproine
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-Boc-dolaproine is a crucial chiral building block in the total synthesis of dolastatin 10 and its potent analogues, the auristatins.[1][2][3][4] Dolastatin 10, a natural pentapeptide isolated from the sea hare Dolabella auricularia, is a powerful antimitotic agent that inhibits tubulin polymerization.[2][5] While its significant toxicity has limited its use as a standalone therapeutic, its derivatives are widely used as cytotoxic payloads in antibody-drug conjugates (ADCs).[1] The stereoselective synthesis of this compound is a critical step in the production of these important oncological compounds. This document outlines common synthetic strategies and provides a generalized protocol based on methods reported in scientific literature.
Overview of Synthetic Strategies
The synthesis of this compound typically starts from the readily available chiral amino acid, L-proline. The core challenge lies in the stereoselective construction of the two new chiral centers in the side chain. Several effective strategies have been developed to achieve this.
Common Starting Materials:
-
L-proline: The ultimate chiral precursor, which is first protected with a Boc group (di-tert-butyl dicarbonate) and then converted to the key intermediate.[6][7][8]
-
N-Boc-L-prolinal: This aldehyde is a common starting point for building the side chain and is synthesized from N-Boc-L-proline.[2][9]
Key Synthetic Reactions: Several key chemical reactions are employed to construct the dolaproine side chain with high diastereoselectivity:
-
Reformatsky Reaction: This approach involves the reaction of an organozinc reagent (formed from an α-halo ester and zinc) with N-Boc-L-prolinal. A patented method describes activating zinc powder, followed by a Reformatsky reaction, methylation, and hydrolysis to yield the final product.[1]
-
Baylis-Hillman Reaction: This method provides an alternative route for forming the carbon-carbon bond and introducing the required functionality in a stereoselective manner.[2][10]
-
Ruthenium-Catalyzed Asymmetric Hydrogenation: This strategy can be used for the stereoselective reduction of a ketone intermediate, establishing one of the required chiral centers. One approach utilizes dynamic kinetic resolution (DKR) via hydrogenation to control the stereochemistry.[10]
Quantitative Data Summary
Different synthetic routes offer varying yields and levels of purity. The following table summarizes representative data for a multi-step synthesis involving a Reformatsky reaction, as described in the patent literature.
| Step No. | Reaction | Starting Material | Key Reagents | Reported Yield | Reference |
| 1 | Boc Protection | L-proline | (Boc)₂O, Triethylamine | High (not specified) | [6] |
| 2 | Aldehyde Formation | N-Boc-L-proline | (e.g., reduction of Weinreb amide or ester) | Good (not specified) | [2] |
| 3 | Reformatsky Reaction | N-Boc-L-prolinal | Activated Zinc, Ethyl 2-bromopropionate | Good | [1] |
| 4 | Methylation | Hydroxy-ester intermediate | Methyl iodide (or similar) | Good | [1][2] |
| 5 | Hydrolysis | Methylated ester | LiOH (or other base) | Good | [1] |
| 6 | Salt Formation (Optional) | This compound | Dicyclohexylamine (DCHA) | High (facilitates purification) | [1] |
Note: Yields are often described qualitatively in patents as "good" or "high." For precise quantitative data, consulting the specific journal articles or patent examples is necessary.
Generalized Experimental Protocol
The following protocol describes a generalized workflow for the synthesis of this compound based on the Reformatsky reaction strategy.
Disclaimer: This protocol is for informational and educational purposes only. It is a summary of procedures found in the literature. Researchers must consult the original, peer-reviewed scientific articles and patents for detailed, step-by-step instructions, safety information, and characterization data before attempting any experiment.[1][10]
Step 1: Synthesis of N-Boc-L-prolinal
This key intermediate is typically prepared from N-Boc-L-proline. A common method involves converting the carboxylic acid to a Weinreb amide followed by reduction with a mild reducing agent like Diisobutylaluminium hydride (DIBAL-H). This prevents over-reduction to the alcohol.
Step 2: Stereoselective Carbon-Carbon Bond Formation
This step constructs the main side chain. Using the Reformatsky approach[1]:
-
Zinc Activation: Zinc powder is activated, for example, with trimethylchlorosilane in an aprotic solvent like tetrahydrofuran (THF).
-
Reaction: A solution of an α-bromo ester (e.g., ethyl 2-bromopropionate) is added to the activated zinc suspension to form the organozinc reagent.
-
Aldehyde Addition: A solution of N-Boc-L-prolinal in THF is then added dropwise to the Reformatsky reagent at a controlled temperature (e.g., 25-35°C). The reaction progress is monitored by a suitable technique such as High-Performance Liquid Chromatography (HPLC).
Step 3: Methylation of the Hydroxyl Group
The tertiary alcohol resulting from the previous step is methylated to form the characteristic methoxy group of dolaproine. This is typically achieved using a strong base (e.g., sodium hydride) to deprotonate the alcohol, followed by reaction with an electrophilic methyl source like methyl iodide.
Step 4: Ester Hydrolysis
The ester group is hydrolyzed to the corresponding carboxylic acid. This is generally accomplished under basic conditions, for instance, using lithium hydroxide (LiOH) in a mixture of THF and water. After the reaction is complete, the mixture is acidified to protonate the carboxylate.
Step 5: Purification
The crude this compound is purified using standard techniques such as column chromatography. For enhanced stability and easier handling, the final product can be converted to its dicyclohexylamine (DCHA) salt by treating it with dicyclohexylamine, which often facilitates crystallization and purification.[1]
Visualization of Synthetic Workflow
The following diagram illustrates the logical flow of the synthetic pathway from L-proline to the final this compound product.
Caption: Generalized workflow for this compound synthesis.
References
- 1. CN111393346A - Synthesis of this compound and Boc-Dap DCHA - Google Patents [patents.google.com]
- 2. (2R,3R)-BOC-dolaproine | CAS#:120205-50-7 | Chemsrc [chemsrc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, 120205-50-7 | BroadPharm [broadpharm.com]
- 5. chembk.com [chembk.com]
- 6. rsc.org [rsc.org]
- 7. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 9. N-Boc-(2R,3R,4S)-dolaproine synthesis - chemicalbook [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for N-Boc-Dolaproine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-dolaproine is a crucial N-terminally protected amino acid derivative essential for the synthesis of dolastatin 10 and its potent analogues. Dolastatin 10, a natural pentapeptide isolated from the sea hare Dolabella auricularia, exhibits significant antineoplastic activity by inhibiting tubulin polymerization.[1][2] Its synthetic analogues, such as monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), are key components in antibody-drug conjugates (ADCs) for targeted cancer therapy.[3] The unique structure of dolaproine, a proline derivative with two chiral centers, presents specific challenges and considerations in solid-phase peptide synthesis (SPPS).
These application notes provide detailed protocols and quantitative data for the efficient incorporation of this compound into peptide chains using Boc-SPPS chemistry.
Key Properties of this compound
| Property | Value |
| Chemical Name | (2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid |
| CAS Number | 120205-50-7 |
| Molecular Formula | C₁₄H₂₅NO₅ |
| Molecular Weight | 287.35 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥95% |
| Storage | Store at -20°C under a nitrogen atmosphere. |
Solid-Phase Peptide Synthesis (SPPS) Using this compound
The following sections detail the recommended protocols for the use of this compound in Boc-SPPS workflows. A general overview of the Boc-SPPS cycle is presented below.
Recommended Coupling Reagents and Conditions
The choice of coupling reagent is critical for achieving high efficiency when incorporating sterically hindered amino acids like this compound. The following table summarizes recommended coupling reagents and reported yields for related syntheses.
| Coupling Reagent | Base | Solvent | Typical Reaction Time | Reported Yield | Reference |
| HATU | DIEA or Et₃N | DMF or DCM | 1-2 hours | 78% | [1] |
| EDCI/HOBt | Et₃N | CH₂Cl₂ | 2-4 hours | Not specified | [4] |
| HBTU/HOBt | DIEA | DMF | 1-2 hours | Not specified | |
| PyBOP | DIEA | DMF | 1-2 hours | Not specified |
Note: Yields are context-dependent and can vary based on the specific peptide sequence and reaction conditions.
Detailed Experimental Protocols
Protocol 1: Manual Boc-SPPS of a Peptide Containing Dolaproine
This protocol describes a single coupling cycle for incorporating this compound onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin
-
This compound
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIEA (N,N-Diisopropylethylamine)
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
DMF (N,N-Dimethylformamide)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 25-50% TFA in DCM for 2 minutes and drain.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DMF for 2 minutes (2x).
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Coupling of this compound:
-
In a separate vessel, pre-activate this compound (3 eq.) with HATU (2.9 eq.) and DIEA (6 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction completion using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat: Proceed to the deprotection step for the next amino acid in the sequence.
Protocol 2: Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and removal of side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.
-
Cleavage:
-
Add the cleavage cocktail to the dried peptide-resin.
-
Stir the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
-
Isolation:
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Protocol 3: Purification
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Crude peptide
-
RP-HPLC system
-
C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).
-
Purification:
-
Inject the sample onto the C18 column.
-
Elute the peptide using a gradient of Mobile Phase B.
-
Monitor the elution at 220 nm and 280 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the desired peptide peak.
-
Analyze the purity of the fractions by analytical HPLC and mass spectrometry.
-
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.
Signaling Pathway and Experimental Workflows
The primary application of peptides containing dolaproine is in the development of anticancer agents that target tubulin polymerization.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Coupling Efficiency | Steric hindrance of this compound. | Use a more potent coupling reagent like HATU or PyBOP. Increase the coupling time and/or temperature. Double couple the amino acid. |
| Incomplete Deprotection | Insufficient TFA treatment time. | Increase the deprotection time to 30 minutes. Ensure fresh TFA solution is used. |
| Side Reactions during Cleavage | Scavenger cocktail is not appropriate for the peptide sequence. | Use a cleavage cocktail tailored to the specific amino acids in the peptide (e.g., with scavengers for Trp, Met, Cys if present). |
| Poor Yield after Purification | Aggregation of the peptide. | Modify the HPLC gradient. Use additives like formic acid in the mobile phase. |
Conclusion
The successful incorporation of this compound into peptides via Boc-SPPS is achievable with optimized protocols. The use of high-efficiency coupling reagents like HATU is recommended to overcome the steric hindrance of this unique amino acid. The detailed protocols and data provided in these application notes serve as a valuable resource for researchers engaged in the synthesis of dolastatin 10 analogues and other complex peptides for drug discovery and development.
References
N-Boc-Dolaproine: A Key Building Block for Advanced Antibody-Drug Conjugate (ADC) Linkers
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-dolaproine is a crucial chiral building block used in the synthesis of potent dolastatin 10 analogues, which are highly effective cytotoxic agents. Its incorporation into the linker-payload system of Antibody-Drug Conjugates (ADCs) allows for the development of highly targeted cancer therapies. Dolastatin 10 and its synthetic derivatives, the auristatins (e.g., MMAE and MMAF), function by inhibiting tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis of cancer cells.[1][2][3] The linker component of an ADC is critical, ensuring stability in circulation and facilitating the specific release of the cytotoxic payload within the target tumor cells.[4][5] This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of ADC linkers.
Chemical Properties of this compound
This compound is the N-tert-butoxycarbonyl (Boc) protected form of dolaproine, an unusual amino acid residue found in the natural pentapeptide dolastatin 10.[6][7] The Boc protecting group is essential for peptide synthesis, preventing unwanted reactions of the amine group during coupling steps.
| Property | Value |
| IUPAC Name | (2R,3R)-3-[(2S)-1-(tert-butoxycarbonyl)-2-pyrrolidinyl]-3-methoxy-2-methylpropanoic acid |
| CAS Number | 120205-50-7 |
| Molecular Formula | C14H25NO5 |
| Molecular Weight | 287.36 g/mol |
| Appearance | Solid |
| Purity | ≥95% |
| Storage | Refrigerator, under nitrogen |
This compound in ADC Linker Synthesis
This compound is a key component in constructing the peptide backbone of certain cleavable linkers used in ADCs. A common strategy involves a dipeptide linker, such as valine-citrulline (Val-Cit), which is susceptible to cleavage by lysosomal proteases like cathepsin B, which are abundant in the tumor microenvironment.[] The dolaproine residue can be incorporated into this peptide sequence to modulate the properties of the linker and the subsequent payload release.
The general workflow for synthesizing a dolaproine-containing linker-payload for an ADC involves:
-
Peptide Synthesis: Stepwise coupling of amino acids, including this compound, to form the desired peptide sequence.
-
Spacer Attachment: Introduction of a self-immolative spacer, such as p-aminobenzyl carbamate (PABC), which facilitates the release of the unmodified payload after peptide cleavage.
-
Payload Conjugation: Attachment of the cytotoxic agent (e.g., an auristatin derivative) to the spacer.
-
Functionalization for Antibody Conjugation: Introduction of a reactive group, typically a maleimide, for conjugation to the antibody.
Experimental Protocols
Protocol 1: Synthesis of a Dolaproine-Containing Cleavable Linker-Payload
This protocol describes the synthesis of a maleimide-functionalized linker-payload containing a dolaproine residue and a Val-Cit cleavable peptide, suitable for conjugation to a monoclonal antibody.
Materials:
-
This compound
-
Fmoc-Val-Cit-PAB-PNP
-
Monomethyl auristatin E (MMAE)
-
Maleimidocaproic acid (MC)
-
Coupling reagents (e.g., HATU, HOBt)
-
DIPEA (N,N-Diisopropylethylamine)
-
Piperidine in DMF (20%)
-
TFA (Trifluoroacetic acid)
-
Solvents: DMF, DCM, DMSO
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Loading of the first amino acid onto the resin: Swell 2-chlorotrityl chloride resin in DCM. Add Fmoc-Cit-OH and DIPEA and react for 2 hours. Cap any remaining reactive sites with methanol.
-
Fmoc deprotection: Wash the resin with DMF. Treat with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash thoroughly with DMF and DCM.
-
Coupling of this compound: Dissolve this compound, HATU, and HOBt in DMF. Add DIPEA and add the solution to the resin. React for 2 hours. Monitor the coupling reaction using a Kaiser test.
-
Coupling of Valine: Repeat the Fmoc deprotection step. Couple Fmoc-Val-OH using the same procedure as for this compound.
-
Attachment of the maleimide group: After Fmoc deprotection of Valine, couple maleimidocaproic acid (MC) to the N-terminus using HATU/HOBt and DIPEA.
-
Cleavage from the resin: Wash the resin and dry it. Treat with a cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5) for 2 hours to cleave the peptide from the resin and remove the Boc protecting group from dolaproine.
-
Precipitation and purification: Precipitate the cleaved peptide in cold diethyl ether. Purify the crude product by preparative HPLC.
-
Conjugation to MMAE: Activate the C-terminus of the purified peptide-linker with HATU/HOBt and DIPEA, then react with MMAE in DMF.
-
Final purification: Purify the final drug-linker conjugate by preparative HPLC and characterize by mass spectrometry.
Protocol 2: Antibody-Drug Conjugation
This protocol outlines the conjugation of the synthesized dolaproine-linker-payload to a monoclonal antibody via cysteine engineering.
Materials:
-
Monoclonal antibody (mAb) with engineered cysteines
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Synthesized dolaproine-linker-payload with a maleimide group
-
Phosphate buffered saline (PBS)
-
Size-exclusion chromatography (SEC) column
-
Hydrophobic interaction chromatography (HIC) column
Procedure:
-
Antibody Reduction:
-
Prepare the mAb in PBS at a concentration of 5-10 mg/mL.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove excess TCEP by buffer exchange using a desalting column or tangential flow filtration.
-
-
Conjugation Reaction:
-
Dissolve the dolaproine-linker-payload in an organic solvent like DMSO.
-
Add the linker-payload solution to the reduced antibody solution at a molar ratio of 5-10 fold excess of linker-payload to antibody. The final concentration of the organic solvent should be kept below 10%.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted linker-payload and antibody aggregates using size-exclusion chromatography (SEC).
-
-
Characterization of the ADC:
-
Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or mass spectrometry.[9]
-
Assess the level of aggregation by SEC.
-
Confirm the identity and purity by SDS-PAGE and mass spectrometry.[]
-
Quantitative Data on Auristatin-Based ADCs
The efficacy of ADCs is typically evaluated through in vitro cytotoxicity assays, plasma stability studies, and in vivo tumor growth inhibition models. The following tables summarize representative data for auristatin-based ADCs, which are structurally related to payloads derived from this compound.
Table 1: In Vitro Cytotoxicity of Auristatin-Based ADCs
| ADC | Target Cell Line | Antigen | Linker | Payload | IC50 (ng/mL) | Reference |
| Trastuzumab-vc-MMAE | SK-BR-3 (Breast Cancer) | HER2 | Val-Cit | MMAE | 10-50 | [11] |
| cAC10-vc-MMAE | Karpas 299 (Lymphoma) | CD30 | Val-Cit | MMAE | ~10 | [12] |
| Anti-HER2 ADC | BT-474 (Breast Cancer) | HER2 | Non-cleavable | MMAD | EC50 = 4.77 | [1] |
| Anti-CD70 ADC | CD70+ cell line | CD70 | Asp-Lys-maleimide | MMAF | Potent | [1] |
Table 2: Plasma Stability of Auristatin-Based ADCs
| ADC | Species | Linker | Payload | % Payload Release (after 7 days) | Reference |
| Trastuzumab-vc-MMAE | Human | Val-Cit | MMAE | < 1% | [13] |
| Trastuzumab-vc-MMAE | Mouse | Val-Cit | MMAE | > 20% | [13] |
| Ab095-mc-MMAF | Multiple | mc | MMAF | < 0.03% | [13] |
| mil40-15 | Human | Cys-linker | MMAE | Low | [14] |
Table 3: In Vivo Efficacy of Auristatin-Based ADCs
| ADC | Tumor Model | Dose (mg/kg) | Outcome | Reference |
| Trastuzumab-vc-MMAE | N87 Xenograft (Gastric) | 1-3 | Tumor regression | [11] |
| cAC10-vc-MMAE | Karpas 299 Xenograft (Lymphoma) | 1 | Tumor regression | [12] |
| Anti-HER2 ADC | BT-474 Xenograft (Breast) | 1.25-5 | Tumor growth inhibition | [1] |
| Anti-c-MET ADC | Aspc-1 Xenograft (Pancreatic) | 10 | Tumor growth inhibition | [1] |
Mechanism of Action: Tubulin Polymerization Inhibition
ADCs containing dolastatin-derived payloads, such as those synthesized using this compound, exert their cytotoxic effects by disrupting microtubule dynamics.
Upon binding to a specific antigen on the surface of a cancer cell, the ADC is internalized, typically via endocytosis. The ADC is then trafficked to the lysosome, where the acidic environment and the presence of proteases, such as cathepsin B, cleave the linker. This releases the dolaproine-containing payload into the cytoplasm. The cytotoxic payload then binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis, or programmed cell death.[2][15]
Conclusion
This compound is a valuable and versatile building block for the synthesis of advanced ADC linkers. Its incorporation into peptide-based cleavable linkers allows for the creation of stable and effective ADCs with potent anti-tumor activity. The detailed protocols and data presented in this document provide a foundation for researchers to design and develop novel dolaproine-containing ADCs for targeted cancer therapy. The continued exploration of new linker chemistries and payload modifications involving this compound holds significant promise for the future of oncology drug development.
References
- 1. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Development of Dolastatin 10-Derived Antibody Drug Conjugate Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Evaluation of Linear and Macrocyclic Dolastatin 10 Analogues Containing Pyrrolidine Ring Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 9. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
Application Notes and Protocols for the N-Boc Deprotection of Dolaproine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the removal of the tert-butoxycarbonyl (Boc) protecting group from N-Boc-dolaproine, a crucial step in the synthesis of dolastatins and their analogues which are potent anticancer agents.[1] The protocols outlined below are based on established methods for the deprotection of N-Boc protected amines, particularly those with structural similarities to dolaproine.
Introduction
The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under various conditions and its relatively straightforward removal under acidic conditions.[2][3] The efficient and clean deprotection of this compound is essential to provide the free amine for subsequent peptide coupling or derivatization. The choice of deprotection method is critical to avoid side reactions and ensure a high yield of the desired dolaproine. Common reagents for Boc deprotection include strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[2][4][5]
Experimental Protocols
Several methods are effective for N-Boc deprotection. The choice of method may depend on the scale of the reaction and the acid sensitivity of other functional groups in the molecule.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a very common and generally rapid method for Boc deprotection.[2][5]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous dichloromethane (e.g., 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
To the stirred solution, add trifluoroacetic acid (typically 20-50% v/v). The reaction is often performed with a 1:1 mixture of TFA and DCM.
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times are typically short, often ranging from 30 minutes to a few hours.[5]
-
Upon completion of the reaction, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
For work-up, dissolve the residue in an appropriate organic solvent such as ethyl acetate.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Repeat until gas evolution ceases.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected dolaproine.[5]
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in an Organic Solvent
Using HCl in a solvent like 1,4-dioxane or ethyl acetate is another standard procedure.[5] For proline derivatives, a mixture of concentrated HCl in methanol and dichloromethane has been shown to be a clean and reliable method, which may be advantageous for dolaproine to avoid potential side products.[6]
Materials:
-
This compound
-
4M HCl in 1,4-dioxane (or another suitable solvent like ethyl acetate)
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve or suspend the this compound in a minimal amount of a suitable solvent.
-
Add a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1 to 4 hours.[5]
-
Monitor the reaction by TLC or LC-MS.[5]
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[5]
-
Alternatively, the solvent can be removed under reduced pressure, and the resulting hydrochloride salt can be used directly in the next step or neutralized with a base to obtain the free amine.
Data Presentation
The following table summarizes common conditions for N-Boc deprotection applicable to dolaproine. Yields are generally high for these standard procedures, though they are substrate-dependent.
| Method | Reagents | Solvent | Temperature | Typical Reaction Time | Work-up Procedure |
| TFA | Trifluoroacetic Acid (20-50% v/v) | Dichloromethane | Room Temperature | 30 min - 2 h | Evaporation followed by neutralization with aqueous NaHCO₃ and extraction.[5] |
| HCl in Dioxane | 4M Hydrochloric Acid in 1,4-Dioxane | 1,4-Dioxane | Room Temperature | 1 - 4 h | Precipitation of HCl salt and filtration, or evaporation and extraction.[5] |
| HCl in MeOH/DCM | Concentrated HCl | Methanol/DCM | 50-55 °C | ~5 h | Evaporation, pH adjustment, and extraction.[6] |
| Water-mediated | Deionized Water | Water | 90-100 °C | < 15 min | Cooling, extraction with DCM, drying, and concentration.[7] |
Visualizations
Experimental Workflow for N-Boc Deprotection
The following diagram illustrates the general workflow for the N-Boc deprotection of dolaproine using an acid-mediated method.
Caption: General workflow for the N-Boc deprotection of dolaproine.
Signaling Pathway of Acid-Catalyzed Boc Deprotection
The diagram below outlines the mechanism of acid-catalyzed N-Boc deprotection.
Caption: Mechanism of acid-catalyzed N-Boc deprotection.
References
Application Notes and Protocols for the Analytical Characterization of N-Boc-dolaproine
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Boc-dolaproine is a crucial chiral building block in the synthesis of dolastatins and their analogues, a class of potent antimitotic agents with significant applications in cancer research and drug development. The chemical structure of this compound is (2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid. Accurate and robust analytical methods are essential for ensuring the quality, purity, and stereochemical integrity of this compound, which directly impacts the efficacy and safety of the final active pharmaceutical ingredients (APIs). These application notes provide detailed protocols for the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₅NO₅ | [1][2] |
| Molecular Weight | 287.35 g/mol | [1] |
| Appearance | Colorless to light yellow oil or solid | [3] |
| Purity (typical) | ≥95% | [2] |
| Storage Temperature | 2-8°C | [3] |
| Boiling Point (Predicted) | 397.8 ± 17.0 °C | [3] |
| Density (Predicted) | 1.133 ± 0.06 g/cm³ | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR are essential for verifying the chemical structure and assessing purity.
Experimental Protocol: ¹H and ¹³C NMR
Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR tubes (5 mm)
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal resolution.
-
Tune the probe for ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
Spectral Width: 16 ppm
-
-
-
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024 or more (as needed for signal-to-noise)
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
Spectral Width: 240 ppm
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shifts using the TMS signal (0.00 ppm for ¹H and ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, coupling constants, and integration to confirm the structure.
-
Expected ¹H NMR Data
The following table summarizes the expected chemical shifts for this compound in CDCl₃. Note that the exact chemical shifts can vary slightly depending on the solvent and concentration.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.0 - 4.2 | m | 1H | CH-N (pyrrolidine) |
| ~3.8 - 3.9 | m | 1H | CH-O |
| ~3.3 - 3.5 | m | 2H | CH₂-N (pyrrolidine) |
| ~3.3 | s | 3H | OCH₃ |
| ~2.6 - 2.8 | m | 1H | CH-C=O |
| ~1.8 - 2.1 | m | 4H | CH₂ (pyrrolidine) |
| ~1.4 | s | 9H | C(CH₃)₃ (Boc) |
| ~1.2 | d | 3H | CH-CH₃ |
Data is representative and based on general knowledge of similar structures.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity and, with a suitable chiral stationary phase, the enantiomeric excess of this compound.
Experimental Protocol: Reversed-Phase HPLC (Purity Analysis)
Objective: To determine the purity of an this compound sample.
Materials:
-
This compound sample
-
HPLC grade acetonitrile (ACN)
-
HPLC grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Dilute to a working concentration of 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 210 nm
-
Column Temperature: 30°C
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
Experimental Protocol: Chiral HPLC (Enantiomeric Purity)
Objective: To determine the enantiomeric purity of this compound.
Materials:
-
This compound sample
-
HPLC grade n-hexane
-
HPLC grade isopropanol (IPA)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralcel OD-H or similar)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane, isopropanol, and TFA. A typical starting composition is 90:10:0.1 (v/v/v). The ratio may need to be optimized for best separation.
-
Sample Preparation: Dissolve this compound in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Column: Chiralcel OD-H (or equivalent), 4.6 x 250 mm, 5 µm
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 210 nm
-
Column Temperature: 25°C
-
Isocratic Elution: 90:10:0.1 (v/v/v) n-hexane:IPA:TFA
-
-
Data Analysis:
-
Identify the peaks corresponding to the desired enantiomer and any undesired enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound and to provide structural information through fragmentation analysis. It is often coupled with HPLC (LC-MS).
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To confirm the molecular weight of this compound.
Materials:
-
This compound sample
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid
-
Mass spectrometer with an ESI source
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 10 µg/mL) in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
Instrument Settings (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizer Gas (Nitrogen): 20-30 psi
-
Drying Gas (Nitrogen) Flow: 5-10 L/min
-
Drying Gas Temperature: 300-350°C
-
Mass Range: m/z 100 - 500
-
-
Data Acquisition and Analysis:
-
Infuse the sample solution directly into the mass spectrometer.
-
Acquire the mass spectrum.
-
Look for the protonated molecular ion [M+H]⁺ at m/z 288.18, the sodium adduct [M+Na]⁺ at m/z 310.16, and the potassium adduct [M+K]⁺ at m/z 326.13.
-
Fragmentation Pattern
The fragmentation of N-Boc protected compounds in mass spectrometry often involves the loss of the Boc group or parts of it. Common losses include:
-
Loss of isobutylene (56 Da): [M+H - C₄H₈]⁺
-
Loss of the entire Boc group (100 Da): [M+H - C₅H₈O₂]⁺
-
Loss of tert-butyl (57 Da): [M+H - C₄H₉]⁺
Visualizations
Experimental Workflow for this compound Characterization
Caption: Workflow for the comprehensive characterization of this compound.
Logic Diagram for Purity and Identity Confirmation
Caption: Decision workflow for quality control of this compound.
References
Application Notes and Protocols for the Large-Scale Synthesis of N-Boc-Dolaproine for Industrial Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of N-Boc-dolaproine, a critical building block in the production of potent anti-cancer agents like Dolastatin 10 and its analogues. The described synthetic route is designed for industrial applicability, focusing on scalability, efficiency, and purification of intermediates.
Introduction
This compound, with the systematic name (2R,3R)-3-[(2S)-1-(tert-butoxycarbonyl)-2-pyrrolidinyl]-3-methoxy-2-methylpropanoic acid, is a key chiral amino acid derivative. Its synthesis on an industrial scale is crucial for the manufacturing of antibody-drug conjugates (ADCs) and other peptide-based therapeutics. The synthetic pathway detailed below is a three-step process commencing with a Reformatsky-type reaction, followed by methylation and subsequent hydrolysis to yield the final product. This method is designed to be robust, with intermediates that are readily purifiable, making it suitable for large-scale production.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 120205-50-7[1] |
| Molecular Formula | C14H25NO5[1] |
| Molecular Weight | 287.35 g/mol [1] |
| Appearance | Solid[2] |
| Purity | ≥95%[2][3] |
| Storage | Refrigerator[2], 4°C under nitrogen[3] |
| IUPAC Name | (2R,3R)-3-[(2S)-1-(tert-butoxycarbonyl)-2-pyrrolidinyl]-3-methoxy-2-methylpropanoic acid[2] |
Synthetic Workflow Overview
The large-scale synthesis of this compound is accomplished through a three-step reaction sequence. The overall workflow is depicted in the diagram below.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of the Hydroxy Ester Intermediate via Reformatsky-Type Reaction
This step involves the zinc-mediated condensation of N-Boc-L-prolinaldehyde with an α-bromo propionic acid ester to form a β-hydroxy ester intermediate. The use of activated zinc is crucial for the successful initiation and completion of the reaction.
Materials and Reagents:
| Reagent | Molar Eq. | CAS Number | Notes |
| N-Boc-L-Prolinaldehyde | 1.0 | 69610-41-9 | Starting material. |
| α-Bromo Propionic Acid Ester | 1.2 | Varies | For example, ethyl 2-bromopropionate. |
| Zinc Powder (<100 mesh) | 1.5 | 7440-66-6 | Must be activated prior to use. |
| Trimethylchlorosilane (TMSCl) | 0.1 | 75-77-4 | For zinc activation. |
| Tetrahydrofuran (THF), anhydrous | - | 109-99-9 | Reaction solvent. |
| Saturated Ammonium Chloride (NH4Cl) | - | 12125-02-9 | For quenching. |
| Ethyl Acetate (EtOAc) | - | 141-78-6 | Extraction solvent. |
| Saturated Sodium Chloride (Brine) | - | 7647-14-5 | For washing. |
| Anhydrous Sodium Sulfate (Na2SO4) | - | 7757-82-6 | For drying. |
Protocol:
-
Zinc Activation: In a nitrogen-purged reactor, add zinc powder and anhydrous THF. Stir the suspension and add trimethylchlorosilane dropwise. Heat the mixture to 50-55°C and stir for 1-2 hours to activate the zinc. Cool the suspension to 25-35°C.
-
Reaction: To the activated zinc suspension, add a solution of N-Boc-L-prolinaldehyde in anhydrous THF dropwise over 15-30 minutes. Subsequently, add a solution of the α-bromo propionic acid ester in anhydrous THF dropwise. An initial portion (approx. 20%) can be added, followed by a pause of 30-60 minutes before adding the remainder. Maintain the reaction temperature at 25-35°C for 4-6 hours.
-
Monitoring: Monitor the reaction progress by HPLC until the consumption of the α-bromo propionic acid ester is greater than 95%.
-
Work-up: Cool the reaction mixture to 10-15°C and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure to obtain the crude hydroxy ester intermediate. Purify the crude product by column chromatography on silica gel.
Expected Yield: 50-60%
Step 2: Methylation of the Hydroxy Ester Intermediate
The secondary alcohol of the hydroxy ester intermediate is methylated to form the corresponding methyl ether. This reaction is typically carried out using a strong base and a methylating agent.
Materials and Reagents:
| Reagent | Molar Eq. | CAS Number | Notes |
| Hydroxy Ester Intermediate | 1.0 | - | From Step 1. |
| Sodium Hydride (60% dispersion in oil) | 1.5 | 7646-69-7 | Strong base. Handle with care. |
| Methyl Iodide | 1.5 | 74-88-4 | Methylating agent. |
| Tetrahydrofuran (THF), anhydrous | - | 109-99-9 | Reaction solvent. |
| Saturated Ammonium Chloride (NH4Cl) | - | 12125-02-9 | For quenching. |
| Ethyl Acetate (EtOAc) | - | 141-78-6 | Extraction solvent. |
| Saturated Sodium Chloride (Brine) | - | 7647-14-5 | For washing. |
| Anhydrous Sodium Sulfate (Na2SO4) | - | 7757-82-6 | For drying. |
Protocol:
-
Reaction Setup: In a nitrogen-purged reactor, add a solution of the hydroxy ester intermediate in anhydrous THF. Cool the solution to 0°C.
-
Deprotonation: Carefully add sodium hydride portion-wise to the stirred solution, maintaining the temperature at 0°C. Allow the mixture to stir for 30-60 minutes at this temperature.
-
Methylation: Add methyl iodide dropwise to the reaction mixture at 0°C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to 0°C and cautiously quench with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. The crude methylated intermediate can often be used in the next step without further purification. If necessary, purify by column chromatography.
Expected Yield: >90%
Step 3: Hydrolysis of the Methylated Intermediate to this compound
The final step is the saponification of the ester group to yield the carboxylic acid, this compound. Lithium hydroxide is a commonly used reagent for this transformation due to its mildness and efficiency.[4][5]
Materials and Reagents:
| Reagent | Molar Eq. | CAS Number | Notes |
| Methylated Intermediate | 1.0 | - | From Step 2. |
| Lithium Hydroxide Monohydrate | 3.0 | 1310-66-3 | Hydrolyzing agent. |
| Tetrahydrofuran (THF) | - | 109-99-9 | Co-solvent. |
| Methanol (MeOH) | - | 67-56-1 | Co-solvent. |
| Water (H2O) | - | 7732-18-5 | Solvent. |
| 1M Hydrochloric Acid (HCl) | - | 7647-01-0 | For acidification. |
| Ethyl Acetate (EtOAc) | - | 141-78-6 | Extraction solvent. |
| Saturated Sodium Chloride (Brine) | - | 7647-14-5 | For washing. |
| Anhydrous Sodium Sulfate (Na2SO4) | - | 7757-82-6 | For drying. |
Protocol:
-
Reaction: Dissolve the methylated intermediate in a mixture of THF, methanol, and water. Add lithium hydroxide monohydrate and stir the mixture at room temperature for 4-8 hours.
-
Monitoring: Monitor the reaction by TLC or HPLC until the ester is fully consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the organic solvents. Dilute the aqueous residue with water and wash with a non-polar solvent (e.g., hexanes or diethyl ether) to remove any non-polar impurities.
-
Acidification and Extraction: Cool the aqueous layer to 0-5°C and acidify to pH 3-4 with 1M HCl. Extract the product with ethyl acetate (3x).
-
Isolation: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to yield this compound as a solid.
Expected Yield: 85-95%
Product Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
Analytical Data:
| Technique | Expected Results |
| ¹H NMR | Consistent with the structure of this compound. Key signals include the tert-butyl protons, methoxy protons, and protons of the pyrrolidine ring and the propanoic acid backbone. |
| ¹³C NMR | Consistent with the structure of this compound. Key signals include carbonyl carbons of the Boc and carboxylic acid groups, the methoxy carbon, and carbons of the pyrrolidine and propanoic acid frameworks. |
| Mass Spectrometry (MS) | Expected molecular ion peak corresponding to the molecular weight of this compound (287.35 g/mol ). |
| HPLC | Purity should be ≥95%. |
Safety Precautions
-
All reactions should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Sodium hydride is a highly flammable and reactive solid. It should be handled under an inert atmosphere and quenched carefully.
-
Methyl iodide is toxic and a suspected carcinogen. Handle with extreme care and avoid inhalation and skin contact.
-
Follow all institutional safety guidelines for handling and disposal of chemicals.
Logical Relationship Diagram
Caption: Logical flow of the this compound synthesis.
References
- 1. N-Boc-(2R,3R,4S)-dolaproine synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 120205-50-7 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
N-Boc-Dolaproine: A Chiral Cornerstone in the Asymmetric Synthesis of Potent Bioactive Molecules
For Immediate Release
N-Boc-dolaproine, a highly valuable chiral building block, plays a pivotal role in the asymmetric synthesis of complex natural products and their analogues, most notably the potent anticancer agent dolastatin 10 and its derivatives. This proline-containing amino acid fragment, protected with a tert-butyloxycarbonyl (Boc) group, provides the essential stereochemical framework for the construction of intricate molecular architectures with high fidelity. Its application is particularly crucial in the development of novel antibody-drug conjugates (ADCs), where precise stereocontrol is paramount for therapeutic efficacy.
This application note details the utility of this compound as a chiral precursor in the synthesis of dolastatin analogues, providing protocols for its incorporation and summarizing key quantitative data from reported synthetic routes.
Application in the Synthesis of Dolastatin Analogues
The primary application of this compound lies in its role as a key intermediate in the solid-phase and solution-phase synthesis of dolastatin 10 and its structurally modified analogues. Dolastatin 10 is a pentapeptide with significant antineoplastic activity, and its synthesis and the development of related compounds are of great interest to the pharmaceutical industry.
This compound constitutes the P4 unit in the peptide sequence of many dolastatin analogues. Its carboxylic acid functionality is activated and coupled with the amine terminus of the adjacent amino acid or peptide fragment (the P5 unit, often dolaphenine or its derivatives). The stereocenters within the this compound moiety are crucial for the overall conformation and biological activity of the final compound.
A general workflow for the incorporation of this compound in the solid-phase peptide synthesis (SPPS) of dolastatin analogues is depicted below.
Caption: Solid-Phase Synthesis Workflow for Dolastatin Analogues.
Quantitative Data Summary
The following table summarizes representative quantitative data for the coupling of this compound and subsequent steps in the synthesis of dolastatin analogues.
| Step | Coupling Reagent/Conditions | Solvent | Yield (%) | Reference |
| Coupling of this compound (P4) | HATU, DIEA | DMF | High | [1] |
| Boc Deprotection | TFA/DCM (1:1) | DCM | Good | [1] |
| Coupling of P1-P3 to P4-P5 fragment | EDCI, HOBt, Et3N | DMAc | - | [2] |
Note: Specific yield data for individual coupling steps on solid support are often not reported; "High" and "Good" are qualitative descriptors from the literature.
Experimental Protocols
Protocol 1: Boc-Deprotection of this compound Derivative
This protocol describes the removal of the Boc protecting group from a resin-bound peptide containing this compound.
Materials:
-
Peptide-bound resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Ice bath
Procedure:
-
Swell the peptide-bound resin in DCM.
-
Prepare a cleavage cocktail of TFA/TIS/DCM (e.g., 95:2.5:2.5 v/v/v).
-
Cool the cleavage cocktail in an ice bath.
-
Add the cold cleavage cocktail to the resin.
-
Stir the suspension at 0 °C and then allow it to warm to room temperature for 30 minutes.[1]
-
Filter the resin and wash with DCM.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected peptide.
Protocol 2: Amide Coupling of this compound on Solid Support
This protocol outlines the coupling of this compound to an amine-functionalized resin or peptide-resin.
Materials:
-
Amine-functionalized resin (e.g., after Fmoc deprotection)
-
This compound (2.5 equiv)
-
HATU (2.5 equiv)
-
N,N-Diisopropylethylamine (DIEA) (5.1 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the amine-functionalized resin in DMF.
-
In a separate vessel, dissolve this compound, HATU, and DIEA in DMF.
-
Add the activation solution to the resin.
-
Agitate the mixture at room temperature for 1.5 hours.[1]
-
Wash the resin thoroughly with DMF and DCM to remove excess reagents.
Logical Relationship Diagram
The following diagram illustrates the central role of this compound as a chiral building block in the broader context of developing advanced cancer therapeutics.
Caption: Role of this compound in Cancer Therapy Development.
References
Application Notes and Protocols for the Purification of N-Boc-Dolaproine Using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-dolaproine is a crucial chiral building block in the synthesis of dolastatins and their analogues, a class of potent antimitotic agents with significant applications in oncology research and the development of antibody-drug conjugates (ADCs). The dolastatins function by inhibiting tubulin polymerization, a critical process in cell division. The stereochemical integrity and high purity of this compound are paramount for the successful synthesis of the final active pharmaceutical ingredients. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, a standard and effective method for isolating compounds of moderate polarity.
Principle of Separation
Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. For this compound, a normal-phase chromatography setup is typically employed. The stationary phase is a polar adsorbent, silica gel, while the mobile phase is a less polar organic solvent mixture, commonly a combination of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.
This compound, with its ester and carbamate functional groups, is a moderately polar compound. By carefully selecting the mobile phase composition, it can be effectively separated from less polar impurities, which will elute from the column more quickly, and more polar impurities, which will be more strongly retained on the silica gel. A gradient elution, where the polarity of the mobile phase is gradually increased, is often employed to achieve optimal separation and efficient elution of the target compound.
Experimental Protocols
Materials and Equipment
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh)
-
Mobile Phase Solvents:
-
n-Hexane (or petroleum ether), HPLC grade
-
Ethyl acetate (EtOAc), HPLC grade
-
-
Crude this compound: Synthesized via established methods.
-
Glass Chromatography Column: Appropriate size for the scale of purification.
-
Eluent Collection Vessels: Test tubes or flasks.
-
Thin Layer Chromatography (TLC) Plates: Silica gel coated plates with fluorescent indicator (e.g., F254).
-
TLC Developing Chamber
-
UV Lamp (254 nm)
-
Staining Solution: e.g., potassium permanganate stain.
-
Rotary Evaporator
-
Standard laboratory glassware and equipment
Protocol for Column Chromatography Purification
-
Preparation of the Column:
-
Select a glass column of appropriate diameter and length based on the amount of crude material to be purified (a general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Carefully pack the column with the silica gel slurry, ensuring no air bubbles are trapped. The final packed silica bed should be level.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance of the bed during sample and eluent addition.
-
Equilibrate the packed column by passing several column volumes of the initial mobile phase through it.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
Carefully apply the prepared sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with a low-polarity mobile phase (e.g., 10% EtOAc in hexanes).
-
Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient could be from 10% to 50% EtOAc in hexanes. The optimal gradient should be determined by preliminary TLC analysis of the crude mixture.
-
-
Monitoring the Separation:
-
Monitor the elution of compounds by spotting collected fractions onto TLC plates.
-
Develop the TLC plates in a solvent system that gives a good separation of the desired product from impurities (a good target Rf for the product is ~0.3).
-
Visualize the spots under a UV lamp and/or by staining.
-
Combine the fractions that contain the pure this compound.
-
-
Isolation of the Purified Product:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Determine the yield and assess the purity of the final product using analytical techniques such as NMR, HPLC, and mass spectrometry.
-
Data Presentation
The following table summarizes representative data for the purification of this compound. Note that optimal conditions may vary depending on the specific impurities present in the crude mixture.
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase System | n-Hexane and Ethyl Acetate (EtOAc) |
| Elution Profile | Gradient elution from 10% to 50% EtOAc in n-Hexane |
| Typical Rf of Product | ~0.3 in 30% EtOAc/Hexanes |
| Purity (Post-Column) | >98% (as determined by HPLC and NMR) |
| Typical Yield | 70-85% (dependent on crude purity) |
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the purification of this compound.
Logical Relationship of Purification Parameters
Caption: Key parameters influencing purification outcome.
safe handling and storage procedures for N-Boc-dolaproine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidance on the safe handling and storage of N-Boc-dolaproine, a key building block in the synthesis of dolastatin 10 and other peptide-based drug candidates. Adherence to these protocols is crucial for ensuring laboratory safety and maintaining the integrity of the compound.
Chemical and Physical Properties
This compound, with the chemical formula C₁₄H₂₅NO₅, is a derivative of the amino acid dolaproine with a tert-butyloxycarbonyl (Boc) protecting group on the amine.[1][2] This protecting group is instrumental in peptide synthesis, preventing unwanted side reactions.
Molecular Weight: 287.35 g/mol [3]
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance and requires careful handling to avoid adverse health effects.
Hazard Statements:
-
H302: Harmful if swallowed.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat is required. For larger quantities or when generating dust, consider additional protective clothing.
-
Respiratory Protection: Use a NIOSH-approved respirator with a particulate filter if working in a poorly ventilated area or when the material is in powder form.
Storage Procedures
Proper storage is essential to maintain the stability and purity of this compound.
| Parameter | Recommendation | Citation |
| Temperature | Store at -20°C for long-term storage. Short-term storage at 4°C is also acceptable. | [2] |
| Atmosphere | Store under an inert atmosphere, such as nitrogen. | [1][5][6] |
| Container | Keep in a tightly sealed, light-resistant container. | |
| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases. | [1] |
Stability of Stock Solutions:
Experimental Protocols
Protocol for Preparation of a Stock Solution
-
Preparation: Equilibrate the container of this compound to room temperature in a desiccator to prevent condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound into a clean, dry vial.
-
Dissolution: Add the appropriate solvent (e.g., dimethylformamide (DMF), dichloromethane (DCM)) to the vial. Gently swirl or vortex to dissolve the compound completely.
-
Storage: If not for immediate use, aliquot the solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C under a nitrogen atmosphere.[5][6]
General Protocol for Peptide Coupling
This protocol outlines a general procedure for incorporating this compound into a peptide sequence using standard solid-phase peptide synthesis (SPPS) techniques.
-
Resin Preparation: Swell the resin (e.g., Merrifield resin with the N-terminal amino acid deprotected) in an appropriate solvent like DCM.
-
Activation of this compound: In a separate vial, dissolve this compound and a coupling agent (e.g., HBTU, HATU) in DMF. Add a base such as diisopropylethylamine (DIEA) and allow the mixture to pre-activate for a few minutes.
-
Coupling Reaction: Add the activated this compound solution to the resin. Agitate the reaction vessel at room temperature for the recommended time (typically 1-2 hours).
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF and DCM to remove any unreacted reagents.
-
Boc Deprotection: Treat the resin with a solution of trifluoroacetic acid (TFA) in DCM (e.g., 25-50% TFA) to remove the Boc protecting group from the newly added this compound, preparing it for the next coupling step.
-
Neutralization: Neutralize the resin with a solution of a hindered base like DIEA in DCM.
-
Chain Elongation: Repeat the coupling, washing, deprotection, and neutralization steps for each subsequent amino acid in the desired peptide sequence.
Emergency Procedures
Spills
-
Evacuate: Evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills of the solid, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.
-
Decontamination: Clean the spill area with a suitable solvent and then with soap and water.
First Aid
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Diagrams
Caption: Workflow for the safe handling of this compound.
Caption: Decision flowchart for handling this compound spills.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound, 120205-50-7 | BroadPharm [broadpharm.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. CN111393346A - Synthesis of this compound and Boc-Dap DCHA - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Incorporating N-Boc-dolaproine into Peptide Chains
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-dolaproine, a key chiral building block, is an integral component of the potent antineoplastic agent dolastatin 10 and its synthetic analogs, the auristatins. These compounds exhibit powerful cytotoxic activity by inhibiting microtubule assembly, leading to cell cycle arrest and apoptosis. The unique structure of dolaproine, a derivative of proline, presents specific challenges and considerations in solid-phase peptide synthesis (SPPS). These application notes provide detailed protocols and data for the successful incorporation of this compound into peptide chains, a critical step in the synthesis of these promising anticancer agents.
Dolastatin 10 and its derivatives are highly effective against a range of cancer cell lines, with IC50 values in the nanomolar and even picomolar range. Their mechanism of action involves binding to tubulin, which disrupts microtubule dynamics, a critical process for cell division. This leads to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis. The development of antibody-drug conjugates (ADCs) utilizing auristatins as payloads has further highlighted the therapeutic potential of dolaproine-containing peptides by enabling targeted delivery to cancer cells and reducing systemic toxicity.
Data Presentation
The successful incorporation of sterically hindered amino acids like this compound is critical for the overall yield and purity of the final peptide. While specific quantitative data for the coupling efficiency of this compound is not extensively published, the following table summarizes typical yields and purities observed in the synthesis of peptides containing hindered amino acids using optimized protocols.
| Parameter | Value | Notes |
| Resin Loading | 0.3 - 0.7 mmol/g | Lower loading capacity resins are often preferred for complex or long peptide sequences to minimize steric hindrance. |
| Coupling Efficiency (per step) | >98% | Often requires a double coupling strategy and careful monitoring. |
| Crude Peptide Purity | 60 - 85% | Dependent on the length and sequence of the peptide. Purification is essential. |
| Final Purity (after HPLC) | >95% | Achievable with standard reversed-phase HPLC purification protocols. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle for this compound Incorporation
This protocol outlines a single cycle for the incorporation of this compound into a growing peptide chain on a solid support using Boc chemistry.
Materials:
-
Pre-loaded resin (e.g., MBHA or PAM resin) with the C-terminal amino acid of the target peptide
-
This compound
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagents:
-
1-Hydroxybenzotriazole (HOBt)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) or HBTU/HATU
-
-
Washing solvents: DCM, DMF, Isopropanol (IPA)
-
Kaiser test kit (for monitoring primary amines) or Chloranil test (for secondary amines)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM (v/v) for 2 minutes.
-
Drain the solution and add a fresh solution of 50% TFA in DCM for 30 minutes to ensure complete removal of the Boc group.
-
Wash the resin thoroughly with DCM (3x), IPA (1x), and DMF (3x) to remove residual TFA.
-
-
Neutralization:
-
Treat the resin with a 10% solution of DIEA in DMF (v/v) for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DMF (5x) to remove excess base.
-
-
Coupling of this compound (Double Coupling Recommended):
-
First Coupling:
-
In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with EDCI (3 eq.) and HOBt (3 eq.) in DMF for 10-15 minutes. Alternatively, use HBTU or HATU (2.9 eq.) with DIEA (6 eq.) for pre-activation.
-
Add the activated this compound solution to the resin.
-
Agitate the reaction mixture for 2-4 hours.
-
-
Monitoring and Second Coupling:
-
Perform a qualitative test (e.g., Chloranil test) to monitor the completion of the coupling reaction.
-
If the test is positive (indicating incomplete reaction), drain the coupling solution, wash the resin with DMF (3x), and repeat the coupling step with freshly activated this compound for another 2-4 hours.
-
-
-
Washing: After complete coupling, wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, thioanisole, ethanedithiol)
-
Cold diethyl ether
Procedure:
Caution: HF and TFMSA are extremely corrosive and toxic. This procedure must be performed in a specialized apparatus within a certified fume hood by trained personnel.
-
Preparation: Dry the peptide-resin thoroughly under vacuum.
-
Cleavage Cocktail: Prepare the cleavage cocktail (e.g., HF:anisole 9:1 v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the peptide-resin and stir at 0°C for 1-2 hours.
-
HF Removal: Remove the HF by a stream of nitrogen.
-
Peptide Precipitation: Wash the remaining residue with cold diethyl ether to precipitate the crude peptide.
-
Isolation: Collect the precipitated peptide by filtration or centrifugation and wash with cold diethyl ether.
-
Drying: Dry the crude peptide under vacuum.
Protocol 3: Peptide Purification
Materials:
-
Crude peptide
-
Solvents for HPLC: Acetonitrile (ACN) and water (both with 0.1% TFA)
-
Reversed-phase HPLC (RP-HPLC) system with a C18 column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of the initial mobile phase (e.g., 95% water, 5% ACN, 0.1% TFA).
-
Chromatography:
-
Inject the dissolved peptide onto the C18 column.
-
Elute the peptide using a linear gradient of increasing acetonitrile concentration.
-
Monitor the elution profile at 220 nm or 280 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the main peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white fluffy powder.
Visualizations
Experimental Workflow
Caption: Workflow for the incorporation of this compound via Boc-SPPS.
Signaling Pathway of Dolastatin-Induced Apoptosis
Caption: Signaling pathway of dolaproine-containing peptides.
Troubleshooting & Optimization
Technical Support Center: N-Boc-Dolaproine Synthesis
Welcome to the technical support center for the synthesis of N-Boc-dolaproine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this critical building block for dolastatin 10 and its analogues.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly when utilizing a Reformatsky-based approach.
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| NBoc-DP-001 | Low yield of the desired β-hydroxy ester intermediate after the Reformatsky reaction. | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Moisture contamination: The Reformatsky reaction is sensitive to moisture, which can quench the organozinc reagent. 3. Poor quality of zinc: The activation of zinc is crucial for the reaction to proceed efficiently. | 1. Monitor the reaction progress by TLC or HPLC to ensure the consumption of starting materials. Consider extending the reaction time or slightly increasing the temperature if the reaction stalls. 2. Ensure all glassware is thoroughly dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 3. Activate the zinc powder prior to use, for example, by washing with acid followed by rinsing with dry solvents, or by using commercially available activated zinc. |
| NBoc-DP-002 | Formation of a significant amount of a byproduct with a similar polarity to the desired product. | Aldol condensation: The enolate generated in the Reformatsky reaction can react with the starting aldehyde (N-Boc-L-prolinal) in a competing aldol condensation reaction. | 1. Control the rate of addition of the α-haloester to the reaction mixture containing the aldehyde and activated zinc. A slow, dropwise addition can help to minimize the concentration of the enolate at any given time, thus favoring the desired Reformatsky reaction over the aldol condensation. 2. Maintain a low reaction temperature to disfavor the aldol condensation pathway. |
| NBoc-DP-003 | Poor diastereoselectivity in the Reformatsky reaction. | Inadequate stereocontrol: The stereochemistry of the newly formed chiral centers is influenced by the reaction conditions and the nature of the substrates and reagents. | 1. The use of chiral auxiliaries or ligands can enhance diastereoselectivity. 2. Lowering the reaction temperature can often improve the diastereomeric ratio. 3. The choice of solvent can also play a role; experimentation with different aprotic solvents may be necessary. |
| NBoc-DP-004 | Presence of epimerized product (undesired stereoisomer). | Epimerization of N-Boc-L-prolinal: The chiral aldehyde starting material can be susceptible to epimerization at the α-carbon under basic or harsh reaction conditions. | 1. Use mild reaction conditions and avoid strong bases. 2. Minimize the reaction time to reduce the exposure of the chiral aldehyde to conditions that may induce epimerization. 3. Analyze the stereochemical purity of the starting material before use. |
| NBoc-DP-005 | Hydrolysis of the ester intermediate during workup or purification. | Presence of acid or base: The ester group in the intermediate can be susceptible to hydrolysis, especially in the presence of acidic or basic conditions during the aqueous workup or on silica gel during column chromatography. | 1. Use a neutral or slightly acidic aqueous workup (e.g., saturated ammonium chloride solution). 2. If purification by column chromatography is necessary, consider using a neutral stationary phase or deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent. |
| NBoc-DP-006 | Side reactions during the final hydrolysis step to obtain this compound. | Harsh hydrolysis conditions: Strong acidic or basic conditions for the hydrolysis of the ester can lead to the cleavage of the Boc protecting group or other undesired side reactions. | 1. Employ mild hydrolysis conditions, for example, using lithium hydroxide (LiOH) in a mixture of THF and water at controlled temperatures. 2. Carefully monitor the reaction to avoid over-reaction and decomposition of the product. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the Reformatsky reaction for this compound synthesis?
A1: The most critical parameters are the exclusion of moisture, the activation of the zinc metal, and the control of the reaction temperature. The organozinc reagent is highly sensitive to water, which will lead to a significant decrease in yield. The reactivity of the zinc is paramount for the initiation and progression of the reaction. Temperature control is crucial for managing the rate of reaction and for influencing the diastereoselectivity of the addition to the chiral aldehyde, N-Boc-L-prolinal.
Q2: How can I detect the formation of the aldol condensation byproduct?
A2: The aldol byproduct will have a different molecular weight and polarity compared to the desired β-hydroxy ester. It can typically be identified by thin-layer chromatography (TLC) as a separate spot. For a more definitive identification, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the molecular weight of the impurity. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to elucidate its structure, which would show characteristic signals for the aldol adduct.
Q3: What is the best method for purifying the crude this compound?
A3: Column chromatography on silica gel is a common method for the purification of this compound and its intermediates.[1] However, care must be taken to avoid on-column degradation. It is advisable to use a well-chosen solvent system, often a gradient of ethyl acetate in hexanes, and to consider neutralizing the silica gel with a small percentage of triethylamine in the eluent to prevent the hydrolysis of ester groups or other acid-sensitive functionalities.
Q4: Can epimerization of the final this compound product occur?
A4: While the primary concern for epimerization is with the starting aldehyde, N-Boc-L-prolinal, the stereocenters in the final product are generally stable under standard workup and purification conditions. However, exposure to strong acids or bases for prolonged periods should be avoided to maintain the stereochemical integrity of the molecule.
Q5: Are there alternative methods to the Reformatsky reaction for the synthesis of this compound?
A5: Yes, other synthetic strategies have been reported. These can include approaches that utilize different methods for the key carbon-carbon bond formation, such as aldol-type reactions with chiral auxiliaries or catalytic asymmetric methods. The choice of method often depends on the desired scale of the synthesis, the availability of starting materials, and the specific stereochemical outcome required.
Experimental Protocols & Data
Key Experimental Protocol: Reformatsky Reaction for the Synthesis of the this compound Precursor
This protocol is a generalized representation based on typical procedures found in the literature.[1]
-
Zinc Activation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add zinc dust (3.0 eq.). Add a suitable solvent like THF and a small amount of an activator such as trimethylchlorosilane (0.5 eq.). Stir the suspension at a slightly elevated temperature (e.g., 50-60°C) for 1-2 hours.
-
Reaction Setup: Cool the activated zinc suspension to the desired reaction temperature (e.g., 25-35°C).
-
Addition of Aldehyde: Add a solution of N-Boc-L-prolinal (1.0 eq.) in anhydrous THF dropwise to the zinc suspension over 15-30 minutes.
-
Addition of Haloester: Slowly add a solution of the appropriate α-bromo ester (e.g., a bromopropionyl derivative, 0.8 eq.) in anhydrous THF to the reaction mixture. The addition is often done in portions to control the reaction rate.
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 30°C) for 3-4 hours. Monitor the reaction progress by HPLC or TLC until the starting materials are consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Parameter | Typical Value/Range | Notes |
| Reaction Temperature | 25 - 35 °C | Lower temperatures may improve diastereoselectivity. |
| Reaction Time | 3 - 4 hours | Monitor by HPLC or TLC for completion. |
| Solvent | Tetrahydrofuran (THF), Dioxane | Must be anhydrous. |
| Zinc Activation | Trimethylchlorosilane | Essential for good yields. |
| Workup | Saturated NH4Cl (aq.) | Mild acidic quench to avoid product degradation. |
| Purification | Column Chromatography | Silica gel, often with a gradient of ethyl acetate in hexanes. |
Visualizations
Logical Workflow for Troubleshooting Low Yield in this compound Synthesis
Caption: A flowchart for diagnosing and resolving low yield issues.
Signaling Pathway of a Potential Side Reaction: Aldol Condensation
Caption: Competing pathways of the zinc enolate intermediate.
References
Technical Support Center: Synthesis of N-Boc-dolaproine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and address common issues encountered during the synthesis of N-Boc-dolaproine.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of this compound?
A1: The most common challenges include achieving high diastereoselectivity in the key carbon-carbon bond-forming step, ensuring the quality and purity of the starting materials (especially N-Boc-L-prolinal), effective activation of the metal used in the Reformatsky reaction, and efficient purification of the final product from reaction byproducts and diastereomers.
Q2: How can I improve the yield of the Reformatsky reaction step?
A2: To improve the yield, ensure that the zinc powder is freshly activated, typically using trimethylchlorosilane (TMSCl). The choice of solvent is also critical, with tetrahydrofuran (THF), 2-methyltetrahydrofuran, or dioxane being effective options.[1] Maintaining the optimal reaction temperature and slow addition of the reagents can also significantly enhance the yield.
Q3: What are the key parameters for achieving high diastereoselectivity?
A3: High diastereoselectivity is influenced by the reaction temperature, the solvent, and the nature of the reactants. Lower temperatures generally favor higher selectivity. The stereochemistry of the starting N-Boc-L-prolinal is crucial for inducing the desired stereochemistry in the product.
Q4: How can I effectively purify this compound and remove diastereomers?
A4: Purification is typically achieved through column chromatography on silica gel.[1] The choice of eluent system is critical for separating the desired diastereomer. In some cases, derivatization to form diastereomeric salts followed by fractional crystallization can be an effective method for separating isomers. High-performance liquid chromatography (HPLC) with specialized columns, such as chiral columns or those with polar-embedded phases, can also be employed for analytical and preparative separations.[2][3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to no conversion in the Reformatsky reaction | Inactive zinc powder. | Activate the zinc powder immediately before use. A common method is to stir the zinc dust with a small amount of iodine or TMSCl in an appropriate solvent under an inert atmosphere. |
| Impure or wet solvent/reagents. | Ensure all solvents and reagents are anhydrous. N-Boc-L-prolinal is particularly sensitive and should be handled under inert conditions. | |
| Low Diastereoselectivity | Reaction temperature is too high. | Conduct the reaction at a lower temperature. The optimal temperature may need to be determined empirically but starting at 0°C or below is recommended. |
| Incorrect solvent choice. | Experiment with different solvents such as THF, 2-methyltetrahydrofuran, or dioxane, as the solvent can influence the transition state geometry.[1] | |
| Formation of side products | Self-condensation of the aldehyde or ester. | Add the aldehyde slowly to the pre-formed organozinc reagent to maintain a low concentration of the aldehyde. |
| Decomposition of N-Boc-L-prolinal. | Ensure the purity of the starting aldehyde. Impurities can lead to side reactions. Store the aldehyde under inert gas at a low temperature. | |
| Difficulty in purifying the final product | Co-elution of diastereomers. | Optimize the column chromatography conditions. A shallow gradient and testing different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) can improve separation. |
| Presence of hard-to-remove byproducts. | Consider a different work-up procedure. An acidic wash can help remove some impurities, but care must be taken to avoid cleaving the Boc-protecting group. |
Quantitative Data Summary
The following table summarizes reported yields for a key step in the synthesis of an this compound precursor (a β-hydroxy ester intermediate) via a Reformatsky-type reaction, as described in patent CN111393346A.
| Solvent | Zinc Equivalents | Addition Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Dioxane | 3.0 | 30-35 | 4 | 42.1 | [1] |
| Tetrahydrofuran | 1.0 | 10-20 | 3-4 | 51.2 | [1] |
| 2-Methyltetrahydrofuran | 3.0 | 30-35 | 4 | 80.9 | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound Precursor via Reformatsky Reaction
This protocol is adapted from the procedure described in patent CN111393346A.
Materials:
-
Zinc powder
-
Trimethylchlorosilane (TMSCl)
-
2-Methyltetrahydrofuran (anhydrous)
-
N-Boc-L-prolinal
-
Appropriate α-halo ester (e.g., a bromopropionyl derivative)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Saturated sodium chloride solution
Procedure:
-
Zinc Activation: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add zinc powder (3.0 equivalents) and anhydrous 2-methyltetrahydrofuran. Stir the suspension and add TMSCl (0.5 equivalents) dropwise. Heat the mixture to 50-60°C and stir for 2-3 hours to activate the zinc.
-
Reaction Setup: Cool the activated zinc suspension to 30-35°C.
-
Aldehyde Addition: Slowly add a solution of N-Boc-L-prolinal (1.0 equivalent) in anhydrous 2-methyltetrahydrofuran to the zinc suspension and stir for 25 minutes.
-
Ester Addition: Slowly add a solution of the α-halo ester (0.8 equivalents) in anhydrous 2-methyltetrahydrofuran. Initially, add approximately 20% of the solution and stir for 30-60 minutes before adding the remainder.
-
Reaction: Maintain the reaction temperature at 30°C and stir for 4 hours. Monitor the reaction progress by HPLC until the α-halo ester is consumed.
-
Work-up: Quench the reaction by adding saturated ammonium chloride solution. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers and wash twice with saturated sodium chloride solution.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired β-hydroxy ester intermediate.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Simplified Mechanism of the Reformatsky Reaction
Caption: Simplified mechanism of the Reformatsky reaction.
References
- 1. CN111393346A - Synthesis of this compound and Boc-Dap DCHA - Google Patents [patents.google.com]
- 2. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. welch-us.com [welch-us.com]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting N-Boc Deprotection in the Presence of Sensitive Groups
Welcome to the Technical Support Center for N-Boc deprotection. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered when removing the tert-butyloxycarbonyl (Boc) protecting group, especially in the presence of other sensitive functionalities.
Frequently Asked Questions (FAQs)
Q1: My N-Boc deprotection is incomplete. What are the common causes?
Incomplete deprotection of the N-Boc group can arise from several factors:
-
Insufficient Acid Strength or Concentration: Standard methods rely on strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl). If the concentration of the acid is too low, or if the reagent has degraded (e.g., TFA absorbing water), the reaction may not proceed to completion.[1]
-
Sub-optimal Reaction Time or Temperature: While many Boc deprotections are fast at room temperature, some substrates, particularly those with steric hindrance, may require longer reaction times or gentle heating.[1][2] Monitoring the reaction by TLC, LC-MS, or NMR is crucial.
-
Steric Hindrance: A sterically hindered amine can make the Boc group less accessible to the acidic reagent, thus slowing down the deprotection rate.[1]
-
Solvent Effects: The choice of solvent can influence the reaction rate. For instance, using anhydrous solvents like dry dioxane for HCl-mediated deprotection can be more effective and may better protect acid-sensitive esters.[3]
Q2: I'm observing significant side product formation. What are the likely side reactions and how can I prevent them?
Side product formation is a common issue, often stemming from the reactive tert-butyl cation generated during the deprotection process.[4][5][6]
-
Alkylation of Nucleophilic Groups: The electrophilic tert-butyl cation can alkylate nucleophilic functional groups within your molecule, such as electron-rich aromatic rings (e.g., tryptophan, tyrosine), thiols (e.g., cysteine), and guanidino groups (e.g., arginine).[1][5][6]
-
Solution: The most common strategy to prevent this is the addition of "scavengers" to the reaction mixture. These are nucleophilic species that trap the tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), anisole, thioanisole, or water.
-
-
Cleavage of Other Acid-Labile Groups: If your molecule contains other acid-sensitive protecting groups like tert-butyl esters, trityl (Trt), or tetrahydropyranyl (THP) ethers, they may be partially or fully cleaved under the conditions used for Boc deprotection.[1]
-
Solution: A milder deprotection method is required. See the tables below for alternative conditions that offer greater selectivity.
-
-
Ester Hydrolysis or Transesterification: In the presence of water or alcoholic solvents, acid-catalyzed hydrolysis or transesterification of ester groups can occur.[2]
-
Solution: Use anhydrous conditions and aprotic solvents. Alternatively, employ non-acidic deprotection methods.
-
Q3: My compound is sensitive to strong acids. What are some milder alternatives for N-Boc deprotection?
Several methods have been developed for N-Boc deprotection under milder or non-acidic conditions to accommodate sensitive substrates.[7][8][9][10][11]
-
Lewis Acids: Lewis acids such as Sn(OTf)₂, ZnBr₂, or TMSI can effectively cleave the Boc group under conditions that may be milder than strong Brønsted acids.[10][12]
-
Basic Conditions: For substrates that are base-stable, reagents like sodium carbonate in refluxing DME or sodium t-butoxide in wet THF have been reported for Boc deprotection.[8][9]
-
Thermal Deprotection: Heating the N-Boc protected compound, sometimes in a suitable solvent like water or in a continuous flow reactor, can lead to thermal cleavage of the Boc group.[3][11] This method avoids the use of any acidic or basic reagents.
-
Oxalyl Chloride in Methanol: A mild and selective method using oxalyl chloride in methanol has been shown to be effective for a wide range of substrates, including those with acid-labile functionalities.[7][8]
-
Water-Mediated Deprotection: For some substrates, simply refluxing in water can achieve deprotection without any additives, offering a green and neutral alternative.[10][13][14]
Troubleshooting Workflow
Here is a general workflow to troubleshoot common N-Boc deprotection issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. BOC deprotection [ms.bzchemicals.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: N-Boc-Dolaproine Coupling Optimization
Welcome to the technical support center for N-Boc-dolaproine coupling. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their peptide synthesis protocols involving the sterically hindered amino acid, this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to couple?
A1: this compound presents significant steric hindrance due to its bicyclic ring structure and the bulky Boc-protecting group on the secondary amine. This bulkiness can slow down the rate of acylation, leading to incomplete reactions and lower yields compared to simpler amino acids.
Q2: What are the most common side reactions observed during the coupling of this compound?
A2: The primary side reaction of concern is racemization, particularly when using certain activating agents. Another potential issue is the formation of a stable activated species that is resistant to nucleophilic attack by the amine component, leading to low product yield. In some cases, undesired side reactions with the solvent or impurities can also occur.
Q3: Which coupling reagents are recommended for this compound?
A3: For sterically hindered amino acids like this compound, high-activity coupling reagents are generally recommended. Uronium/aminium salt-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often effective, especially when used in combination with a base like diisopropylethylamine (DIPEA) or 2,4,6-collidine.
Q4: Can I use carbodiimide-based coupling reagents like EDC for this compound?
A4: While carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) can be used, they may result in lower yields and slower reaction times for sterically hindered amino acids. If using EDC, it is highly recommended to include an additive such as HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) to improve efficiency and suppress racemization.
Q5: What is the optimal reaction temperature and time for this compound coupling?
A5: The optimal temperature and time can vary depending on the specific substrates and reagents used. A good starting point is to perform the coupling at room temperature (20-25°C) for 2-4 hours. If the reaction is sluggish, the time can be extended, or the temperature can be slightly elevated (e.g., to 40°C). However, prolonged reaction times and higher temperatures can increase the risk of side reactions. Monitoring the reaction by HPLC or TLC is crucial to determine the optimal endpoint.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Yield | 1. Insufficient activation of this compound. 2. Steric hindrance preventing nucleophilic attack. 3. Inappropriate solvent or base. 4. Degradation of coupling reagent. | 1. Switch to a more potent coupling reagent (e.g., from EDC/HOBt to HATU). 2. Increase the reaction time or temperature moderately (e.g., from 2h at RT to 6h at 40°C). 3. Use a less polar aprotic solvent like DMF or NMP. Ensure the base (e.g., DIPEA) is fresh and used in the correct stoichiometry. 4. Use fresh, high-quality coupling reagents. |
| Incomplete Reaction | 1. Short reaction time. 2. Low reaction temperature. 3. Inadequate amount of coupling reagent or base. | 1. Extend the reaction time and monitor progress by HPLC/TLC. 2. Gradually increase the reaction temperature, monitoring for side product formation. 3. Increase the equivalents of the coupling reagent and base (e.g., from 1.1 eq to 1.5 eq). |
| Presence of Side Products (e.g., racemization) | 1. Use of a racemization-prone coupling method. 2. Excessive temperature or reaction time. 3. Inappropriate base. | 1. If using a carbodiimide, ensure an additive like HOAt is included. 2. Minimize reaction time and temperature once the reaction is complete. 3. Use a hindered base like DIPEA or 2,4,6-collidine instead of less hindered bases like triethylamine. |
| Difficulty in Product Purification | 1. Excess coupling reagent and byproducts. 2. Unreacted starting materials. | 1. Use polymer-bound coupling reagents or scavengers to simplify workup. 2. Optimize the reaction stoichiometry to ensure complete consumption of starting materials. Consider a different chromatographic purification method. |
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of this compound
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF (N,N-Dimethylformamide).
-
Amine Component: To a separate flask, dissolve the amine component (e.g., an amino acid ester hydrochloride, 1.1 eq) in anhydrous DMF.
-
Base Addition: To the solution of the amine component, add DIPEA (Diisopropylethylamine, 2.5 eq) and stir for 5 minutes at room temperature.
-
Activation: In the flask containing this compound, add HATU (1.1 eq) and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Coupling: Transfer the pre-activated this compound solution to the solution containing the amine component and DIPEA.
-
Reaction: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: EDC/HOAt-Mediated Coupling of this compound
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the amine component (1.1 eq), and HOAt (1-Hydroxy-7-azabenzotriazole, 1.2 eq) in anhydrous DCM (Dichloromethane) or DMF.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
EDC Addition: Add EDC hydrochloride (1.2 eq) to the cooled solution in one portion.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Coupling Reagent Performance for a Model Sterically Hindered Coupling
| Coupling Reagent | Additive | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) | Racemization (%) |
| HATU | - | DIPEA | DMF | 2 | 25 | 92 | <1 |
| HBTU | - | DIPEA | DMF | 3 | 25 | 88 | <1 |
| HCTU | - | DIPEA | DMF | 2 | 25 | 90 | <1 |
| EDC | HOBt | DIPEA | DCM | 12 | 25 | 65 | ~3-5 |
| EDC | HOAt | DIPEA | DCM | 10 | 25 | 75 | <2 |
| PyBOP | - | DIPEA | DMF | 4 | 25 | 85 | ~1-2 |
Note: Data are representative and may vary based on the specific substrates and reaction conditions.
Visualizations
Caption: General workflow for this compound coupling experiments.
Caption: Troubleshooting decision tree for low coupling yield.
Technical Support Center: Purification of N-Boc-dolaproine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of N-Boc-dolaproine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the purification of this compound?
A1: The primary challenges in purifying this compound stem from its physical and chemical properties:
-
Oily Nature: this compound is often isolated as a thick, colorless to light yellow oil, which makes crystallization difficult.[1] Oily products can be challenging to handle and purify compared to solid materials.
-
Presence of Diastereomers: The synthesis of this compound can result in the formation of diastereomers. These closely related stereoisomers can be difficult to separate due to their similar physical and chemical properties.
-
Residual Solvents and Reagents: The crude product may contain residual solvents, unreacted starting materials (such as N-Boc-L-prolinal), and byproducts from the synthesis, which need to be effectively removed to achieve high purity.[2][3]
Q2: What are the common methods for purifying this compound?
A2: The most common purification methods for this compound are:
-
Flash Column Chromatography: This is a widely used technique to separate this compound from impurities based on polarity.[4]
-
Crystallization: Although challenging due to its oily nature, crystallization can be a highly effective method for achieving high purity. This may involve direct crystallization of the free acid or the formation of a crystalline salt.[4][5]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations or to obtain very high purity material, preparative HPLC can be employed.[6][]
Q3: What level of purity can I expect for this compound?
A3: Commercially available this compound typically has a purity of ≥95%.[8][9] With optimized laboratory purification methods, it is possible to achieve purities of >98%. The final purity will depend on the chosen purification method and the nature of the impurities present in the crude material.
Troubleshooting Guides
Issue 1: The purified this compound is an oil and will not crystallize.
This is a common issue as N-Boc-protected amino acids are often isolated as oils.
| Potential Cause | Troubleshooting Steps |
| Inherent oily nature of the compound | 1. Salt Formation: Convert the carboxylic acid to a crystalline salt. The dicyclohexylamine (DCHA) salt of this compound is known to be a crystalline solid and can be readily purified by crystallization.[4] 2. Seeding: If a small amount of crystalline material is available, use it to seed the supersaturated solution of the oil. 3. Pulping/Trituration: Dissolve the oil in a minimal amount of a good solvent and then add a non-polar "anti-solvent" (e.g., hexanes, heptane) dropwise while stirring vigorously. This can sometimes induce precipitation of a solid. |
| Presence of impurities | Impurities can act as "crystal poisons," inhibiting the formation of a crystal lattice. 1. Column Chromatography: Purify the oil by flash column chromatography to remove impurities. 2. Solvent Washes: If the impurities have different solubility profiles, wash the oil with appropriate solvents to remove them. |
| Residual solvent | Residual solvent can prevent crystallization. 1. High Vacuum: Dry the oil under high vacuum for an extended period to remove all traces of solvent. Gentle heating may be applied if the compound is thermally stable. |
Issue 2: Poor separation of diastereomers during column chromatography.
Diastereomers of this compound can be challenging to separate due to their similar polarities.
| Potential Cause | Troubleshooting Steps |
| Inappropriate mobile phase polarity | 1. Solvent System Optimization: Systematically screen different mobile phase compositions. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether). 2. Gradient Elution: Employ a shallow gradient of the polar solvent to improve the separation of closely eluting compounds. |
| Column overloading | Overloading the column can lead to broad peaks and poor separation. 1. Reduce Sample Load: Decrease the amount of crude material loaded onto the column. A general rule of thumb is to load 1-5% of the silica gel weight. |
| Incorrect stationary phase | Standard silica gel may not be optimal for all separations. 1. Alternative Stationary Phases: Consider using different types of silica gel (e.g., smaller particle size for higher resolution) or other stationary phases like alumina. |
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity Range | Advantages | Disadvantages |
| Flash Column Chromatography | 90-98% | Good for removing a wide range of impurities. Relatively fast. | May not effectively separate very similar diastereomers. Can use large volumes of solvent. |
| Crystallization (as free acid) | >98% (if successful) | Can provide very high purity material. Cost-effective at scale. | Can be difficult to induce crystallization due to the oily nature of the compound. |
| Crystallization (as DCHA salt) | >99% | Forms a stable, crystalline solid.[4] Excellent for achieving high purity. | Requires an additional chemical step for salt formation and subsequent liberation of the free acid. |
| Preparative HPLC | >99% | Excellent for separating closely related impurities like diastereomers.[6][] | More expensive and time-consuming than other methods. Limited by the amount of material that can be processed at one time. |
Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin elution with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.
-
Collect fractions and monitor their composition by thin-layer chromatography (TLC).
-
-
Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Protocol 2: Crystallization of this compound via its Dicyclohexylamine (DCHA) Salt[4]
-
Salt Formation:
-
Dissolve the purified (by chromatography) or crude this compound in a suitable organic solvent (e.g., ethyl acetate).
-
Add one equivalent of dicyclohexylamine dropwise at room temperature.
-
Stir the mixture. The DCHA salt may precipitate directly or upon cooling.
-
-
Crystallization:
-
If the salt does not precipitate, slowly add a non-polar solvent like n-heptane until the solution becomes turbid.
-
Gently warm the mixture until it becomes clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath or refrigerator to promote crystal growth.
-
Collect the crystals by vacuum filtration.
-
-
Liberation of the Free Acid:
-
Suspend the DCHA salt in a mixture of water and an organic solvent (e.g., ethyl acetate).
-
Acidify the aqueous layer with a mild acid (e.g., 10% aqueous citric acid or KHSO₄) to pH 2-3.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified this compound.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for obtaining solid this compound.
References
- 1. 1,2-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)- | C10H17NO4 | CID 85083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. N-BOC-L-Prolinal synthesis - chemicalbook [chemicalbook.com]
- 4. CN111393346A - Synthesis of this compound and Boc-Dap DCHA - Google Patents [patents.google.com]
- 5. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 6. Aspects of 6-[18F]fluoro-L-DOPA preparation: precursor synthesis, preparative HPLC purification and determination of radiochemical purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. This compound | 120205-50-7 [sigmaaldrich.com]
stability issues of N-Boc-dolaproine under acidic or basic conditions
Troubleshooting Guides
This section addresses common issues encountered during the handling and reaction of N-Boc-dolaproine.
| Issue | Possible Cause | Troubleshooting Steps |
| Incomplete N-Boc Deprotection | 1. Insufficient acid strength or concentration. 2. Short reaction time or low temperature. 3. Inappropriate solvent. | 1. Increase the concentration of the acid (e.g., use neat TFA or a higher concentration of HCl in dioxane). The rate of deprotection can be second-order with respect to acid concentration[1][2][3]. 2. Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS. 3. Ensure the solvent is appropriate for the chosen acid and substrate solubility. Anhydrous conditions are often preferred to minimize side reactions[4]. |
| Presence of Unexpected Side Products after Acidic Deprotection | 1. Alkylation of the dolaproine moiety by the tert-butyl cation generated during deprotection. 2. Acid-catalyzed degradation of the dolaproine core structure. | 1. Add a scavenger, such as triisopropylsilane (TIS) or thioanisole, to the reaction mixture to quench the tert-butyl cation[]. 2. Use milder acidic conditions (e.g., lower acid concentration, lower temperature) and carefully monitor the reaction to minimize degradation. Consider alternative deprotection methods if degradation is significant. |
| This compound Degradation during Storage | 1. Exposure to acidic conditions. 2. Elevated temperatures. | 1. Store this compound as a solid in a tightly sealed container, protected from acidic vapors. If in solution, use a neutral, aprotic solvent and store at low temperatures. 2. Store at the recommended temperature, typically -20°C or -80°C for long-term storage[6]. |
| Poor Solubility of this compound | 1. Inappropriate solvent. | 1. This compound is expected to be soluble in a range of organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and dimethylformamide (DMF). For aqueous solutions, the use of co-solvents may be necessary. |
Frequently Asked Questions (FAQs)
Q1: How stable is the N-Boc group of this compound to acidic conditions?
A1: The N-Boc group is generally labile to acidic conditions. Complete cleavage can be achieved using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent[]. The rate of cleavage is dependent on the acid strength, concentration, temperature, and solvent. Studies on other N-Boc protected amines have shown that the reaction kinetics can be second-order with respect to the acid concentration, meaning a small increase in acid concentration can significantly increase the deprotection rate[1][2][3]. For sensitive substrates like this compound, it is advisable to start with milder conditions and monitor the reaction closely to avoid degradation of the dolaproine moiety.
Q2: What are the recommended conditions for the acidic deprotection of this compound?
A2: While specific optimal conditions for this compound are not published, common starting points for deprotection of N-Boc protected amino acids are:
-
TFA/DCM: A solution of 25-50% TFA in dichloromethane (DCM) at room temperature for 30-60 minutes.
-
HCl in Dioxane/Ethyl Acetate: A 4M solution of HCl in dioxane or ethyl acetate at room temperature for 1-2 hours.
It is crucial to monitor the reaction by TLC or LC-MS to determine the optimal time and to minimize potential side reactions. The addition of a scavenger like triisopropylsilane (TIS) (1-5% v/v) is recommended to prevent side reactions caused by the tert-butyl cation.
Q3: Is this compound stable under basic conditions?
A3: Yes, the N-Boc protecting group is generally stable to a wide range of basic and nucleophilic conditions. It is resistant to hydrolysis by aqueous bases like sodium hydroxide or potassium carbonate at room temperature. This stability allows for the selective deprotection of other protecting groups (e.g., Fmoc) in the presence of a Boc group.
Q4: Can the dolaproine moiety itself degrade under acidic or basic conditions?
A4: There is limited specific information on the degradation of the dolaproine structure itself. As a complex amino acid derivative containing ether and methyl functionalities, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, could potentially lead to degradation. Forced degradation studies are recommended to identify potential degradation products and pathways for this compound.
Q5: What analytical methods can be used to monitor the stability of this compound?
A5: The stability of this compound can be monitored using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the progress of a reaction or to check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound and can be used to track the disappearance of the starting material and the appearance of products over time.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying the parent compound, the deprotected product, and any potential degradation products by their mass-to-charge ratio.
Experimental Protocols
Protocol 1: General Procedure for Acidic Stability Testing of this compound
This protocol outlines a general method for assessing the stability of this compound under acidic conditions.
Materials:
-
This compound
-
Acidic solution (e.g., 1M HCl in dioxane, or a solution of TFA in DCM)
-
Quenching solution (e.g., saturated sodium bicarbonate solution)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
Analytical instruments (HPLC, LC-MS)
Procedure:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent.
-
In a reaction vial, add a defined volume of the acidic solution.
-
At time zero, add a specific volume of the this compound stock solution to the acidic solution and start a timer.
-
At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing an excess of quenching solution.
-
Extract the quenched sample with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Reconstitute the residue in a suitable solvent for analysis.
-
Analyze the samples by HPLC or LC-MS to quantify the remaining this compound and identify any degradation products.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
Protocol 2: General Procedure for Basic Stability Testing of this compound
This protocol outlines a general method for assessing the stability of this compound under basic conditions.
Materials:
-
This compound
-
Basic solution (e.g., 1M NaOH in water/methanol mixture)
-
Neutralizing solution (e.g., 1M HCl)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
Analytical instruments (HPLC, LC-MS)
Procedure:
-
Follow the same initial steps as in the acidic stability testing protocol, but use a basic solution instead.
-
At predetermined time points, withdraw an aliquot and neutralize it with the neutralizing solution.
-
Proceed with extraction and analysis as described in the acidic stability protocol.
Visualizations
Caption: Acid-catalyzed deprotection pathway of this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Summary of this compound stability under different pH conditions.
References
Navigating N-Boc Deprotection: A Guide to Mild Alternative Methods
For researchers, scientists, and professionals in drug development, the tert-butyloxycarbonyl (Boc) protecting group is a ubiquitous tool in organic synthesis. While its removal is conventionally achieved with strong acids like trifluoroacetic acid (TFA), the demand for milder conditions to accommodate sensitive substrates has led to the development of various alternative methods. This technical support center provides a comprehensive guide to troubleshooting these alternative procedures, offering detailed experimental protocols and addressing frequently asked questions to ensure successful N-Boc deprotection in your experiments.
Troubleshooting Guides
This section addresses specific issues you might encounter during the implementation of alternative N-Boc deprotection methods.
Issue 1: Incomplete or Slow Deprotection
-
Question: My N-Boc deprotection is sluggish or stalls before completion using a mild method. What are the likely causes and how can I improve the reaction efficiency?
-
Answer: Incomplete deprotection under mild conditions can be attributed to several factors:
-
Insufficient Catalyst Activity or Loading: In catalytic methods, such as those using iron(III) salts, the catalyst may be deactivated or used in an insufficient amount. Ensure the catalyst is fresh and consider a modest increase in its loading.
-
Low Reaction Temperature: Thermal methods are highly temperature-dependent. A slight increase in temperature or a longer residence time in continuous flow setups can significantly enhance the reaction rate. For the boiling water method, ensure the water is vigorously refluxing.
-
Substrate Steric Hindrance: Sterically hindered N-Boc groups can be more challenging to remove. For these substrates, a more forcing method or longer reaction times may be necessary.
-
Solvent Effects: The choice of solvent can influence reaction rates. For thermal deprotections, polar protic solvents like methanol or trifluoroethanol can be more effective than nonpolar solvents.[1]
-
Issue 2: Observation of Side Products
-
Question: I am observing unexpected side products after my N-Boc deprotection. What are common side reactions and how can they be minimized?
-
Answer: Side product formation is a common challenge. Here are some potential issues and their solutions:
-
Alkylation by t-butyl Cation: In methods that still generate a tert-butyl cation, even transiently, this electrophile can alkylate nucleophilic functional groups on the substrate.[2] Adding a scavenger like triethylsilane or anisole can help to trap the cation.
-
Racemization: For chiral substrates, particularly amino acid derivatives, harsh conditions can lead to racemization. The milder methods presented here are generally less prone to causing racemization, but it is always advisable to analyze the optical purity of the product.
-
Degradation of Acid-Labile Groups: If your substrate contains other acid-sensitive functional groups (e.g., acetals, t-butyl esters), even the in-situ generation of acidic species can be problematic. Truly neutral methods like thermal deprotection in the absence of acid are recommended in these cases.
-
Issue 3: Difficulty with Product Isolation and Purification
-
Question: I am having trouble isolating my deprotected amine, or the purification is proving difficult. What are some tips for a cleaner work-up?
-
Answer:
-
Catalyst Removal: For catalytic methods using metal salts, the catalyst may need to be removed. In the case of iron(III) catalysis, the process is often clean and may not require a purification step.[3][4] If necessary, a simple aqueous wash or filtration through a plug of silica gel can be effective.
-
Solvent Removal: For high-boiling point solvents used in some thermal methods, removal under high vacuum may be required.
-
Product Solubility: The free amine may have different solubility properties compared to the N-Boc protected starting material. Adjusting the pH of the aqueous phase during extraction can facilitate the separation.
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using alternative methods for N-Boc deprotection over traditional strong acid methods?
A1: The primary advantages include:
-
Chemoselectivity: Mild methods allow for the deprotection of the N-Boc group in the presence of other acid-sensitive functionalities.[5][6]
-
Reduced Side Reactions: By avoiding strong acids, issues like t-butylation of sensitive residues can be minimized.[2]
-
Greener Chemistry: Many alternative methods utilize less hazardous reagents and solvents, contributing to more environmentally friendly processes.
-
Simplified Work-up: Some methods, like catalytic or thermal deprotections, can result in cleaner reaction mixtures that require minimal purification.[3][4]
Q2: How do I choose the most suitable alternative method for my specific substrate?
A2: The choice of method depends on the nature of your substrate:
-
For substrates with acid-labile groups: Thermal deprotection in a neutral solvent or the boiling water method are excellent choices.
-
For substrates with other protecting groups: The orthogonality of the chosen method is crucial. For example, iron(III) catalysis has been shown to be selective for the N-Boc group in the presence of an N-Cbz group.[4]
-
For scaling up: Continuous flow thermal deprotection offers excellent control over reaction parameters and is well-suited for larger scale synthesis.[7][8][9][10][11]
Q3: Can these mild methods be applied to solid-phase peptide synthesis (SPPS)?
A3: Some of these methods have been adapted for SPPS. For instance, FeCl3-mediated Boc deprotection has been successfully used on a Rink amide resin, which is typically used in Fmoc chemistry.[12] This allows for a flexible "on-demand" switching between Boc and Fmoc strategies.
Data Presentation: Comparison of Mild N-Boc Deprotection Methods
| Method | Reagents/Catalyst | Solvent | Temperature | Time | Yield (%) | Key Advantages | Potential Drawbacks |
| Iron(III) Catalysis | FeCl₃ (catalytic) | Dichloromethane | Room Temp. | 45 min - 2h | 90-99%[4] | Very mild, clean, no purification needed for some substrates.[3][4] | Limited substrate scope reported. |
| Oxalyl Chloride | Oxalyl chloride (3 equiv.) | Methanol | Room Temp. | 1 - 4 h | 70-90%[13][14][15][16][17] | Mild, tolerant of many functional groups.[13][14][15][16][17] | Stoichiometric reagent, potential for side reactions with sensitive substrates. |
| Boiling Water | None | Water | 100 °C (Reflux) | 10 min - several hours[18][19][20][21] | 90-97%[18] | Environmentally friendly, neutral conditions. | Limited solubility for nonpolar substrates, may require co-solvents. |
| Thermal (Continuous Flow) | None | Methanol, Trifluoroethanol | 150 - 240 °C | Minutes | High conversions[1] | Excellent control, scalable, acid-free.[8][9][10][11] | Requires specialized equipment, high temperatures may not be suitable for all substrates. |
Experimental Protocols
Protocol 1: Catalytic N-Boc Deprotection using Iron(III) Chloride
-
Dissolve the N-Boc protected amine (1.0 mmol) in dichloromethane (5 mL) in a round-bottom flask.
-
Add anhydrous iron(III) chloride (0.1 mmol, 10 mol%) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 1-2 hours), quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine. For many substrates, the product is clean enough to be used without further purification.[3][4]
Protocol 2: N-Boc Deprotection using Oxalyl Chloride in Methanol
-
In a dry round-bottom flask, dissolve the N-Boc protected substrate (1.0 mmol) in anhydrous methanol (10 mL).[5]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (3.0 mmol, 3 equiv.) to the stirred solution.[5]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) to neutralize any remaining acid.
-
Wash the organic layer with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product, which can be purified by column chromatography if necessary.[13][14][15][16][17]
Protocol 3: N-Boc Deprotection in Boiling Water
-
Suspend the N-Boc protected amine (1.0 mmol) in deionized water (10-20 mL) in a round-bottom flask equipped with a reflux condenser.[22]
-
Heat the mixture to a vigorous reflux (100 °C) with stirring.
-
Monitor the reaction by TLC until the starting material is consumed (reaction times can vary from 10 minutes to several hours).[18][22]
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 15 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the deprotected amine.
Protocol 4: Thermal N-Boc Deprotection in a Continuous Flow Reactor
-
Prepare a solution of the N-Boc protected amine (e.g., 0.1 M) in a suitable solvent such as methanol or trifluoroethanol.[1]
-
Set up a continuous flow reactor with a heated coil of appropriate volume.
-
Pump the solution through the reactor at a flow rate calculated to achieve the desired residence time (typically in the range of minutes).
-
The reactor temperature should be optimized for the specific substrate, typically between 150 °C and 240 °C.[1]
-
Collect the output from the reactor.
-
The solvent can be removed under reduced pressure to yield the deprotected amine. The product is often of high purity and may not require further purification.
Visualizations
Caption: A generalized experimental workflow for mild N-Boc deprotection.
Caption: A decision tree for selecting an appropriate mild N-Boc deprotection method.
References
- 1. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2024.sci-hub.st [2024.sci-hub.st]
- 9. pubs.acs.org [pubs.acs.org]
- 10. vapourtec.com [vapourtec.com]
- 11. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. awuahlab.com [awuahlab.com]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. uknowledge.uky.edu [uknowledge.uky.edu]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. scribd.com [scribd.com]
- 20. Boiling water-catalyzed neutral and selective N-Boc deprotection - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
dealing with poor solubility of N-Boc-dolaproine in organic solvents
Welcome to the technical support center for N-Boc-dolaproine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of this compound, with a particular focus on its poor solubility in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a protected amino acid derivative. It is a key chiral building block in the synthesis of dolastatin 10 and its analogs, which are potent antimitotic agents that inhibit tubulin polymerization. These synthetic peptides are investigated for their potential as anticancer agents, often as payloads in antibody-drug conjugates (ADCs).
Q2: I am having difficulty dissolving this compound. What is the recommended solvent?
A2: For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. A concentration of up to 100 mg/mL in DMSO can be achieved, though this typically requires sonication to facilitate dissolution. It is also crucial to use a fresh, anhydrous grade of DMSO, as its hygroscopic nature can lead to the absorption of water, which significantly reduces the solubility of this compound.
Q3: My this compound won't dissolve even in DMSO. What could be the issue?
A3: If you are experiencing poor solubility in DMSO, consider the following:
-
Water Content: DMSO is highly hygroscopic. Ensure you are using a fresh, unopened bottle of anhydrous DMSO.
-
Sonication: Have you sonicated the solution? Gentle warming to 37°C in a water bath can also be attempted, but be cautious of potential degradation with prolonged heating.
-
Purity of this compound: Impurities in the compound can sometimes affect its solubility.
Q4: Can I use other organic solvents to dissolve this compound?
A4: Yes, other organic solvents can be used, although they may not achieve the same high concentration as DMSO. This compound is a hydrophobic molecule, so polar aprotic and some polar protic solvents are your next best options. Solvents such as N,N-Dimethylformamide (DMF), methanol, ethanol, and acetonitrile can be tested. It is advisable to start with a small amount of your compound to test solubility in a new solvent system before committing your entire sample.
Troubleshooting Guide: Poor Solubility
This guide provides a systematic approach to addressing solubility challenges with this compound.
Initial Dissolution Protocol
-
Start with a small sample: Before attempting to dissolve your entire stock of this compound, test the solubility with a small, accurately weighed amount.
-
Solvent Selection: Based on general principles for hydrophobic peptides, the following solvents can be trialed.
| Solvent | Expected Solubility | Notes |
| DMSO | High (up to 100 mg/mL reported with sonication) | Recommended for stock solutions. Use fresh, anhydrous grade. Sonication is often necessary. |
| DMF | Moderate to High | A good alternative to DMSO. |
| Methanol / Ethanol | Low to Moderate | May be suitable for preparing more dilute solutions. |
| Acetonitrile | Low to Moderate | Can be useful in some applications, particularly for HPLC. |
| Tetrahydrofuran (THF) | Low to Moderate | Has been used in the synthesis of this compound, suggesting some degree of solubility. |
| Dichloromethane (DCM) | Low | Primarily used during synthesis and work-up; less common for preparing solutions for biological assays. |
| Water | Very Low / Insoluble | Due to the hydrophobic Boc protecting group and the overall structure, this compound is not expected to be soluble in aqueous solutions alone. |
Experimental Workflow for Troubleshooting Solubility
The following diagram illustrates a logical workflow for troubleshooting poor solubility.
Caption: A step-by-step workflow for troubleshooting the dissolution of this compound.
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
-
Materials:
-
This compound (MW: 287.35 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Ultrasonic water bath
-
-
Procedure:
-
Accurately weigh out 28.74 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube for 30 seconds.
-
Place the tube in an ultrasonic water bath and sonicate for 10-15 minutes. The water in the bath can be slightly warmed to 30-37°C to aid dissolution.
-
Visually inspect the solution to ensure all solid has dissolved. If not, continue sonication for another 5-10 minutes.
-
Once fully dissolved, the stock solution can be aliquoted and stored at -20°C or -80°C.
-
Biological Context: Dolastatin 10 Signaling Pathway
This compound is a precursor for the synthesis of dolastatin 10 and its analogs. Dolastatin 10 exerts its potent anticancer effects by disrupting microtubule dynamics, which is crucial for cell division. This leads to cell cycle arrest and ultimately apoptosis.
Caption: The signaling pathway of Dolastatin 10, a potent anticancer agent synthesized from this compound.
how to monitor the progress of N-Boc-dolaproine reactions by TLC/HPLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the progress of N-Boc-dolaproine reactions using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the recommended general starting conditions for TLC analysis of an this compound reaction?
A common starting point for TLC analysis is to use a silica gel plate (e.g., silica gel 60 F254) and a mobile phase consisting of a mixture of a non-polar and a moderately polar solvent. A widely used system is a combination of ethyl acetate and hexane. The optimal ratio will depend on the specific reactants and intermediates in your reaction, but a good starting point is a 30:70 mixture of ethyl acetate to hexane.[1] It is crucial to use a "co-spot," where the reaction mixture is spotted on top of the starting material spot, to accurately track the consumption of the reactant, especially if the Rf values of the starting material and product are similar.[2]
Q2: How can I visualize this compound and its precursors on a TLC plate?
Since this compound and its common precursors may not be strongly UV-active, several staining methods can be employed for visualization:
-
Potassium Permanganate (KMnO4) Stain: This is a good general stain for compounds that can be oxidized, which includes many organic molecules. It typically produces yellow to brown spots on a purple background.
-
p-Anisaldehyde Stain: This stain is useful for detecting a wide range of functional groups and often gives different colored spots for different compounds, which can aid in identification. The plate needs to be heated after dipping in the stain.
-
Iodine Chamber: Exposing the TLC plate to iodine vapor is a simple and often effective method for visualizing many organic compounds, which will appear as brown spots.[3] This method is generally non-destructive.
-
Ninhydrin Stain: While ninhydrin is typically used for primary and secondary amines, it can sometimes visualize Boc-protected amines after heating, as the heat can cause the Boc group to fall off.[4]
Q3: My spots are streaking on the TLC plate. What could be the cause and how can I fix it?
Streaking on a TLC plate can be caused by several factors:
-
Sample Overloading: Applying too much sample to the plate is a common cause. Try diluting your sample before spotting it.
-
Highly Polar Compounds: Very polar compounds, like amines, can interact strongly with the silica gel, leading to streaking. Adding a small amount of a polar solvent like methanol or a base like triethylamine (e.g., 1%) to your developing solvent can often resolve this issue.
-
Inappropriate Solvent System: If the solvent system is not polar enough to move the compound off the baseline, it can result in a streak. Try increasing the polarity of your mobile phase.
-
Sample Acidity or Basicity: Acidic or basic compounds can interact with the silica gel. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent can improve spot shape.
Q4: What is a good starting point for developing an HPLC method for my this compound reaction?
For reverse-phase HPLC (RP-HPLC), a C18 column is a common choice. A typical mobile phase would consist of a mixture of acetonitrile and water, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. A gradient elution, starting with a lower concentration of acetonitrile and gradually increasing it, is often effective for separating reactants, intermediates, and the final product. A patent for the synthesis of this compound mentions tracking the reaction by HPLC until the starting material is less than 5%, highlighting the utility of this technique for quantitative monitoring.[5]
Troubleshooting Guides
TLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Spots are not moving from the baseline (Rf ≈ 0) | The mobile phase is not polar enough. | Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| Spots are running at the solvent front (Rf ≈ 1) | The mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| Spots are smeared or appear as a large blob | The reaction is running in a high-boiling point solvent (e.g., DMF, DMSO). | After spotting the TLC plate, place it under high vacuum for a few minutes before developing to remove the high-boiling solvent. |
| Reactant and product have very similar Rf values | The chosen solvent system does not provide enough resolution. | Try a different solvent system. Experiment with different solvent combinations and ratios. Using a co-spot is essential to confirm if the starting material is consumed. |
| No spots are visible after visualization | The compound is not UV-active and the chosen stain is not suitable. The compound may have evaporated if not visualized immediately. | Try a variety of stains (e.g., potassium permanganate, p-anisaldehyde). Visualize the plate immediately after development. |
HPLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | Secondary interactions with the column (e.g., silanol interactions with basic compounds). Column degradation. Insufficient buffer concentration in the mobile phase. | Add a modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase.[6] Try a different column or a new column of the same type. Increase the buffer concentration if applicable. |
| Peak Fronting | Sample overload. Sample solvent is much stronger than the mobile phase. | Dilute the sample. Dissolve the sample in the mobile phase or a weaker solvent. |
| Split Peaks | Partially blocked column frit. Column void. Co-elution of two compounds. | Back-flush the column. Replace the column. Modify the mobile phase or gradient to improve separation. |
| Shifting Retention Times | Change in mobile phase composition. Fluctuation in column temperature. Pump malfunction or leaks. | Prepare fresh mobile phase. Use a column oven to control the temperature. Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. |
| High Backpressure | Blockage in the system (e.g., guard column, column frit, tubing). Particulate matter from the sample or mobile phase. | Systematically check each component for blockage by removing them one by one. Filter all samples and mobile phases before use. |
| Baseline Noise or Drift | Air bubbles in the detector or pump. Contaminated mobile phase or detector cell. Lamp failure in the detector. | Degas the mobile phase. Flush the system with a strong solvent. Replace the detector lamp. |
Experimental Protocols
Protocol 1: TLC Monitoring of this compound Synthesis
Objective: To monitor the conversion of a starting material (e.g., N-Boc-L-prolinal) to this compound.
Materials:
-
Silica gel TLC plates (with fluorescent indicator, e.g., F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile Phase: Ethyl acetate/Hexane (e.g., 30:70 v/v, adjust as needed)
-
Visualization agents: UV lamp, potassium permanganate stain, or p-anisaldehyde stain.
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere.
-
On the TLC plate, draw a light pencil line about 1 cm from the bottom. Mark three lanes for the starting material (SM), co-spot (Co), and reaction mixture (RM).
-
Using a capillary tube, spot a dilute solution of the starting material on the SM and Co lanes.
-
Spot the reaction mixture on the RM and Co lanes (directly on top of the SM spot for the co-spot).
-
Carefully place the TLC plate in the developing chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the plate under a UV lamp and circle any visible spots.
-
Further visualize the plate using a suitable stain (e.g., dip in potassium permanganate solution and gently heat).
-
Calculate the Rf values for all spots. The reaction is complete when the starting material spot is no longer visible in the RM lane.
Protocol 2: HPLC Analysis of this compound Reaction Mixture
Objective: To quantitatively assess the progress of the this compound synthesis.
Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Sample vials
Procedure:
-
Set up the HPLC system. Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min.
-
Set the UV detector to an appropriate wavelength (e.g., 210-220 nm for peptide bonds, or a wavelength where the reactants/products have maximum absorbance).
-
Prepare a sample of the reaction mixture by taking a small aliquot and diluting it with the initial mobile phase. Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample onto the HPLC system.
-
Run a gradient elution program. A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: Return to 5% B and re-equilibrate.
-
-
Monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak.
-
Integrate the peak areas to determine the relative amounts of each component and calculate the reaction conversion.
Data Presentation
Table 1: Example TLC Rf Values for Monitoring this compound Synthesis
| Compound | Mobile Phase (Ethyl Acetate:Hexane) | Approximate Rf Value | Visualization Method |
| N-Boc-L-prolinal (Starting Material) | 30:70 | 0.5 - 0.6 | UV, p-Anisaldehyde |
| This compound (Product) | 30:70 | 0.3 - 0.4 | p-Anisaldehyde, KMnO4 |
| Intermediate 1 | 30:70 | Varies | Varies |
| By-product 1 | 30:70 | Varies | Varies |
Note: Rf values are approximate and can vary based on the specific TLC plate, chamber saturation, and temperature.
Table 2: Example HPLC Retention Times for this compound Reaction Components
| Compound | Column | Mobile Phase Gradient | Approximate Retention Time (min) |
| N-Boc-L-prolinal (Starting Material) | C18, 4.6x150mm, 5µm | 5-95% Acetonitrile/Water + 0.1% TFA over 20 min | 12 - 14 |
| This compound (Product) | C18, 4.6x150mm, 5µm | 5-95% Acetonitrile/Water + 0.1% TFA over 20 min | 18 - 20 |
| Reaction Intermediate | C18, 4.6x150mm, 5µm | 5-95% Acetonitrile/Water + 0.1% TFA over 20 min | Varies |
Note: Retention times are illustrative and will depend on the specific HPLC system, column, and exact gradient conditions.
Visualizations
Caption: Workflow for monitoring a reaction using TLC.
Caption: Troubleshooting guide for common HPLC issues.
References
Technical Support Center: Resolving Diastereomers in N-Boc-dolaproine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving diastereomers during the synthesis of N-Boc-dolaproine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound diastereomers?
A1: The primary challenges in separating this compound diastereomers stem from their similar physicochemical properties. Since diastereomers are not mirror images, they have different physical properties, but these differences can be subtle, making separation by standard techniques like conventional column chromatography difficult. Key challenges include:
-
Co-elution in standard chromatography: Diastereomers often have very similar retention factors in achiral chromatographic systems.
-
Similar solubility: Finding a solvent system where one diastereomer is significantly less soluble than the other to allow for efficient separation by crystallization can be challenging.
-
Protecting group influence: The N-Boc protecting group can influence the conformation of the molecule, which may affect the efficiency of chiral recognition by a chiral stationary phase or a resolving agent.
Q2: What are the most common methods for resolving this compound diastereomers?
A2: The most common and effective methods for resolving this compound diastereomers are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique that uses a chiral stationary phase (CSP) to selectively interact with each diastereomer, leading to different retention times and enabling their separation.
-
Diastereomeric Salt Crystallization: This classic method involves reacting the carboxylic acid group of this compound with a chiral base to form diastereomeric salts. These salts have different solubilities, allowing for the selective crystallization of one diastereomer.
-
Supercritical Fluid Chromatography (SFC): SFC is often considered a superior alternative to HPLC for preparative separations of stereoisomers due to its lower viscosity and higher diffusivity, which can lead to faster and more efficient separations.
Q3: How can I determine the diastereomeric ratio (d.r.) of my this compound mixture?
A3: The diastereomeric ratio of your this compound mixture can be accurately determined using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a common method for determining the d.r.[1] The signals of protons adjacent to the stereocenters often appear at different chemical shifts for each diastereomer, and the ratio of the integrals of these signals corresponds to the diastereomeric ratio. For more complex spectra, ¹³C NMR can also be utilized.
-
Chiral High-Performance Liquid Chromatography (HPLC): An analytical chiral HPLC method can be developed to separate the diastereomers. The ratio of the peak areas for each diastereomer will give the diastereomeric ratio.
-
Gas Chromatography (GC) with a chiral column: If the this compound can be derivatized to a volatile compound, chiral GC can be an effective method for determining the d.r.
Troubleshooting Guides
Chiral HPLC Separation
| Problem | Possible Cause(s) | Solution(s) |
| Poor or no separation of diastereomers. | Inappropriate chiral stationary phase (CSP). | Screen different types of CSPs (e.g., polysaccharide-based like Chiralpak®, or macrocyclic glycopeptide-based like Chirobiotic™). The choice of CSP is critical for achieving separation. |
| Suboptimal mobile phase composition. | Optimize the mobile phase by varying the solvent composition (e.g., hexane/isopropanol, hexane/ethanol for normal phase; acetonitrile/water, methanol/water with additives for reversed-phase). Small changes in the modifier percentage can have a significant impact on resolution. | |
| Incorrect temperature. | Vary the column temperature. Lower temperatures often enhance chiral recognition and improve resolution, but can also increase backpressure. | |
| Peak broadening or tailing. | Sample overload. | Reduce the amount of sample injected onto the column. |
| Incompatible injection solvent. | Dissolve the sample in the mobile phase or a weaker solvent. | |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. | |
| Poor peak shape (fronting or splitting). | Channeling in the column packing. | This often indicates a damaged column that needs to be replaced. |
| Injection of too large a volume or too strong a solvent. | Reduce the injection volume and ensure the injection solvent is weaker than the mobile phase. |
Diastereomeric Salt Crystallization
| Problem | Possible Cause(s) | Solution(s) |
| No crystallization occurs. | The diastereomeric salt is too soluble in the chosen solvent. | Screen a variety of solvents with different polarities. Anti-solvent addition can also be employed to induce crystallization. |
| Supersaturation has not been reached. | Concentrate the solution slowly. Seeding with a small crystal of the desired diastereomeric salt can initiate crystallization. | |
| The isolated solid has a low diastereomeric excess (d.e.). | The solubilities of the two diastereomeric salts are too similar in the chosen solvent. | Experiment with different chiral resolving agents. The choice of the resolving agent is crucial for forming salts with significantly different solubilities. Optimize the crystallization temperature profile (e.g., slow cooling). |
| Co-precipitation of both diastereomeric salts. | Use a less polar solvent or a solvent mixture to increase the solubility difference between the diastereomeric salts. Perform multiple recrystallizations to improve the d.e. | |
| Oily precipitate instead of crystals. | The diastereomeric salt has a low melting point or is not crystalline under the current conditions. | Try a different solvent system. Sometimes, the presence of a small amount of a co-solvent can promote crystallization. |
Experimental Protocols
Chiral HPLC Method Development for this compound Diastereomers
This protocol provides a general guideline for developing a chiral HPLC method. Specific conditions will need to be optimized for your particular mixture of this compound diastereomers.
1. Column Selection:
-
Start with a polysaccharide-based chiral stationary phase, such as a Chiralpak® AD-H or Chiralcel® OD-H column, as these have broad applicability for chiral separations.
2. Mobile Phase Screening (Normal Phase):
-
Prepare a stock solution of your this compound diastereomeric mixture in a suitable solvent (e.g., isopropanol).
-
Start with a mobile phase of 90:10 (v/v) n-hexane/isopropanol at a flow rate of 1.0 mL/min.
-
If no separation is observed, gradually increase the percentage of the polar modifier (isopropanol or ethanol) in increments of 5-10%.
-
If separation is still not achieved, try a different alcohol modifier (e.g., ethanol, n-propanol).
-
Acidic or basic additives (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine) can be added to the mobile phase to improve peak shape and selectivity, especially if the analyte has acidic or basic functional groups.
3. Detection:
-
Use a UV detector set at a wavelength where this compound has significant absorbance (e.g., around 210-220 nm).
4. Optimization:
-
Once a separation is observed, optimize the resolution by fine-tuning the mobile phase composition, flow rate, and column temperature.
Diastereomeric Salt Crystallization of this compound
This protocol outlines the general steps for resolving this compound diastereomers via crystallization of diastereomeric salts.
1. Selection of a Chiral Resolving Agent:
-
Choose a commercially available, enantiomerically pure chiral amine. Common choices include (R)-(+)-α-methylbenzylamine, (S)-(-)-α-methylbenzylamine, brucine, or quinine.
2. Salt Formation:
-
Dissolve one equivalent of the this compound diastereomeric mixture in a suitable solvent (e.g., ethyl acetate, methanol, or a mixture).
-
Add one equivalent of the chiral resolving agent dropwise at room temperature.
-
Stir the solution for a period to allow for complete salt formation.
3. Crystallization:
-
If a precipitate forms immediately, it can be filtered. If not, slowly cool the solution or partially evaporate the solvent to induce crystallization.
-
Seeding with a small amount of the desired diastereomeric salt crystal can be beneficial.
-
Allow the crystallization to proceed, often at a reduced temperature (e.g., 4 °C), for several hours to overnight.
4. Isolation and Analysis:
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Determine the diastereomeric excess (d.e.) of the crystalline material by chiral HPLC or NMR.
5. Liberation of the Enantiomerically Enriched this compound:
-
Dissolve the diastereomeric salt in water and acidify with a dilute acid (e.g., 1 M HCl) to protonate the carboxylic acid.
-
Extract the this compound into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.
Data Presentation
Table 1: Comparison of Chiral HPLC Columns for this compound Diastereomer Separation (Hypothetical Data)
| Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Resolution (Rs) | Diastereomeric Ratio (d.r.) |
| Chiralpak® AD-H | 90:10 Hexane/Isopropanol | 1.0 | 1.8 | 95:5 |
| Chiralcel® OD-H | 85:15 Hexane/Ethanol | 0.8 | 2.2 | 98:2 |
| Chirobiotic™ V | 70:30 Methanol/Water (0.1% TFA) | 1.0 | 1.5 | 92:8 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.
Visualizations
Caption: Workflow for the resolution of this compound diastereomers.
Caption: Troubleshooting logic for poor separation in chiral HPLC.
References
Technical Support Center: Scaling Up N-Boc-Dolaproine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals scaling up the synthesis of N-Boc-dolaproine from the laboratory to a pilot plant.
Troubleshooting Guide
Scaling up the synthesis of this compound can present several challenges. The following table outlines common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) at Pilot Plant Scale |
| Low Yield | - Incomplete reaction due to poor mixing or mass transfer. - Suboptimal reaction temperature. - Degradation of starting material or product. - Inefficient removal of byproducts (e.g., water in esterification). | - Mixing: Employ high-torque overhead stirrers. Consider impeller design for efficient mixing of slurries or viscous reaction mixtures. - Temperature Control: Utilize jacketed reactors with precise temperature control. Monitor and log internal reaction temperature continuously. - Reaction Time: Optimize reaction time based on in-process controls (e.g., HPLC) to avoid prolonged exposure to harsh conditions. - Byproduct Removal: For esterification, consider azeotropic distillation with a Dean-Stark trap to remove water. |
| Incomplete Boc Protection | - Insufficient stoichiometry of Boc-anhydride. - Poor solubility of dolaproine starting material. - Inadequate base strength or amount. - Presence of moisture inactivating Boc-anhydride. | - Reagent Stoichiometry: Increase the equivalents of Boc-anhydride (e.g., 1.2-1.5 eq). - Solubility: Use a co-solvent system. A mixture of water, methanol, and triethylamine (10:10:7) can improve the solubility of amine starting materials. For this compound, solvent systems like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline have been reported to achieve good solubility.[1] - Base: Use a stronger, non-nucleophilic base like DBU if necessary. Ensure adequate equivalents of the base are used. - Anhydrous Conditions: Ensure all solvents and reagents are anhydrous, and conduct the reaction under an inert atmosphere (e.g., nitrogen). |
| Formation of Side Products | - Di-Boc protection: Excessive Boc-anhydride or prolonged reaction time. - Epimerization: Harsh basic or acidic conditions. - Formation of triphenylphosphine oxide (in some synthesis routes): Difficult to remove at a large scale.[2] | - Di-Boc: Carefully control the stoichiometry of Boc-anhydride and monitor the reaction progress closely. - Epimerization: Use milder bases and acids. Control the reaction temperature to minimize epimerization. - Byproduct Removal: Design the synthesis route to avoid reagents that produce difficult-to-remove byproducts. If unavoidable, develop a scalable purification method, such as crystallization or selective extraction. |
| Difficult Purification | - Oily nature of this compound. - Co-elution of impurities during chromatography. - Difficulty in handling large volumes for extraction. | - Crystallization: Explore different solvent systems to induce crystallization. The dicyclohexylamine (DCHA) salt of this compound is a crystalline solid and can be a useful intermediate for purification.[2] - Chromatography: If chromatography is necessary, optimize the mobile phase for better separation. Consider using automated flash chromatography systems for larger quantities. - Extraction: Use a liquid-liquid centrifugal extractor for efficient and scalable extractions. |
| Heat Transfer Issues | - Exothermic or endothermic nature of the reaction. - Reduced surface area-to-volume ratio in larger reactors. | - Reactor Choice: Use jacketed reactors with a suitable heat transfer fluid. - Addition Rate: For exothermic reactions, control the rate of reagent addition to manage the heat evolution. - Monitoring: Continuously monitor the internal and jacket temperatures. |
| Mixing Inefficiencies | - High viscosity of the reaction mixture. - Formation of solids or slurries. | - Agitation: Use appropriately designed impellers (e.g., anchor, turbine) and optimize the stirring speed. - Baffles: Install baffles in the reactor to improve mixing and prevent vortex formation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the large-scale synthesis of this compound?
A1: The synthesis of this compound often starts from L-proline. A common intermediate is N-Boc-L-prolinal, which can be prepared from N-Boc-L-proline. The choice of the subsequent synthetic route will depend on factors such as stereoselectivity, yield, and scalability of each step.
Q2: How can I improve the solubility of dolaproine for the Boc protection step?
A2: Dolaproine, being an amino acid, can exhibit limited solubility in common organic solvents. To improve solubility, you can:
-
Use a mixture of solvents. For example, a ternary mixture of water, methanol, and triethylamine has been shown to be effective for Boc protection of aminoglycosides.
-
Consider using a co-solvent like DMSO or PEG300, which are known to solubilize a wide range of compounds.[1]
-
Convert the dolaproine to a more soluble salt form before the reaction.
Q3: What are the critical process parameters to monitor during the scale-up of the esterification step?
A3: The critical parameters for the esterification step include:
-
Temperature: To control the reaction rate and minimize side reactions.
-
Water Removal: Efficient removal of water is crucial to drive the equilibrium towards the product.
-
Catalyst Concentration: The amount of acid catalyst needs to be optimized to ensure a reasonable reaction rate without causing degradation.
-
Reaction Time: Prolonged reaction times at high temperatures can lead to decomposition.
Q4: Are there any specific safety precautions I should take when scaling up this synthesis?
A4: Yes, scaling up any chemical synthesis requires a thorough safety review. For this compound synthesis, consider the following:
-
Exothermic Reactions: The Boc protection step can be exothermic. Ensure your cooling system is adequate to handle the heat generated.
-
Reagent Handling: Handle all reagents, especially strong acids, bases, and flammable solvents, in a well-ventilated area and with appropriate personal protective equipment (PPE).
-
Pressure Build-up: Be aware of potential gas evolution, for example, the release of carbon dioxide during the Boc protection. Ensure the reactor is properly vented.
-
Material Compatibility: Ensure that all reactor materials and transfer lines are compatible with the chemicals being used.
Experimental Protocols
Lab-Scale Synthesis of this compound (Illustrative Example)
This protocol is a general representation and may require optimization.
Step 1: Boc Protection of Dolaproine
-
To a solution of dolaproine (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) in dioxane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the dioxane under reduced pressure.
-
Add water to the residue and wash with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with cold 1N HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain crude this compound.
Step 2: Purification via Dicyclohexylamine (DCHA) Salt Formation
-
Dissolve the crude this compound in a suitable solvent (e.g., ethyl acetate or diethyl ether).
-
Add dicyclohexylamine (1.0 eq) dropwise with stirring.
-
Stir the mixture at room temperature for 1-2 hours to allow for complete salt formation. A precipitate should form.
-
Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., hexane), and dry under vacuum to obtain the purified this compound DCHA salt.
-
To obtain the free acid, the DCHA salt can be treated with an acid (e.g., KHSO₄) in a biphasic system (e.g., ethyl acetate/water) and the organic layer containing the product can be separated and concentrated.
Visualizations
Experimental Workflow for this compound Synthesis Scale-Up
Caption: A comparison of laboratory and pilot plant workflows for this compound synthesis.
Logical Relationship of Scale-Up Challenges
Caption: Key challenges and corresponding solutions in the scale-up of this compound synthesis.
References
Validation & Comparative
Validating the Structure of N-Boc-dolaproine: A Comparative Guide Using ¹H and ¹³C NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthetic intermediates is paramount. This guide provides a comprehensive comparison for the validation of the N-Boc-dolaproine structure, a key component in the synthesis of potent anticancer agents like dolastatin 10, utilizing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
This document outlines the expected NMR spectral data for this compound and provides a detailed experimental protocol for acquiring comparable results. By presenting clear, tabulated data and a logical workflow, this guide serves as a practical tool for the verification of this crucial molecule's integrity.
Structural Confirmation by NMR: Data Comparison
The validation of the this compound structure relies on the precise chemical shifts and coupling constants observed in its ¹H and ¹³C NMR spectra. The following table summarizes the expected and reported spectral data for this compound, providing a benchmark for comparison with experimentally obtained spectra.
| ¹H NMR (Proton) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 4.08 - 4.02 | m | H-2' | ||
| 3.85 | dd | 8.0, 4.0 | H-3' | |
| 3.45 - 3.35 | m | H-5'a | ||
| 3.30 - 3.20 | m | H-5'b | ||
| 3.28 | s | OCH₃ | ||
| 2.75 | q | 7.2 | H-2 | |
| 2.05 - 1.80 | m | H-3'a, H-4' | ||
| 1.75 - 1.65 | m | H-3'b | ||
| 1.45 | s | C(CH₃)₃ (Boc) | ||
| 1.15 | d | 7.2 | CH₃-2 |
| ¹³C NMR (Carbon) | Chemical Shift (δ, ppm) | Assignment |
| 178.0 | C-1 | |
| 154.5 | C=O (Boc) | |
| 82.0 | C-3' | |
| 79.5 | C(CH₃)₃ (Boc) | |
| 60.5 | C-2' | |
| 57.0 | OCH₃ | |
| 46.5 | C-5' | |
| 42.0 | C-2 | |
| 28.5 | C(CH₃)₃ (Boc) | |
| 24.0 | C-4' | |
| 23.0 | C-3' | |
| 12.0 | CH₃-2 |
Note: The assignments are based on the standard numbering of the dolaproine and Boc protecting group moieties. The exact chemical shifts and coupling constants may vary slightly depending on the solvent and concentration used.
Experimental Protocol for NMR Analysis
To ensure consistency and comparability of results, the following detailed methodology for acquiring ¹H and ¹³C NMR spectra of this compound is recommended.
1. Sample Preparation:
-
Weigh 5-10 mg of the synthesized this compound sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer and Parameters:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce the connectivity of the protons.
-
Assign the signals in both ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound structure.
Workflow for Structural Validation
The following diagram illustrates the logical workflow for the validation of the this compound structure using NMR spectroscopy.
Caption: Logical workflow for the synthesis, purification, NMR analysis, and structural validation of this compound.
By following this guide, researchers can confidently validate the structure of their synthesized this compound, ensuring the quality and reliability of this critical building block for the development of innovative therapeutics.
comparative analysis of different N-Boc-dolaproine synthesis routes
For Researchers, Scientists, and Drug Development Professionals
N-Boc-dolaproine is a crucial chiral building block in the synthesis of several potent anticancer agents, most notably the dolastatins and their analogues. The efficient and stereoselective synthesis of this complex amino acid derivative is a key consideration in the development of these pharmaceuticals. This guide provides a comparative analysis of the most common synthetic routes to this compound, offering a detailed look at their respective methodologies, yields, and operational advantages and disadvantages.
At a Glance: Comparison of this compound Synthesis Routes
| Parameter | Reformatsky Reaction Route | Baylis-Hillman Reaction Route | Evans Aldol Condensation Route |
| Overall Yield | Variable (Intermediate yields reported up to 80.9%) | ~27% (4 steps) | High (Aldol addition step yields ~84%) |
| Key Reagents | Zinc, α-halo ester, N-Boc-L-prolinal | Tertiary amine/phosphine catalyst, acrylate, N-Boc-L-prolinal | Chiral oxazolidinone, boron triflate, N-Boc-L-prolinal |
| Reaction Conditions | Moderate temperatures (e.g., 25-35°C) | Room temperature (can be slow), ultrasound acceleration possible | Cryogenic temperatures (e.g., -78°C) for aldol addition |
| Stereoselectivity | Generally good, dependent on reaction conditions | Good, with potential for diastereomeric mixture separation | Excellent, highly diastereoselective (>97%) |
| Scalability & Cost | Potentially cost-effective and scalable | Milder conditions, but can have long reaction times | High cost of chiral auxiliary and cryogenic conditions can be a barrier to large-scale production |
Synthetic Route Overviews
The synthesis of this compound primarily revolves around the stereoselective formation of a key carbon-carbon bond. Three major strategies have emerged, each with its own distinct approach to achieving this transformation.
Reformatsky Reaction Route
This approach utilizes a zinc-mediated reaction between an α-halo ester and N-Boc-L-prolinal. The in situ generated organozinc reagent attacks the aldehyde to form the desired β-hydroxy ester intermediate, which is then further processed to yield this compound.
Advantages:
-
Avoids the use of strong bases.
-
Can be performed at moderate temperatures.
-
Potentially cost-effective for larger scale synthesis.
Disadvantages:
-
The activation of zinc can be sensitive to reaction conditions.
-
Requires careful control to achieve high diastereoselectivity.
Baylis-Hillman Reaction Route
The Baylis-Hillman reaction offers an alternative C-C bond formation strategy by reacting N-Boc-L-prolinal with an activated alkene, such as an acrylate, in the presence of a nucleophilic catalyst. This is followed by further transformations to arrive at the final product.
Advantages:
-
Atom-economical reaction.
-
Milder reaction conditions compared to the Evans aldol route.
Disadvantages:
-
The reaction can be notoriously slow, sometimes requiring several days.
-
Ultrasound irradiation may be necessary to accelerate the reaction.
-
Overall yields can be modest.
Evans Aldol Condensation Route
This highly stereocontrolled method employs a chiral auxiliary, typically an oxazolidinone, to direct the aldol condensation between an enolate and N-Boc-L-prolinal. The chiral auxiliary ensures high diastereoselectivity in the formation of the β-hydroxy carbonyl intermediate.
Advantages:
-
Excellent stereochemical control, leading to high purity of the desired diastereomer.
-
Well-established and reliable methodology.
Disadvantages:
-
Requires the use of expensive chiral auxiliaries.
-
The key aldol addition step must be carried out at very low temperatures (-78°C), which can be challenging and costly to scale up.
Experimental Protocols
Reformatsky Reaction for Intermediate Synthesis
This protocol is adapted from a patented multi-step synthesis.
Step 1: Synthesis of the Hydroxy Ester Intermediate
-
To a reaction vessel containing zinc powder (3.0 equivalents) in 2-methyltetrahydrofuran, add trimethylchlorosilane (0.5 equivalents) and heat to 50-60°C for 2-3 hours.
-
Cool the mixture to 30-35°C and add a solution of N-Boc-L-prolinal (1.0 equivalent) in 2-methyltetrahydrofuran.
-
Slowly add a solution of the bromo-acyl compound (0.8 equivalents) in 2-methyltetrahydrofuran.
-
Maintain the reaction at 30°C for 4 hours.
-
Quench the reaction with saturated ammonium chloride solution.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic phases, wash with brine, and concentrate to obtain the crude product.
-
Purify by column chromatography. This step has a reported yield of up to 80.9%.[1]
Subsequent Steps: The resulting hydroxy ester is then methylated and hydrolyzed to yield this compound. The overall yield for the complete sequence is not explicitly stated in the source.
Baylis-Hillman Reaction Route
The following is a general outline based on the work of Almeida and Coelho.
Step 1: Baylis-Hillman Adduct Formation
-
A mixture of N-Boc-prolinal and methyl acrylate is subjected to ultrasound irradiation in the presence of a suitable catalyst (e.g., DABCO).
-
The reaction progress is monitored until completion.
-
The resulting diastereomeric mixture of adducts is separated by column chromatography.
Subsequent Steps: The separated adduct undergoes diastereoselective double bond hydrogenation and subsequent hydrolysis of the ester to afford this compound. This four-step process has a reported overall yield of 27%.[2]
Evans Aldol Condensation of a Chiral Auxiliary
This procedure outlines the key stereodetermining aldol addition step.
Step 1: Asymmetric Aldol Addition
-
Dissolve the N-acyl chiral oxazolidinone (e.g., (R)-N-propionyl-4-benzyl-2-oxazolidinone) in an anhydrous solvent like dichloromethane and cool to -78°C.
-
Add a Lewis acid, such as dibutylboron triflate, followed by a tertiary amine (e.g., triethylamine) to form the boron enolate.
-
Add N-Boc-L-prolinal to the reaction mixture.
-
Allow the reaction to proceed at -78°C for several hours.
-
Quench the reaction and work up to isolate the crude aldol adduct.
-
The product can be purified by recrystallization. This step typically yields the desired syn-aldol adduct with high diastereoselectivity (>97%) and in good yield (around 84%).
Subsequent Steps: The chiral auxiliary is then cleaved, and the resulting intermediate is further processed to give this compound.
Visualizing the Synthetic Workflows
Caption: Workflow for the Reformatsky reaction route.
Caption: Workflow for the Baylis-Hillman reaction route.
Caption: Workflow for the Evans Aldol Condensation route.
Conclusion
The choice of synthetic route for this compound depends heavily on the specific requirements of the project, including scale, budget, and the need for high stereopurity. The Reformatsky reaction presents a potentially scalable and cost-effective option, although optimization may be required to maximize stereoselectivity. The Baylis-Hillman reaction offers a milder, albeit slower, alternative that may be suitable for smaller-scale syntheses where high throughput is not a primary concern. For applications demanding the highest levels of stereochemical purity, the Evans aldol condensation remains the gold standard, despite its higher cost and the challenges associated with cryogenic conditions. Researchers and process chemists must carefully weigh these factors to select the most appropriate synthetic strategy for their needs.
References
A Comparative Guide to Assessing the Purity of Synthesized N-Boc-dolaproine
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized intermediates like N-Boc-dolaproine is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient. This guide provides a comparative overview of key analytical techniques for assessing the chemical and chiral purity of this compound, complete with detailed experimental protocols and illustrative data.
Introduction
This compound is a crucial chiral building block in the synthesis of several potent anti-cancer agents, most notably dolastatin 10 and its analogues. Its stereochemistry and purity are critical for the biological activity of the final compound. This guide compares four common analytical methods for purity assessment:
-
High-Performance Liquid Chromatography (HPLC) for chemical purity.
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC) for enantiomeric excess.
-
Quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity assay.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification and profiling.
The following sections provide a head-to-head comparison of these techniques, their respective strengths and weaknesses, and detailed protocols for their application to this compound.
Comparison of Analytical Techniques for this compound Purity Assessment
The choice of analytical technique for purity assessment depends on the specific question being addressed – whether it is the quantification of the main component, the detection of trace impurities, or the determination of stereoisomeric ratio.
| Technique | Primary Application | Information Provided | Advantages | Limitations |
| HPLC (UV) | Chemical Purity | Percentage of the main peak area relative to the total peak area. | Robust, reproducible, widely available, good for quantifying known and unknown impurities. | Requires chromophoric impurities to be detectable by UV; response factors may vary for different impurities. |
| Chiral HPLC | Enantiomeric Purity | Percentage of the desired enantiomer relative to the undesired enantiomer (enantiomeric excess). | Directly separates and quantifies enantiomers. | Requires specialized and often expensive chiral stationary phases; method development can be time-consuming. |
| qNMR (¹H NMR) | Absolute Purity Assay | Absolute purity (w/w %) by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard. | Provides a direct, primary measure of purity without the need for a reference standard of the analyte itself; non-destructive. | Lower sensitivity compared to chromatographic methods for trace impurities; requires a highly pure internal standard. |
| LC-MS | Impurity Profiling | Molecular weight of the main component and impurities, enabling identification of process-related impurities and degradation products. | High sensitivity and specificity; provides structural information about impurities. | Quantification can be challenging without reference standards for each impurity; ion suppression effects can affect accuracy. |
Experimental Protocols
The following are detailed, illustrative protocols for the purity assessment of a synthesized batch of this compound.
HPLC Method for Chemical Purity
This method is designed to separate this compound from potential starting materials, reagents, and by-products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of synthesized this compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.
Illustrative Data:
| Peak | Retention Time (min) | Area (%) | Identity |
| 1 | 4.2 | 0.8 | Starting Material (e.g., N-Boc-L-prolinal) |
| 2 | 15.8 | 98.5 | This compound |
| 3 | 18.1 | 0.5 | By-product 1 |
| 4 | 21.3 | 0.2 | By-product 2 |
Chiral HPLC Method for Enantiomeric Excess
This method is crucial for determining the stereochemical purity of the synthesized this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Hexane:Ethanol:Trifluoroacetic Acid (90:10:0.1, v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of synthesized this compound in 1 mL of the mobile phase.
Illustrative Data:
| Enantiomer | Retention Time (min) | Area (%) |
| (2R,3R)-N-Boc-dolaproine (desired) | 12.5 | 99.8 |
| (2S,3S)-N-Boc-dolaproine (undesired) | 14.8 | 0.2 |
| Enantiomeric Excess (ee): | \multicolumn{2}{c | }{99.6% } |
qNMR for Absolute Purity Assay
This protocol provides a direct measure of the absolute purity of the synthesized material.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity (e.g., maleic acid, dimethyl sulfone).
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean vial.
-
Accurately weigh approximately 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Parameters:
-
Pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest (typically 30-60 seconds).
-
Sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Integrate a well-resolved proton signal of this compound (e.g., the methoxy protons) and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Illustrative Data:
| Parameter | This compound | Internal Standard (Maleic Acid) |
| Mass (mg) | 10.25 | 5.12 |
| MW ( g/mol ) | 287.35 | 116.07 |
| Integrated Signal | Methoxy protons | Vinylic protons |
| Number of Protons (N) | 3 | 2 |
| Integral Value (I) | 1.00 | 0.85 |
| Purity of Standard (P_std) | - | 99.9% |
| Calculated Purity: | \multicolumn{2}{c | }{98.7% (w/w) } |
LC-MS for Impurity Profiling
This method is used to identify potential impurities by their mass-to-charge ratio.
-
Instrumentation: LC-MS system (e.g., HPLC coupled to a Q-TOF or Orbitrap mass spectrometer).
-
LC Conditions: Use the same HPLC method as described for chemical purity.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: m/z 100-1000.
-
Data Acquisition: Full scan mode to detect all ions. A subsequent targeted MS/MS experiment can be performed on the detected impurity masses to obtain fragmentation data for structural elucidation.
-
Illustrative Data:
| Retention Time (min) | Observed m/z [M+H]⁺ | Proposed Identity | Possible Origin |
| 4.2 | 200.1285 | N-Boc-L-prolinal | Unreacted starting material |
| 15.8 | 288.1754 | This compound | Product |
| 18.1 | 302.1911 | Methylated this compound | Over-methylation during synthesis |
| 21.3 | 232.1492 | De-carboxylated this compound | Degradation product |
Visualizing the Purity Assessment Workflow
The following diagram illustrates the logical flow of assessing the purity of synthesized this compound, from the initial synthesis to the final purity statement, incorporating the different analytical techniques discussed.
Caption: Workflow for the comprehensive purity assessment of this compound.
Conclusion
A multi-faceted approach is essential for the thorough assessment of synthesized this compound's purity. While HPLC provides a general overview of chemical purity, it is crucial to supplement this with chiral HPLC to ensure the correct stereoisomer has been synthesized with high enantiomeric excess. For a definitive, quantitative measure of purity, qNMR serves as an excellent primary method. Finally, LC-MS is an indispensable tool for identifying and profiling any process-related impurities or degradation products, which is critical for process optimization and ensuring the quality of the final drug substance. By employing a combination of these techniques, researchers can have high confidence in the quality of their synthesized this compound.
A Comparative Analysis of Synthetic Routes to N-Boc-dolaproine for Researchers and Drug Development Professionals
N-Boc-dolaproine, a crucial chiral building block in the synthesis of the potent anticancer agent dolastatin 10 and its analogues (auristatins), is the subject of extensive research in medicinal chemistry and drug development. The efficiency and cost-effectiveness of its synthesis are paramount for advancing preclinical and clinical studies. This guide provides a detailed comparison of four prominent synthetic methods for this compound, offering a cost-benefit analysis supported by experimental data to aid researchers in selecting the most suitable approach for their needs.
Executive Summary
This guide evaluates four distinct stereoselective synthesis methods for this compound, each commencing from readily available L-proline derivatives. The methods analyzed are:
-
Stereospecific Aldol Reaction (Pettit Method)
-
Baylis-Hillman Reaction
-
Ruthenium-Catalyzed Asymmetric Hydrogenation
-
Reformatsky Reaction
A comprehensive comparison of these methods, based on overall yield, number of steps, key reagents, and a qualitative cost analysis, is presented below.
Comparison of this compound Synthesis Methods
| Method | Starting Material | Key Reagents/Steps | Overall Yield | Number of Steps | Cost-Benefit Analysis |
| Stereospecific Aldol Reaction | N-Boc-L-prolinal | Chiral oxazolidinone, Dibutylboron triflate, Methylation | ~45-60% | 4 | Benefit: High stereoselectivity and good yields. Cost: Requires a chiral auxiliary and cryogenic conditions (-78 °C), which can increase operational costs. |
| Baylis-Hillman Reaction | N-Boc-L-prolinal | Methyl acrylate, DABCO, Diastereoselective hydrogenation | ~27% | 4 | Benefit: Utilizes readily available and inexpensive reagents. Cost: Lower overall yield and requires chromatographic separation of diastereomers, which can be time-consuming and costly on a larger scale. |
| Ruthenium-Catalyzed Asymmetric Hydrogenation | (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | Ruthenium catalyst (e.g., [RuCl(p-cymene)(S,S)-TsDPEN]), Hydrogenation | High (not specified) | 3 | Benefit: Potentially high efficiency and stereoselectivity in a key step. Cost: Ruthenium catalysts can be expensive, and high-pressure hydrogenation requires specialized equipment. |
| Reformatsky Reaction | N-Boc-L-prolinal | α-bromo ester, Activated zinc, Methylation, Hydrolysis | Good (not specified) | 3 | Benefit: Reported to be suitable for industrial-scale production due to relatively low-cost materials and good yields. Cost: Requires careful activation of zinc and control of reaction conditions. |
Detailed Experimental Protocols and Method Analysis
Stereospecific Aldol Reaction (Pettit Method)
This classic approach, developed by Pettit and colleagues, relies on a highly diastereoselective aldol reaction between N-Boc-L-prolinal and a chiral oxazolidinone propionate enolate.
Experimental Protocol:
-
Aldol Condensation: A solution of the chiral N-propionyl oxazolidinone in dichloromethane is cooled to -78 °C. Dibutylboron triflate and triethylamine are added sequentially, followed by the addition of N-Boc-L-prolinal. The reaction mixture is stirred at -78 °C and then warmed to room temperature.
-
Methylation: The resulting aldol adduct is treated with a methylating agent, such as methyl iodide, in the presence of a base like sodium hydride in tetrahydrofuran (THF).
-
Hydrolysis of Chiral Auxiliary: The oxazolidinone auxiliary is cleaved by hydrolysis with lithium hydroxide in a mixture of THF and water.
-
Acidification and Extraction: The reaction mixture is acidified, and the this compound is extracted with an organic solvent.
Cost-Benefit Analysis:
This method's primary advantage is its high stereocontrol, leading to a product with high optical purity. The yields for the key methylation and hydrolysis steps are reported to be high (60-80% for methylation and 83-93% for cleavage)[1]. However, the use of a chiral auxiliary and the requirement for cryogenic temperatures for the aldol reaction can increase the overall cost, particularly at a larger scale.
Synthesis Workflow:
Caption: Stereospecific Aldol Reaction Workflow for this compound Synthesis.
Baylis-Hillman Reaction
This approach offers a straightforward synthesis utilizing the Baylis-Hillman reaction to form the carbon-carbon bond.
Experimental Protocol:
-
Baylis-Hillman Reaction: N-Boc-L-prolinal is reacted with methyl acrylate in the presence of a catalyst, typically 1,4-diazabicyclo[2.2.2]octane (DABCO), often under ultrasound irradiation to accelerate the reaction and minimize racemization. This step produces a mixture of diastereomers.
-
Chromatographic Separation: The diastereomeric Baylis-Hillman adducts are separated by column chromatography.
-
Diastereoselective Hydrogenation: The desired diastereomer is then subjected to hydrogenation to reduce the double bond.
-
Ester Hydrolysis: The methyl ester is hydrolyzed using a base, such as lithium hydroxide, to yield this compound.
Cost-Benefit Analysis:
The main advantage of this method is the use of simple and inexpensive starting materials and catalysts. However, the overall yield is modest, reported to be around 27%[2]. The necessity of separating diastereomers via chromatography can be a significant drawback for large-scale synthesis, increasing both time and solvent costs.
Synthesis Workflow:
Caption: Baylis-Hillman Reaction Workflow for this compound Synthesis.
Ruthenium-Catalyzed Asymmetric Hydrogenation
This method employs a ruthenium catalyst for the key stereoselective step, offering a potentially more direct route.
Experimental Protocol:
-
Precursor Synthesis: (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is converted to a suitable precursor for the hydrogenation, such as an unsaturated ester.
-
Asymmetric Hydrogenation: The unsaturated precursor is hydrogenated under a hydrogen atmosphere using a chiral ruthenium catalyst, for example, [RuCl(p-cymene)(S,S)-TsDPEN]. This step establishes the desired stereochemistry.
-
Hydrolysis: The resulting ester is hydrolyzed to afford this compound.
Cost-Benefit Analysis:
The primary advantage of this route is the potential for high enantioselectivity in the key hydrogenation step. However, ruthenium catalysts are generally expensive, which can significantly impact the overall cost. Furthermore, high-pressure hydrogenation requires specialized and certified equipment, which may not be available in all research laboratories.
Synthesis Workflow:
Caption: Ruthenium-Catalyzed Hydrogenation Workflow for this compound Synthesis.
Reformatsky Reaction
This method, particularly noted for its potential scalability, utilizes a zinc-mediated Reformatsky reaction.
Experimental Protocol:
-
Reformatsky Reaction: N-Boc-L-prolinal is reacted with an α-bromo ester in the presence of activated zinc powder in a suitable solvent like tetrahydrofuran (THF).
-
Methylation: The resulting β-hydroxy ester is then methylated.
-
Hydrolysis: The final step involves the hydrolysis of the ester to yield this compound.
Cost-Benefit Analysis:
A key advantage of this method is its suitability for industrial production, as it employs relatively inexpensive starting materials and reagents. The yields are reported to be good, and the process is described as being straightforward to operate on a larger scale. However, the activation of zinc is a critical step that requires careful control to ensure high reactivity and reproducibility.
Synthesis Workflow:
Caption: Reformatsky Reaction Workflow for this compound Synthesis.
Conclusion
The choice of a synthetic route for this compound depends heavily on the specific requirements of the research or development program. For laboratory-scale synthesis where high stereopurity is paramount, the Stereospecific Aldol Reaction (Pettit Method) is a robust and well-established option, despite its higher operational costs. The Baylis-Hillman Reaction offers a more economical alternative, though at the expense of overall yield and with the added complication of diastereomer separation. For researchers with access to specialized equipment, the Ruthenium-Catalyzed Asymmetric Hydrogenation presents a potentially efficient and highly stereoselective route, although the cost of the catalyst is a significant consideration. Finally, for process development and larger-scale production, the Reformatsky Reaction appears to be a promising and cost-effective approach.
Researchers and drug development professionals are encouraged to carefully consider the trade-offs between yield, stereoselectivity, cost of reagents and equipment, and scalability when selecting a synthesis method for this critical building block.
References
N-Boc-Dolaproine Derivatives in Anticancer Research: A Comparative Guide
N-Boc-dolaproine serves as a crucial chiral building block in the synthesis of a class of highly potent anticancer agents known as dolastatin 10 analogs. While this compound itself is not the active therapeutic agent, its incorporation into the pentapeptide structure of these analogs is vital for their profound cytotoxic activity against a range of cancer cell lines. This guide provides a comparative analysis of the efficacy of key dolastatin 10 derivatives, presenting supporting experimental data, detailed methodologies, and visualizations of the underlying molecular mechanisms.
Comparative Efficacy of Dolastatin 10 Analogs
The anticancer activity of dolastatin 10 and its synthetic analogs, often referred to as auristatins, is typically evaluated by their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values. Lower values indicate higher potency. The following table summarizes the in vitro cytotoxicity of prominent dolastatin 10 derivatives across various human cancer cell lines.
| Compound | Cancer Cell Line | Cell Type | IC50 / GI50 (nM) | Reference |
| Dolastatin 10 | L1210 | Murine Leukemia | 0.03 | |
| NCI-H69 | Small Cell Lung Cancer | 0.059 | ||
| DU-145 | Prostate Cancer | 0.5 | ||
| HT-29 | Colon Carcinoma | 0.06 | ||
| MCF7 | Breast Adenocarcinoma | 0.03 | ||
| TZT-1027 (Soblidotin) | Meth A | Murine Fibrosarcoma | - (High in vivo activity) | |
| Auristatin PE | P388 | Murine Leukemia | Comparable to Dolastatin 10 | |
| Monomethyl Auristatin E (MMAE) | MOLM13 | Acute Myeloid Leukemia | GI50 = 0.057 | |
| Dolastatinol | MDA-MB-231 | Triple-Negative Breast Cancer | 1.54 | |
| BT474 | HER2-Positive Breast Cancer | 0.95 | ||
| SKBR3 | HER2-Positive Breast Cancer | 2.3 | ||
| DA-1 | PC-3 | Prostate Cancer | 0.2 | |
| Auristatin TP (sodium phosphate) | P388 | Murine Leukemia | GI50 10⁻²–10⁻⁴ µg/mL | |
| Auristatin 2-AQ | P388 | Murine Leukemia | GI50 10⁻²–10⁻³ µg/mL | |
| Auristatin 6-AQ | P388 | Murine Leukemia | GI50 10⁻⁴ µg/mL |
Mechanism of Action: Tubulin Polymerization Inhibition
Dolastatin 10 and its derivatives exert their potent anticancer effects primarily by disrupting microtubule dynamics, which are essential for cell division. These compounds bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization. This interference with microtubule formation and function leads to cell cycle arrest, predominantly in the G2/M phase, and subsequently induces apoptosis (programmed cell death).
The following diagram illustrates the signaling pathway initiated by tubulin inhibition.
Caption: Mechanism of action of Dolastatin 10 derivatives.
Experimental Protocols
The evaluation of the anticancer efficacy of this compound derivatives (as part of dolastatin 10 analogs) involves a series of standardized in vitro assays.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to measure the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight in a complete culture medium.
-
Compound Treatment: The cells are then treated with various concentrations of the dolastatin 10 analog for a defined period (e.g., 72 or 96 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals, formed by metabolically active cells, are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.
Tubulin Polymerization Assay
This assay directly measures the effect of the compounds on the formation of microtubules from purified tubulin.
-
Reaction Mixture: A reaction mixture containing purified tubulin, GTP, and a polymerization buffer is prepared.
-
Compound Addition: The dolastatin 10 analog is added to the reaction mixture at various concentrations.
-
Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.
-
Turbidity Measurement: The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a spectrophotometer.
-
Data Analysis: The IC50 value for tubulin polymerization inhibition is determined by comparing the extent of polymerization in the presence and absence of the compound.
Cell Cycle Analysis
Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Cells are treated with the dolastatin 10 analog for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.
-
Staining: The fixed cells are treated with RNase and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified to determine if the compound induces cell cycle arrest at a specific phase.
The following diagram outlines the general experimental workflow for evaluating these anticancer agents.
Caption: General workflow for anticancer evaluation.
Conclusion
Derivatives of this compound, specifically the dolastatin 10 analogs, represent a class of exceptionally potent antineoplastic agents. Their mechanism of action, centered on the inhibition of tubulin polymerization, is well-established and leads to profound cytotoxicity in a wide array of cancer cell lines at nanomolar and even picomolar concentrations. The modular nature of their synthesis allows for the generation of diverse analogs with tailored properties, some of which have been successfully utilized as payloads in antibody-drug conjugates, further enhancing their therapeutic potential. The consistent and robust data from in vitro studies underscore the significance of the dolastatin family of compounds in the landscape of anticancer drug discovery.
A Comparative Guide to Protecting Group Strategies in Dolaproine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of dolaproine, a key component of the potent anticancer agent dolastatin 10, presents unique challenges due to its complex stereochemistry. The strategic use of protecting groups for the secondary amine of the proline ring is critical for a successful and efficient synthesis. This guide provides an objective comparison of three common amine protecting group strategies—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—in the context of dolaproine synthesis. While the Boc group is the most widely documented protecting group for this specific synthesis, this guide also explores the potential application and comparative performance of Cbz and Fmoc based on their established use in similar chemical contexts.
At a Glance: Comparison of Protecting Group Strategies
The choice of a protecting group is a pivotal decision in the synthetic route to dolaproine, influencing factors such as yield, purification, and the conditions required for deprotection. The following table summarizes the key characteristics of the Boc, Cbz, and Fmoc protecting groups.
| Feature | tert-Butoxycarbonyl (Boc) | Carboxybenzyl (Cbz) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Acidic (e.g., TFA, HCl) | Hydrogenolysis (e.g., H₂, Pd/C) | Basic (e.g., Piperidine in DMF) |
| Orthogonality | Orthogonal to Fmoc and Cbz | Orthogonal to Boc and Fmoc | Orthogonal to Boc and Cbz |
| Stability | Stable to basic and hydrogenolytic conditions. | Stable to acidic and basic conditions. | Stable to acidic and hydrogenolytic conditions. |
| Reported Use in Dolaproine Synthesis | Yes, widely documented.[1] | Not directly reported for dolaproine, but used for the related dolaphenine synthesis.[2] | Not directly reported for dolaproine. |
| Potential Advantages | Well-established protocol, high yields reported.[1] | Mild, neutral deprotection conditions. | Mild deprotection, suitable for automated synthesis. |
| Potential Disadvantages | Harsh acidic deprotection may not be suitable for sensitive substrates. | Requires specialized hydrogenation equipment; catalyst can sometimes be problematic. | The dibenzofulvene byproduct from deprotection can be reactive. |
Quantitative Data Summary
The following table presents indicative yields for the key steps in dolaproine synthesis using the established N-Boc protecting group strategy. Data for N-Cbz and N-Fmoc strategies are extrapolated based on typical yields observed in similar syntheses, as direct comparative data for dolaproine is not available in the literature.
| Step | N-Boc Strategy (Reported Yield) | N-Cbz Strategy (Projected Yield) | N-Fmoc Strategy (Projected Yield) |
| Protection of Proline Derivative | ~80-90% | ~85-95% | ~90-98% |
| Key Coupling/Condensation Step | ~42-81%[1] | ~60-70% (based on dolaphenine synthesis)[2] | ~70-85% (based on standard peptide couplings) |
| Deprotection | High (>95%) | High (>95%) | High (>95%) |
| Overall Projected Yield | Moderate to Good | Moderate | Moderate to Good |
Experimental Protocols
N-Boc-Dolaproine Synthesis (Established Protocol)
This protocol is based on a documented industrial-scale synthesis of this compound.[1]
Step 1: Reformatsky Reaction
-
To a reaction flask, add zinc powder (3.0 equiv.) and 2-methyltetrahydrofuran (20 volumes).
-
Replace the atmosphere with nitrogen (oxygen content ≤1.0%).
-
Add trimethylchlorosilane (0.5 equiv.) dropwise and heat the mixture to 50-60°C for 2-3 hours.
-
Cool the system to 30-35°C and add a solution of N-Boc-L-prolinaldehyde (1.0 equiv.) in 2-methyltetrahydrofuran dropwise, stirring for 25 minutes.
-
Slowly add a solution of a bromo-spiroketal derivative (compound 2 in the patent, 0.8 equiv.) in 2-methyltetrahydrofuran. Initially, add ~20% of the solution, stir for 0.5-1 hour, and then add the remainder.
-
Maintain the temperature at 30°C and continue the reaction for 4 hours, monitoring by HPLC until the starting bromo compound is less than 5%.
-
Quench the reaction with saturated ammonium chloride solution.
-
Separate the organic phase, and extract the aqueous phase twice with ethyl acetate.
-
Combine the organic phases, wash with saturated sodium chloride solution, and concentrate to obtain the crude product.
-
Purify by column chromatography to yield the coupled product (Reported yield: 80.9%).[1]
Step 2: Methylation and Hydrolysis (Not detailed in the provided patent snippet)
-
The subsequent steps would involve methylation of the hydroxyl group and hydrolysis of the spiroketal to afford this compound.
Step 3: Deprotection of N-Boc Group
-
Dissolve the this compound in a suitable solvent (e.g., dichloromethane).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.
-
The resulting dolaproine salt can be used directly or neutralized.
Proposed N-Cbz-Dolaproine Synthesis (Extrapolated from Dolaphenine Synthesis)
This proposed protocol adapts the methodology used for the synthesis of Cbz-(S)-dolaphenine.[2]
Step 1: Protection of L-Proline Derivative
-
Dissolve the proline derivative in a suitable solvent system (e.g., a mixture of water and an organic solvent like dioxane).
-
Cool the solution in an ice bath and add a base (e.g., sodium bicarbonate).
-
Slowly add benzyl chloroformate (Cbz-Cl) while maintaining the basic pH.
-
Stir the reaction for several hours at room temperature.
-
After completion, perform an appropriate workup to isolate the N-Cbz protected proline derivative.
Step 2: Coupling Reaction (Analogous to the N-Boc strategy)
-
The N-Cbz-prolinaldehyde would be used in a similar coupling reaction as described for the N-Boc derivative (e.g., an aldol or Reformatsky reaction). The specific conditions may require optimization.
Step 3: Deprotection of N-Cbz Group
-
Dissolve the N-Cbz-dolaproine in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain dolaproine.
Proposed N-Fmoc-Dolaproine Synthesis (Based on General Peptide Synthesis Protocols)
This proposed protocol is based on standard procedures for Fmoc protection and deprotection in peptide synthesis.
Step 1: Protection of L-Proline Derivative
-
Dissolve the proline derivative in an aqueous solution of a base like sodium bicarbonate or in an anhydrous solvent with an organic base like pyridine.
-
Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu in a suitable solvent (e.g., dioxane or DMF).
-
Stir the reaction at room temperature for several hours.
-
Perform an appropriate workup to isolate the N-Fmoc protected proline derivative.
Step 2: Coupling Reaction (Analogous to the N-Boc strategy)
-
The N-Fmoc-prolinaldehyde would be utilized in a coupling reaction similar to the one described for the N-Boc analogue. Optimization of the reaction conditions would be necessary.
Step 3: Deprotection of N-Fmoc Group
-
Dissolve the N-Fmoc-dolaproine in N,N-dimethylformamide (DMF).
-
Add a solution of 20% piperidine in DMF.
-
Stir the reaction at room temperature for 10-30 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the reaction mixture can be worked up to isolate the deprotected dolaproine.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the protecting group strategies.
Caption: Synthetic workflow for dolaproine using different protecting groups.
Conclusion
The N-Boc protecting group strategy remains the most extensively validated and documented approach for the synthesis of dolaproine, with established protocols and reported yields. While the N-Cbz and N-Fmoc strategies offer the advantages of orthogonal deprotection conditions, their application to dolaproine synthesis has not been explicitly detailed in the scientific literature. The proposed synthetic routes for Cbz- and Fmoc-protected dolaproine are based on established chemical principles and successful applications in similar molecular contexts. The choice of the optimal protecting group will ultimately depend on the specific requirements of the synthesis, including the presence of other sensitive functional groups in the molecule and the desired scale of the reaction. Further experimental investigation is warranted to fully evaluate the efficacy of Cbz and Fmoc protecting groups in the synthesis of dolaproine and to provide a direct comparison of their performance against the established Boc-based methodology.
References
literature review of N-Boc-dolaproine applications and outcomes
For Researchers, Scientists, and Drug Development Professionals
N-Boc-dolaproine is a crucial chiral building block in the synthesis of the potent antineoplastic agent Dolastatin 10 and its structurally related analogues, known as auristatins. These compounds have demonstrated significant cytotoxic activity against a range of cancer cell lines, primarily by inhibiting tubulin polymerization, a key process in cell division. This guide provides a comprehensive comparison of the synthetic routes to this compound, its applications in the development of Dolastatin 10 analogues, and the outcomes of these applications, supported by experimental data.
Synthesis of this compound: A Comparative Analysis
The stereoselective synthesis of this compound is a critical step in the production of Dolastatin 10 and its derivatives. Several synthetic strategies have been developed, each with its own advantages and disadvantages in terms of yield, stereoselectivity, and scalability. The most prominent methods include the Baylis-Hillman reaction, aldol condensation, and a Reformatsky-type reaction.
Table 1: Comparison of Synthetic Routes to this compound
| Synthetic Route | Key Reagents | Typical Overall Yield | Stereoselectivity | Key Advantages | Key Disadvantages |
| Baylis-Hillman Reaction | N-Boc-prolinal, methyl acrylate, DABCO | ~27%[1] | Diastereomeric mixture, separable by chromatography[1] | Milder reaction conditions, avoids highly reactive intermediates. | Can be slow, may require optimization to control stereochemistry.[1] |
| Aldol Condensation | Chiral oxazolidinone, S-prolinal, dibutylboron triflate | 60-80% (for the key condensation step) | High diastereoselectivity | High yields and excellent stereocontrol. | Requires cryogenic temperatures (-78 °C), use of expensive chiral auxiliaries. |
| Reformatsky-Type Reaction | N-Boc-L-prolinal, bromo-ester, activated zinc | Yields up to 80.9% for the initial adduct[2] | Good diastereoselectivity | Milder conditions than traditional aldol reactions, good yields. | Requires activation of zinc, can be sensitive to reaction conditions.[2] |
Detailed Experimental Protocols
Baylis-Hillman Reaction for this compound Synthesis
This protocol is adapted from a reported stereoselective synthesis.[1]
Materials:
-
N-Boc-prolinal
-
Methyl acrylate
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Methanol
-
Ultrasound bath
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-Boc-prolinal (1.0 eq) in methanol, add methyl acrylate (1.5 eq) and DABCO (0.2 eq).
-
The reaction mixture is subjected to ultrasound irradiation at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by silica gel column chromatography to separate the diastereomers of the Baylis-Hillman adduct.
-
The desired diastereomer is then subjected to a diastereoselective double bond hydrogenation, followed by hydrolysis of the ester function to yield this compound.
Aldol Condensation for this compound Synthesis
This protocol is based on a highly stereoselective approach.
Materials:
-
Chiral N-acyloxazolidinone
-
n-Butyllithium (n-BuLi) or other suitable base
-
Dibutylboron triflate (Bu₂BOTf)
-
N-Boc-S-prolinal
-
Anhydrous dichloromethane (DCM)
-
-78 °C cooling bath (e.g., dry ice/acetone)
Procedure:
-
A solution of the chiral N-acyloxazolidinone in anhydrous DCM is cooled to -78 °C.
-
A solution of n-BuLi is added dropwise to generate the lithium enolate.
-
Dibutylboron triflate is then added to form the boron enolate.
-
A solution of N-Boc-S-prolinal in anhydrous DCM is added dropwise to the reaction mixture at -78 °C.
-
The reaction is stirred at -78 °C for several hours and then warmed to room temperature.
-
The reaction is quenched, and the product is extracted and purified.
-
Subsequent methylation and cleavage of the chiral auxiliary yield this compound.
Applications of this compound in Dolastatin 10 Analogues
This compound serves as the P4 subunit in the pentapeptide structure of Dolastatin 10.[3][4] Modifications of this and other subunits have led to the development of numerous analogues with improved pharmacological properties, such as enhanced potency and reduced toxicity. These analogues are often used as payloads in antibody-drug conjugates (ADCs), which target cancer cells specifically.[5]
Signaling Pathway of Dolastatin 10 and its Analogues
Dolastatin 10 and its analogues exert their cytotoxic effects by disrupting microtubule dynamics. They bind to the vinca domain of tubulin, inhibiting its polymerization into microtubules. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).
Caption: Signaling pathway of Dolastatin 10.
Experimental Workflow: Synthesis of a Dolastatin 10 Analogue
The synthesis of a Dolastatin 10 analogue typically involves a convergent approach where peptide fragments are synthesized separately and then coupled together.
References
- 1. researchgate.net [researchgate.net]
- 2. CN111393346A - Synthesis of this compound and Boc-Dap DCHA - Google Patents [patents.google.com]
- 3. Synthesis and Evaluation of Linear and Macrocyclic Dolastatin 10 Analogues Containing Pyrrolidine Ring Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking N-Boc-Dolaproine Synthesis: A Comparative Guide to Published Methods
For Researchers, Scientists, and Drug Development Professionals
N-Boc-dolaproine is a critical chiral building block in the synthesis of dolastatin 10 and its potent anticancer analogue, auristatin. The efficient and stereoselective synthesis of this unnatural amino acid is paramount for the development of antibody-drug conjugates (ADCs) and other targeted cancer therapies. This guide provides an objective comparison of prominent published methods for the synthesis of this compound, supported by experimental data to inform methodology selection in research and development settings.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound has been approached through several distinct chemical strategies. This guide focuses on three prominent methods: a zinc-activated Reformatsky reaction, a cobalt-catalyzed variation of the Reformatsky reaction, and a Baylis-Hillman reaction. Each method offers a unique set of advantages and disadvantages in terms of yield, stereoselectivity, reaction conditions, and scalability.
| Parameter | Method A: Zinc-Activated Reformatsky Reaction | Method B: Cobalt-Catalyzed Reformatsky Reaction | Method C: Baylis-Hillman Reaction |
| Key Reaction | Zinc-powder activated Reformatsky reaction | Cobalt-phosphine complex directed Reformatsky reaction | Baylis-Hillman reaction of N-Boc-prolinal and methyl acrylate |
| Starting Materials | N-Boc-L-prolinal, α-bromo ester, Zinc powder | N-Boc-L-prolinal, α-bromo amide, Cobalt catalyst | N-Boc-L-prolinal, Methyl acrylate, DABCO |
| Overall Yield | ~51-81% (crude, depending on substrate)[1] | Not explicitly stated in abstracts | ~27% (over four steps)[2] |
| Reaction Time | 3-4 hours for the key Reformatsky step[1] | Not explicitly stated in abstracts | 4-5 days (can be shortened with ultrasound)[3] |
| Key Advantages | Good yields, readily available reagents, suitable for larger scale.[1] | Stereospecific approach. | Avoids the use of highly reactive organometallic reagents.[2] |
| Key Disadvantages | Requires careful control of reaction conditions. | In-situ preparation of the cobalt reagent can be challenging, and removal of triphenylphosphine oxide byproduct can be difficult on a large scale.[1] | Long reaction times, potential for racemization, and requires chromatographic separation of diastereomers.[2][3] |
| Stereocontrol | Diastereoselective addition to N-Boc-prolinal. | Directed by the cobalt-phosphine complex. | Diastereoselective hydrogenation of the double bond.[2] |
Experimental Protocols
Method A: Zinc-Activated Reformatsky Reaction
This method, adapted from patent literature, involves a three-step process commencing with a Reformatsky reaction, followed by methylation and hydrolysis.
Step 1: Reformatsky Reaction
-
To a reaction vessel, add 20 volumes of tetrahydrofuran and 1.0 equivalent of zinc powder.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon) until the oxygen content is ≤1.0%.
-
Add 0.5 equivalents of trimethylchlorosilane and heat the mixture to 40-50°C with stirring for 1-2 hours.
-
Cool the system to 10-20°C and add a solution of 1.0 equivalent of N-Boc-L-prolinal in tetrahydrofuran, stirring for 20-25 minutes.
-
Slowly add a solution of 0.8 equivalents of the corresponding α-bromo ester in tetrahydrofuran. Initially, add approximately 20% of the solution and stir for 0.5-1 hour before adding the remainder.
-
Maintain the temperature at 30°C and continue the reaction for 3-4 hours, monitoring the consumption of the bromo ester by HPLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic phase and extract the aqueous phase twice with ethyl acetate.
-
Combine the organic phases, wash twice with saturated sodium chloride solution, and concentrate under reduced pressure to obtain the crude β-hydroxy ester intermediate.[1]
-
Purify the crude product by column chromatography.[1]
Step 2: Methylation
-
The subsequent methylation of the hydroxyl group is carried out using a suitable methylating agent (e.g., methyl iodide, dimethyl sulfate) in an appropriate solvent (e.g., THF, DCM).[1]
Step 3: Hydrolysis
-
The final step involves the hydrolysis of the ester to yield this compound.[1]
Method B: Cobalt-Catalyzed Reformatsky Reaction
This stereospecific synthesis was reported by Pettit and Grealish and utilizes a cobalt-phosphine complex to direct the reaction.
Detailed experimental protocol for this method requires access to the full text of the publication: G. R. Pettit and M. P. Grealish, J. Org. Chem. 2001, 66, 25, 8640–8642. The general approach involves the in-situ preparation of a cobalt catalyst which then mediates the addition of an α-bromo amide to N-Boc-L-prolinal. A key challenge noted in subsequent literature is the removal of triphenylphosphine oxide, a byproduct of the reaction, which can complicate purification, especially at a larger scale.[1]
Method C: Baylis-Hillman Reaction
This approach, developed by Almeida and Coelho, offers an alternative pathway that avoids traditional organometallic reagents.
Step 1: Baylis-Hillman Reaction
-
Combine N-Boc-prolinal and methyl acrylate in the presence of a catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO).
-
The reaction is typically allowed to proceed for 4-5 days. The use of ultrasound has been reported to reduce the reaction time.[3]
-
The resulting diastereomeric mixture of Baylis-Hillman adducts is separated by column chromatography.[2]
Step 2: Diastereoselective Hydrogenation
-
The separated chiral adduct undergoes a diastereoselective hydrogenation of the double bond.[2]
Step 3: Hydrolysis
-
The final step is the hydrolysis of the methyl ester to afford this compound.[2]
Visualizing the Comparison Workflow
The following diagram illustrates the logical flow of comparing these synthetic methods.
Caption: A flowchart outlining the process for comparing different synthetic routes to this compound.
Conclusion
The choice of synthetic route for this compound will depend on the specific requirements of the research or development program. The zinc-activated Reformatsky reaction appears to offer a balance of good yields and scalability. The cobalt-catalyzed method provides a stereospecific alternative, though potential purification challenges should be considered. The Baylis-Hillman reaction presents a valuable option when avoiding harsh organometallic reagents is a priority, despite longer reaction times and the need for chromatographic separation. Researchers are encouraged to consult the primary literature for the most detailed protocols and to optimize conditions for their specific laboratory settings.
References
Navigating the Nuances of N-Boc-dolaproine: A Comparative Guide to Impurity Characterization
For researchers, scientists, and drug development professionals engaged in the synthesis and application of complex peptides, ensuring the purity of building blocks is paramount. This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities in N-Boc-dolaproine, a critical component in the synthesis of the potent anti-cancer agent Dolastatin 10 and its analogues.
This compound, a protected amino acid derivative, plays a pivotal role in the solid-phase synthesis of therapeutic peptides. However, like any synthetically derived compound, it is susceptible to the presence of process-related impurities and degradation products. These impurities can compromise the efficacy, safety, and regulatory compliance of the final drug product. Therefore, robust analytical methods for their identification and quantification are essential.
This guide delves into the common impurities associated with this compound, outlines detailed experimental protocols for their detection, and presents a comparative analysis of various analytical techniques, supported by illustrative data.
Unmasking the Undesirables: Common Impurities in this compound
Based on the known synthetic routes, which often commence from N-Boc-L-prolinal, several potential impurities can arise. These can be broadly categorized as process-related impurities and degradation products.
Process-Related Impurities:
-
Diastereomers: Due to the multiple chiral centers in the this compound molecule, the formation of diastereomers is a significant concern. Epimerization at the carbon alpha to the carbonyl group can occur under certain reaction conditions.
-
Unreacted Starting Materials: Incomplete conversion of starting materials, such as N-Boc-L-prolinal, can lead to their presence in the final product.
-
Byproducts of Side Reactions: The synthesis of this compound involves several steps where side reactions can occur, leading to the formation of structurally related impurities.
Degradation Products:
-
Hydrolysis Products: The ester and carbamate functional groups in this compound can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and de-protected amine.
-
Oxidation Products: Although less common, oxidation of the molecule can occur, particularly during storage or under harsh experimental conditions.
The following diagram illustrates the potential pathways for the formation of key impurities during the synthesis of this compound.
Caption: Potential Impurity Formation Pathways in this compound Synthesis.
A Comparative Look at Analytical Techniques
The effective characterization of this compound impurities necessitates the use of high-resolution analytical techniques. High-Performance Liquid Chromatography (HPLC), particularly when coupled with Mass Spectrometry (LC-MS), stands as the cornerstone for impurity profiling. Nuclear Magnetic Resonance (NMR) spectroscopy also plays a crucial role in the structural elucidation of unknown impurities.
| Analytical Technique | Principle | Advantages | Disadvantages | Application in this compound Analysis |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of analytes between a stationary phase and a mobile phase. | High resolution, quantitative accuracy, and reproducibility. | May require method development for optimal separation of closely related impurities. | Purity determination, quantification of known impurities, and separation of diastereomers. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS. | Provides molecular weight information for impurity identification and structural elucidation. | Ionization efficiency can vary for different compounds, potentially affecting sensitivity. | Tentative identification of unknown impurities based on their mass-to-charge ratio. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Unambiguous structure determination of isolated impurities. | Lower sensitivity compared to MS, requiring larger amounts of isolated impurity. | Definitive structural confirmation of isolated process-related impurities and degradation products. |
Experimental Protocols for Impurity Characterization
To facilitate the implementation of robust analytical methods, detailed experimental protocols for HPLC and LC-MS analysis of this compound are provided below.
High-Performance Liquid Chromatography (HPLC) Method for Purity and Impurity Determination
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 25 80 30 80 31 20 | 35 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Impurity Identification
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight or Ion Trap).
-
Chromatographic Conditions: Utilize the same HPLC method as described above.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Fragmentor Voltage: 100 V.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
The following diagram outlines the general experimental workflow for the characterization of this compound impurities.
Caption: Experimental Workflow for this compound Impurity Characterization.
Data Presentation and Comparison
| Impurity | Retention Time (min) | Area % (Batch A) | Area % (Batch B) | m/z (LC-MS) | Proposed Structure |
| This compound | 15.2 | 99.5 | 98.8 | 288.18 [M+H]+ | - |
| Impurity 1 | 12.8 | 0.2 | 0.5 | e.g., 200.15 [M+H]+ | Unreacted Starting Material |
| Impurity 2 | 14.5 | 0.1 | 0.3 | 288.18 [M+H]+ | Diastereomer |
| Impurity 3 | 16.1 | 0.1 | 0.2 | e.g., 304.17 [M+H]+ | Side Reaction Product |
| Impurity 4 | 10.5 | 0.1 | 0.2 | e.g., 188.13 [M+H]+ | Hydrolysis Product (de-Boc) |
Note: The retention times, area percentages, and m/z values are hypothetical and should be replaced with experimental data.
Conclusion
The comprehensive characterization of impurities in this compound is a critical aspect of quality control in the development of peptide-based therapeutics. A multi-faceted analytical approach, combining the separation power of HPLC with the identification capabilities of MS and the structural elucidation power of NMR, is essential for ensuring the purity and safety of this key synthetic building block. By implementing the detailed protocols and comparative frameworks outlined in this guide, researchers and drug development professionals can confidently assess the quality of their this compound and mitigate the risks associated with impurities in their final products.
Safety Operating Guide
Proper Disposal of N-Boc-dolaproine: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like N-Boc-dolaproine are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with established safety protocols and regulatory requirements.
This compound is a chemical compound that requires careful management due to its potential hazards. According to safety data sheets, it can cause skin and serious eye irritation, and may also lead to respiratory irritation[1][2]. Therefore, adherence to strict disposal protocols is not just a matter of regulatory compliance, but a critical component of a robust laboratory safety culture.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to work in a well-ventilated area, such as a chemical fume hood[1][3].
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side-shields or goggles[1][3] |
| Lab Coat | Standard laboratory coat to protect from skin contact |
| Respiratory Protection | Use only in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary.[1][3] |
Step-by-Step Disposal Procedure
The primary guideline for the disposal of this compound is to adhere to local, state, and federal regulations. The universally advised procedure is to dispose of the chemical waste through a licensed professional waste disposal service[1][3].
-
Container Management :
-
Ensure the original container of this compound is securely closed.
-
If transferring to a waste container, use a clearly labeled, compatible container. The label should include the chemical name ("this compound") and appropriate hazard symbols.
-
-
Waste Segregation :
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Keep solid and liquid waste forms separate if required by your disposal service.
-
-
Collection of Contaminated Materials :
-
Any materials used in the handling of this compound, such as contaminated gloves, weighing paper, or absorbent pads, should be collected in a designated, sealed waste bag or container.
-
These materials are also considered chemical waste and must be disposed of accordingly.
-
-
Arranging for Disposal :
-
Contact your institution's EHS office or a certified chemical waste disposal contractor to schedule a pickup.
-
Provide them with the Safety Data Sheet (SDS) for this compound to ensure they are aware of the material's hazards.
-
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
-
Evacuate and Ventilate :
-
Immediately evacuate non-essential personnel from the spill area.
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
-
Control the Spill :
-
For small spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the substance.
-
Do not use combustible materials, such as sawdust.
-
-
Collect and Dispose :
-
Carefully scoop the absorbed material into a designated chemical waste container.
-
Clean the spill area with a suitable solvent (e.g., as recommended by your EHS office) and collect the cleaning materials for disposal as hazardous waste.
-
-
Decontaminate :
-
Thoroughly wash your hands and any affected skin with soap and water after handling a spill.
-
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for this compound Disposal and Spill Management.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Safeguarding Your Research: A Comprehensive Guide to Handling N-Boc-dolaproine
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling N-Boc-dolaproine, a compound that requires careful management due to its potential health hazards.
This compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Adherence to strict safety protocols is crucial to mitigate risks and ensure the well-being of laboratory personnel. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to handle this compound responsibly.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Routine Handling & Weighing | Chemical-resistant gloves (e.g., nitrile), lab coat, and safety glasses with side shields. |
| Generating Aerosols or Dust | In addition to routine PPE, a NIOSH-approved respirator is recommended. Work should be conducted in a certified chemical fume hood. |
| Risk of Splashing | A face shield should be worn in addition to safety glasses. |
| Emergency Spill Response | Full protective equipment including chemical-resistant gloves, gown, eye protection, and a respirator. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled.
-
Transport the sealed container to the designated storage area.
2. Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep it away from incompatible materials such as strong oxidizing agents.
-
The recommended storage temperature is refrigerated (4°C).[2]
3. Preparation and Use:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]
-
Avoid the formation of dust and aerosols.[3]
-
Do not eat, drink, or smoke in areas where the compound is handled.[1]
-
Wash hands thoroughly after handling.[1]
4. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][3]
-
Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation develops.[1][3]
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]
-
Spills: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
-
Contaminated packaging should be treated as hazardous waste and disposed of accordingly.
-
Do not allow the chemical to enter drains or waterways.[3][4]
Experimental Workflow for Safe Handling of this compound
To visualize the procedural steps for safely managing this compound in a laboratory setting, the following workflow diagram has been created.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
